3-chloro-4-methylpentan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-methylpentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c1-4(2)6(7)5(3)8/h4,6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBUMMGFVTVKFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2907-70-2 | |
| Record name | 3-chloro-4-methylpentan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-chloro-4-methylpentan-2-one
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 3-chloro-4-methylpentan-2-one. Due to a notable absence of extensive experimental data in publicly accessible literature, this document combines computational data with established principles of organic chemistry to offer a detailed profile of this compound. The guide covers its physicochemical properties, plausible synthetic routes, expected reactivity, and safety information. All quantitative data is presented in structured tables for clarity. Furthermore, this document includes diagrammatic representations of a probable synthetic pathway and a typical reaction mechanism, generated using the DOT language, to facilitate a deeper understanding of the compound's chemical behavior.
Introduction
This compound is an α-chloro ketone, a class of organic compounds recognized for their utility as versatile intermediates in organic synthesis. The presence of a chlorine atom adjacent to the carbonyl group imparts a unique reactivity profile, making them valuable precursors for the synthesis of a wide range of more complex molecules, including various heterocyclic compounds of medicinal interest. This guide aims to consolidate the available information on this compound to support further research and development activities.
Physicochemical Properties
A summary of the key identifiers and physicochemical properties of this compound is provided below. It is important to note that while computational data is available, experimental values for several key properties such as boiling point, melting point, and density are not readily found in the literature.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 2907-70-2[1] |
| Molecular Formula | C₆H₁₁ClO[1] |
| Molecular Weight | 134.60 g/mol [1] |
| Canonical SMILES | CC(C)C(C(=O)C)Cl[1] |
| InChI Key | OLBUMMGFVTVKFF-UHFFFAOYSA-N[1] |
| Synonyms | 3-Chloro-4-methyl-2-pentanone, 2-Pentanone, 3-chloro-4-methyl-[1] |
Table 2: Computed and Experimental Physicochemical Properties of this compound
| Property | Value | Type | Source |
| Molecular Weight | 134.60 g/mol | Computed | PubChem[1] |
| Monoisotopic Mass | 134.0498427 Da | Computed | PubChem[1] |
| Boiling Point | 427.10 K | Calculated | Cheméo |
| Melting Point | N/A | Experimental | ChemSrc[2] |
| Density | N/A | Experimental | ChemSrc[2] |
| Solubility | Log10(WS) = -1.64 | Calculated | Cheméo |
| LogP (Octanol/Water) | 1.839 | Calculated | Cheméo |
| Polar Surface Area | 17.1 Ų | Computed | PubChem[1] |
| Kovats Retention Index | 850 | Experimental | PubChem[1] |
Synthesis and Experimental Protocols
General Synthetic Approach: α-Chlorination of a Ketone
The α-chlorination of a ketone can be achieved under acidic or basic conditions, or through the use of various chlorinating agents. A common laboratory-scale method involves the formation of an enol or enolate intermediate, which then reacts with a chlorine source.
Caption: General synthesis of this compound.
Representative Experimental Protocol (Hypothetical)
The following protocol is a representative procedure for the α-chlorination of a ketone and has not been specifically optimized for this compound.
Materials:
-
4-methylpentan-2-one
-
Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS)
-
Anhydrous solvent (e.g., dichloromethane, chloroform, or diethyl ether)
-
Stirring apparatus
-
Reaction vessel with a reflux condenser and a dropping funnel
-
Ice bath
-
Rotary evaporator
-
Distillation or chromatography equipment for purification
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylpentan-2-one in an appropriate anhydrous solvent.
-
Cool the solution in an ice bath with stirring.
-
Slowly add a stoichiometric amount of the chlorinating agent (e.g., sulfuryl chloride) dropwise to the cooled solution. The reaction may be exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by carefully adding a suitable quenching agent (e.g., a saturated solution of sodium bicarbonate) to neutralize any acidic byproducts.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Reactivity and Potential Signaling Pathways
General Reactivity of α-Chloro Ketones
The reactivity of this compound is dominated by the presence of the α-chloro ketone functionality. The electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. This often leads to the displacement of the chloride ion.
Common reactions of α-chloro ketones include:
-
Nucleophilic Substitution: A wide variety of nucleophiles (e.g., amines, alkoxides, thiolates, cyanides) can displace the chloride to form new carbon-heteroatom or carbon-carbon bonds.
-
Favorskii Rearrangement: In the presence of a base, α-halo ketones can undergo a rearrangement to form carboxylic acid derivatives.
-
Formation of Heterocycles: α-Halo ketones are key starting materials for the synthesis of various heterocycles, such as oxazoles, imidazoles, and thiazoles, through condensation reactions with appropriate binucleophiles.
Caption: Reactivity of this compound.
Signaling Pathways
There is no information available in the scientific literature to suggest that this compound is directly involved in any specific biological signaling pathways. Its significance is primarily as a synthetic intermediate rather than a bioactive molecule itself.
Spectroscopic Data
Table 3: Available Spectroscopic Data for this compound
| Spectrum Type | Data Availability | Source |
| ¹³C NMR | Spectrum available | SpectraBase[3], PubChem[1] |
| ¹H NMR | No data available | - |
| Mass Spectrometry | Kovats Retention Index available | PubChem[1] |
| IR Spectroscopy | No data available | - |
The lack of readily available ¹H NMR and IR spectra highlights the limited characterization of this compound in the public domain.
Safety Information
Based on GHS classifications, this compound is considered a hazardous substance.
Table 4: GHS Hazard Information for this compound
| Hazard Class | Hazard Statement |
| Flammable liquids | H226: Flammable liquid and vapor[1] |
| Acute toxicity, oral | H302: Harmful if swallowed[1] |
| Skin corrosion/irritation | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation[1] |
| Acute toxicity, inhalation | H332: Harmful if inhaled[1] |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation[1] |
Precautionary Measures: Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a halogenated ketone with significant potential as a synthetic building block. While there is a scarcity of experimentally determined physicochemical data, computational models and the well-understood chemistry of α-chloro ketones provide a solid foundation for its use in research and development. This guide has summarized the available information and provided a framework for its synthesis and expected reactivity. Further experimental investigation is warranted to fully characterize this compound and explore its synthetic utility.
References
An In-depth Technical Guide to 3-chloro-4-methylpentan-2-one
CAS Number: 2907-70-2
This technical guide provides a comprehensive overview of 3-chloro-4-methylpentan-2-one, a halogenated ketone of interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document collates available physicochemical data, outlines general experimental protocols for the synthesis and reactivity of α-haloketones, and discusses their potential toxicological and pharmacological relevance.
Physicochemical and Spectroscopic Data
While experimental data for this compound is limited in publicly available literature, the following tables summarize its known identifiers and physicochemical properties. Where experimental values are unavailable, calculated estimates for related isomers are provided for reference.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 2907-70-2[1][2] |
| Molecular Formula | C6H11ClO[1] |
| Molecular Weight | 134.60 g/mol [1] |
| IUPAC Name | This compound[1] |
| SMILES | CC(C)C(C(=O)C)Cl[1] |
| InChI | InChI=1S/C6H11ClO/c1-4(2)6(7)5(3)8/h4,6H,1-3H3[1] |
| InChIKey | OLBUMMGFVTVKFF-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties of this compound and a Related Isomer
| Property | This compound | 4-chloro-2-methyl-3-pentanone (Isomer) |
| Boiling Point | Not available | 427.10 K (154.0 °C) (Calculated)[3] |
| Melting Point | Not available | Not available |
| Density | Not available | Not available |
Spectroscopic Data Summary:
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, the general synthesis of α-haloketones provides a likely pathway.[8][9]
General Synthesis of α-Chloroketones
The most common method for the synthesis of α-chloroketones is the direct α-halogenation of the corresponding ketone.[8] This reaction typically proceeds through an enol or enolate intermediate, which then reacts with a chlorinating agent.
Experimental Protocol: General α-Chlorination of a Ketone
-
Enolization: The starting ketone, 4-methyl-2-pentanone, is treated with an acid or base catalyst to promote the formation of the corresponding enol or enolate.
-
Chlorination: A chlorinating agent, such as chlorine (Cl2), sulfuryl chloride (SO2Cl2), or N-chlorosuccinimide (NCS), is introduced to the reaction mixture. The choice of chlorinating agent and reaction conditions (solvent, temperature) can influence the selectivity and yield of the desired α-chloro product.
-
Work-up and Purification: The reaction mixture is typically quenched, and the product is extracted with an organic solvent. The crude product is then purified using techniques such as distillation or chromatography to isolate the this compound.
Reactivity of α-Haloketones
α-Haloketones are versatile synthetic intermediates due to the presence of two reactive electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen.[9][10] This dual reactivity allows for a wide range of transformations.
-
Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols) to introduce new functional groups at the α-position.
-
Favorskii Rearrangement: In the presence of a base, α-haloketones can undergo a Favorskii rearrangement to yield carboxylic acid derivatives.
-
Formation of Heterocycles: α-Haloketones are key building blocks for the synthesis of various nitrogen-, sulfur-, and oxygen-containing heterocycles, many of which are of medicinal interest.[9][10]
Applications in Drug Development
α-Haloketones are valuable intermediates in the synthesis of pharmaceutically active compounds.[10][11] They serve as precursors for the construction of complex molecular architectures found in various drug classes. For instance, chiral α-chloroketones are key building blocks for the synthesis of HIV protease inhibitors like atazanavir (B138) and darunavir.[12][13][14] The reactivity of the α-halo group allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships in drug discovery programs.
Toxicological and Biological Activity Profile
Specific toxicological data for this compound is limited. However, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:
Table 3: GHS Hazard Statements for this compound
| Hazard Statement | Description |
| H226 | Flammable liquid and vapor[1] |
| H302 | Harmful if swallowed[1] |
| H315 | Causes skin irritation[1] |
| H319 | Causes serious eye irritation[1] |
| H332 | Harmful if inhaled[1] |
| H335 | May cause respiratory irritation[1] |
The toxicity of α,β-unsaturated ketones, a related class of compounds, has been studied, with the nasal cavity being a primary target organ for toxicity in animal studies.[15] The reactivity of α-diketones, another related class, has been linked to respiratory toxicity.[16] Given the structural alerts present in this compound, appropriate safety precautions should be taken during handling and use.
Conclusion
This compound is a halogenated ketone with potential applications as a synthetic intermediate in organic chemistry and drug discovery. While detailed experimental data for this specific compound is not extensively documented, its properties and reactivity can be inferred from the well-established chemistry of α-haloketones. Further research is warranted to fully characterize its physicochemical properties, develop specific and efficient synthetic protocols, and thoroughly evaluate its toxicological and pharmacological profile. This guide serves as a foundational resource for scientists and researchers interested in exploring the potential of this and related compounds.
References
- 1. This compound | C6H11ClO | CID 11815886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-chloro-4-methyl-2-pentanone | CAS#:2907-70-2 | Chemsrc [chemsrc.com]
- 3. 3-Pentanone, 4-chloro-2-methyl - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. spectrabase.com [spectrabase.com]
- 5. PubChemLite - this compound (C6H11ClO) [pubchemlite.lcsb.uni.lu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Synthetic Access to Aromatic α-Haloketones | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 15. Inhalation toxicity studies of the alpha,beta-unsaturated ketones: ethyl vinyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chemical Reactivity and Respiratory Toxicity of the α-Diketone Flavoring Agents: 2,3-Butanedione, 2,3-Pentanedione and 2,3-Hexanedione - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-chloro-4-methylpentan-2-one: Synthesis, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-chloro-4-methylpentan-2-one, a halogenated ketone with significant potential as a versatile intermediate in organic synthesis. Belonging to the class of α-chloroketones, this compound features two adjacent electrophilic centers, rendering it a valuable building block for the construction of more complex molecular architectures, including heterocyclic scaffolds relevant to medicinal chemistry. This document details its physicochemical properties, provides a representative synthetic protocol, explores its chemical reactivity, and discusses its applications in modern synthetic chemistry.
Core Properties and Data
This compound is a chiral α-chloroketone. Its structure and key physicochemical properties are summarized below. The data presented is a combination of experimental and computed values, providing a thorough profile of the compound.
| Property | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| Synonyms | 3-Chloro-4-methyl-2-pentanone | [PubChem][1] |
| CAS Number | 2907-70-2 | [PubChem][1] |
| Molecular Formula | C₆H₁₁ClO | [PubChem][1] |
| Molecular Weight | 134.60 g/mol | [PubChem][1] |
| Appearance | Colorless to light yellow liquid (Expected) | [ChemBK][2] |
| Boiling Point | Not Experimentally Reported | - |
| Density | Not Experimentally Reported | - |
| LogP (Octanol/Water) | 1.83880 (Computed) | [ChemSrc][3] |
| SMILES | CC(C)C(C(=O)C)Cl | [PubChem][1] |
| InChIKey | OLBUMMGFVTVKFF-UHFFFAOYSA-N | [PubChem][1] |
Synthesis and Experimental Protocols
The most direct route to this compound is the α-chlorination of its parent ketone, 4-methyl-2-pentanone (B128772). This transformation can be achieved using various chlorinating agents. Sulfuryl chloride (SO₂Cl₂) is a particularly effective reagent for the selective monochlorination of ketones.
While a specific protocol for this compound is not extensively documented, the following procedure is adapted from a well-established method for the selective monochlorination of symmetrical ketones.[4]
Representative Protocol: α-Chlorination of 4-methyl-2-pentanone
Objective: To synthesize this compound via direct chlorination of 4-methyl-2-pentanone using sulfuryl chloride.
Materials:
-
4-methyl-2-pentanone (1.0 eq)
-
Sulfuryl chloride (SO₂Cl₂) (1.0 - 1.1 eq)
-
Methanol (B129727) (catalytic amount, e.g., 0.1 eq)
-
Dichloromethane (anhydrous, as solvent)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 4-methyl-2-pentanone (1.0 eq) and anhydrous dichloromethane.
-
The solution is cooled to 0 °C in an ice bath. A catalytic amount of methanol is added.
-
Sulfuryl chloride (1.0-1.1 eq) is added dropwise from the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C. The reaction generates gaseous byproducts (HCl and SO₂), so it must be performed in a well-ventilated fume hood.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction is carefully quenched by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product, this compound, can be purified by vacuum distillation to yield the final product.
Safety Precautions:
-
Sulfuryl chloride is toxic, corrosive, and reacts violently with water. It must be handled with extreme care in a fume hood using appropriate personal protective equipment (gloves, safety goggles, lab coat).[1]
-
The reaction evolves HCl and SO₂ gases, which are corrosive and toxic.
-
The target compound, this compound, is classified as a flammable liquid and is harmful if swallowed or inhaled. It causes skin and serious eye irritation.[1]
Synthesis workflow for this compound.
Chemical Reactivity and Synthetic Applications
As an α-chloroketone, this compound is a bifunctional molecule whose reactivity is dominated by the electrophilic carbonyl carbon and the carbon atom bearing the chloro substituent. This dual reactivity makes it a powerful intermediate for synthesizing a variety of organic molecules.
1. Nucleophilic Substitution: The chlorine atom is a good leaving group, making the α-carbon susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, azides, cyanides), enabling the introduction of diverse functional groups.
2. Favorskii Rearrangement: A hallmark reaction of enolizable α-haloketones is the Favorskii rearrangement. In the presence of a base (e.g., alkoxide), this compound can rearrange to form a carboxylic acid derivative. The mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is subsequently opened by the base. This reaction provides a route to highly branched carboxylic acid esters or amides.
Simplified mechanism of the Favorskii Rearrangement.
3. Role in Drug Development: While this compound itself is not a therapeutic agent, α-chloroketones as a class are crucial building blocks in pharmaceutical synthesis. They serve as key intermediates for constructing complex heterocyclic systems, which are prevalent scaffolds in many approved drugs. For instance, α-haloketones are precursors in the synthesis of imidazoles, thiazoles, and oxazoles through reactions like the Hantzsch thiazole (B1198619) synthesis or Robinson-Gabriel synthesis. Their ability to act as potent alkylating agents also makes them valuable in the development of covalent inhibitors, a growing area in drug discovery.
References
An In-depth Technical Guide on the Molecular Structure of 3-Chloro-4-methylpentan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-methylpentan-2-one is an alpha-haloketone, a class of organic compounds characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group. This structural motif imparts unique chemical reactivity, making these compounds valuable intermediates in a variety of organic syntheses. The presence of both an electrophilic carbonyl carbon and a carbon atom bearing a leaving group (the chloride) allows for a range of nucleophilic substitution and addition reactions, rendering this compound a versatile building block for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a detailed, plausible experimental protocol for its synthesis and characterization.
Molecular Structure and Properties
The molecular structure of this compound is characterized by a five-carbon pentanone backbone. A chlorine atom is substituted at the 3-position, and a methyl group is at the 4-position. The carbonyl group is located at the 2-position.
Key Structural Features:
Physicochemical Data
The following table summarizes key computed and experimental physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 134.60 g/mol | PubChem[1] |
| XLogP3 | 1.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 134.0498427 Da | PubChem[1] |
| Monoisotopic Mass | 134.0498427 Da | PubChem[1] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |
| Heavy Atom Count | 8 | PubChem[1] |
| Complexity | 88.5 | PubChem[1] |
| Kovats Retention Index (Standard non-polar) | 850 | NIST Mass Spectrometry Data Center[1] |
Experimental Protocols
Synthesis of this compound via Direct Chlorination
Objective: To synthesize this compound by the direct chlorination of 4-methylpentan-2-one.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
4-Methylpentan-2-one
-
Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄) as solvent
-
Anhydrous sodium bicarbonate (NaHCO₃) or saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure using Sulfuryl Chloride:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl), dissolve 4-methylpentan-2-one (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of sulfuryl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred ketone solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC or GC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Procedure using N-Chlorosuccinimide:
-
In a round-bottom flask, dissolve 4-methylpentan-2-one (1 equivalent) and a catalytic amount of a radical initiator such as benzoyl peroxide (if performing a radical-mediated chlorination) in a suitable solvent like carbon tetrachloride.
-
Add N-chlorosuccinimide (1.1 equivalents) to the solution.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide (B58015) byproduct and wash the filter cake with a small amount of the solvent.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by vacuum distillation.
Characterization Methods
The structure and purity of the synthesized this compound would be confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The chemical shifts, multiplicities (singlet, doublet, quartet, etc.), and coupling constants would be characteristic of the structure.
-
¹³C NMR: The carbon NMR spectrum will show a specific number of signals corresponding to the unique carbon environments in the molecule.[4] The chemical shifts are indicative of the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A strong absorption band in the region of 1715-1730 cm⁻¹ is expected for the carbonyl (C=O) stretching vibration. The C-Cl stretching vibration would likely appear in the fingerprint region (below 800 cm⁻¹).
Mass Spectrometry (MS):
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed, along with characteristic fragment ions resulting from the cleavage of the molecule.
Spectroscopic Data (Predicted)
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.5 | d | 1H | H-3 |
| ~2.5 | m | 1H | H-4 |
| ~2.3 | s | 3H | H-1 (CH₃-C=O) |
| ~1.1 | d | 6H | H-5 & H-5' (CH(CH₃)₂) |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~205 | C-2 (C=O) |
| ~65 | C-3 (CH-Cl) |
| ~35 | C-4 (CH) |
| ~28 | C-1 (CH₃) |
| ~20 | C-5 & C-5' (CH(CH₃)₂) |
Predicted Major IR Absorptions
| Wavenumber (cm⁻¹) | Functional Group |
| 2970-2850 | C-H stretch (alkane) |
| 1725 | C=O stretch (ketone) |
| 1470, 1370 | C-H bend (alkane) |
| 750-650 | C-Cl stretch |
Predicted Mass Spectrometry Fragmentation
| m/z | Possible Fragment |
| 134/136 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 99 | [M - Cl]⁺ |
| 91 | [M - CH₃CO]⁺ |
| 43 | [CH₃CO]⁺ |
Logical Workflow for Structural Analysis
The following diagram illustrates a logical workflow for the synthesis and structural confirmation of this compound.
References
An In-Depth Technical Guide to the Synthesis of 3-Chloro-4-methylpentan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-chloro-4-methylpentan-2-one, a valuable alpha-chloroketone intermediate in organic synthesis. The document details the most effective synthetic strategies, focusing on the regioselective chlorination of the precursor, 4-methylpentan-2-one. Key methodologies, including copper(II) chloride-mediated and ceric ammonium (B1175870) nitrate-catalyzed chlorination, are presented with detailed experimental protocols. Quantitative data is summarized for comparative analysis, and reaction pathways are illustrated to provide a thorough understanding of the synthesis.
Introduction
Alpha-chloroketones are a class of organic compounds characterized by a chlorine atom positioned on the carbon adjacent to a carbonyl group. Their bifunctional nature, possessing two electrophilic sites, makes them highly versatile building blocks in the synthesis of a wide array of organic molecules, including pharmaceuticals and other biologically active compounds. This compound is a specific alpha-chloroketone with significant potential as an intermediate in the development of novel chemical entities.
The primary challenge in the synthesis of this compound lies in achieving the desired regioselectivity. The starting material, 4-methylpentan-2-one, is an unsymmetrical ketone with two alpha-carbons, each susceptible to chlorination. This guide focuses on methods that selectively introduce the chlorine atom at the more substituted alpha-carbon (C3), yielding the target molecule.
Synthetic Pathways and Methodologies
The most direct and efficient route to this compound is the regioselective alpha-chlorination of 4-methylpentan-2-one. Two prominent methods have been identified for achieving the desired regioselectivity, favoring chlorination at the more substituted carbon atom.
Copper(II) Chloride Mediated Chlorination
The reaction of ketones with copper(II) chloride is a well-established method for the selective synthesis of α-chloroketones at the more highly substituted α-carbon atom.[1] This method is particularly advantageous for unsymmetrical ketones where regiocontrol is crucial.
dot
References
An In-depth Technical Guide to the Physical Properties of 3-Chloro-4-methylpentan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of the organic compound 3-chloro-4-methylpentan-2-one. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development who may utilize this compound as a chemical intermediate or building block. This guide summarizes key quantitative data in structured tables, outlines general experimental protocols for the determination of its physical properties, and includes relevant spectroscopic and safety information. A logical workflow for the synthesis and characterization of this compound is also presented.
Chemical Identity and Structure
This compound is a halogenated ketone. Its chemical structure consists of a pentanone backbone with a chlorine atom at the third position and a methyl group at the fourth position.
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₆H₁₁ClO[1]
-
CAS Number: 2907-70-2[1]
-
Synonyms: 3-Chloro-4-methyl-2-pentanone[1]
Computed Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 134.60 g/mol | PubChem[1] |
| Monoisotopic Mass | 134.0498427 Da | PubChem[1] |
| XLogP3-AA (Lipophilicity) | 1.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 17.1 Ų | PubChem |
| Refractive Index (Predicted) | 1.442 | ChemSpider |
| Polarizability (Predicted) | 14.15 ± 0.5 ų | ChemSpider |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of this compound. While a comprehensive set of experimental spectra is not publicly available, the existence of a 13C NMR spectrum has been noted.
-
¹³C NMR Spectroscopy: A ¹³C NMR spectrum is available for this compound, which can be used to confirm the carbon framework of the molecule.[2]
-
Mass Spectrometry: The NIST Mass Spectrometry Data Center includes data for this compound, which would be critical for determining its molecular weight and fragmentation pattern.[1]
-
Infrared (IR) Spectroscopy: While a specific spectrum is not provided in the search results, a typical IR spectrum for a ketone would exhibit a strong characteristic absorption band for the carbonyl group (C=O) stretch, generally in the region of 1715 cm⁻¹. The C-Cl stretch would likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
Experimental Protocols
The following sections outline general experimental methodologies for the synthesis, purification, and determination of the key physical properties of this compound. These are generalized procedures and may require optimization for this specific compound.
Synthesis: α-Chlorination of a Ketone
A common method for the synthesis of α-chloroketones is the direct chlorination of the corresponding ketone, in this case, 4-methylpentan-2-one, under acidic or basic conditions.[3]
Reaction Scheme:
General Protocol (Acid-Catalyzed):
-
Reaction Setup: In a well-ventilated fume hood, a reaction flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet leading to a trap (to neutralize excess HCl gas) is charged with 4-methylpentan-2-one and a suitable solvent such as acetic acid.
-
Chlorination: A solution of chlorine gas (Cl₂) in the same solvent is added dropwise to the stirred ketone solution at a controlled temperature (typically room temperature or slightly below). The reaction is monitored for color change and the cessation of HCl evolution.
-
Work-up: Upon completion, the reaction mixture is poured into water to quench the reaction. The organic layer is separated, washed with a dilute solution of sodium bicarbonate to remove any remaining acid, and then with brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification
The crude product from the synthesis will likely contain unreacted starting material and potentially di-chlorinated byproducts. Purification can be achieved by vacuum distillation.
General Protocol (Vacuum Distillation):
-
The crude product is placed in a distillation flask with a few boiling chips.
-
The flask is connected to a vacuum distillation apparatus.
-
The pressure is gradually reduced to the desired level.
-
The flask is heated gently, and the fraction corresponding to the boiling point of this compound at that pressure is collected.
Determination of Physical Properties
Boiling Point:
The boiling point can be determined using a simple distillation setup or a Thiele tube apparatus.[4] The observed boiling point should be corrected to standard pressure if necessary.
Density:
The density of the liquid can be determined using a pycnometer or a hydrometer. A simple and common laboratory method involves accurately weighing a known volume of the liquid.[5]
Solubility:
The solubility in water and various organic solvents can be determined by adding a small, measured amount of this compound to a known volume of the solvent and observing for dissolution. This can be done qualitatively (miscible/immiscible) or quantitatively by determining the concentration of a saturated solution.
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
Flammable liquid and vapor (H226)[1]
-
Harmful if swallowed (H302)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
Harmful if inhaled (H332)[1]
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Avoid breathing vapors or mist.
-
Avoid contact with skin and eyes.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.
References
An In-depth Technical Guide to the Spectral Data of 3-chloro-4-methylpentan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound 3-chloro-4-methylpentan-2-one (CAS No: 2907-70-2).[1] This document details the available and predicted spectral information, including ¹³C NMR, ¹H NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines generalized experimental protocols for acquiring such data and visualizes key relationships and workflows.
Compound Information
IUPAC Name: this compound[1] Molecular Formula: C₆H₁₁ClO[1] Molecular Weight: 134.60 g/mol [1] Chemical Structure:
Chemical Structure of this compound
Spectral Data
The following sections present the available and predicted spectral data for this compound.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Carbon Atom | Chemical Shift (δ) ppm |
| C=O (C2) | ~200-210 |
| -CHCl- (C3) | ~60-70 |
| -CH(CH₃)₂ (C4) | ~30-40 |
| -CH(CH₃)₂ (C5, C6) | ~15-25 |
| -C(=O)CH₃ (C1) | ~25-35 |
| Note: The chemical shifts are approximate and based on available data and spectral prediction. |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides details about the proton environments in the molecule. The following are predicted chemical shifts and multiplicities.
| Proton(s) | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Integration |
| -C(=O)CH₃ (H1) | 2.2 - 2.5 | Singlet (s) | 3H |
| -CHCl- (H3) | 4.0 - 4.5 | Doublet (d) | 1H |
| -CH(CH₃)₂ (H4) | 2.0 - 2.5 | Multiplet (m) | 1H |
| -CH(CH₃)₂ (H5, H6) | 0.9 - 1.2 | Doublet (d) | 6H |
Infrared (IR) Spectroscopy
The IR spectrum helps identify the functional groups present in the molecule.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (ketone) | 1715 - 1735 | Strong |
| C-H (alkane) | 2850 - 3000 | Medium to Strong |
| C-Cl | 600 - 800 | Medium to Strong |
Saturated aliphatic ketones typically show a strong C=O stretching vibration band around 1715 cm⁻¹.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| Fragment Ion | Predicted m/z | Possible Identity |
| [M]⁺ | 134/136 | Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |
| [M-CH₃]⁺ | 119/121 | Loss of a methyl group |
| [M-C₃H₇]⁺ | 91/93 | Loss of an isopropyl group |
| [CH₃CO]⁺ | 43 | Acetyl cation |
| Note: The presence of chlorine results in characteristic M and M+2 isotope peaks with an approximate ratio of 3:1.[3] |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented.
NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:
-
A pure sample of the analyte is required to avoid interfering signals.
-
The compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).
-
The solution is filtered through a pipette with a cotton or glass wool plug to remove any particulate matter.
-
For quantitative ¹³C NMR, a relaxation agent such as Cr(acac)₃ can be added to shorten T1 relaxation times.
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is typically used with a spectral width of 12-16 ppm.
-
¹³C NMR: A standard proton-decoupled single-pulse experiment is common, with a spectral width of 0-220 ppm. For quantitative analysis, inverse-gated decoupling is employed to suppress the Nuclear Overhauser Effect (NOE), and a long relaxation delay (at least five times the longest T1) is used.
Infrared (IR) Spectroscopy
Sample Preparation:
-
Liquid Samples: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).
-
Solid Samples: The solid can be ground with KBr powder and pressed into a thin pellet, or dissolved in a suitable solvent to be analyzed in a liquid cell.
Data Acquisition:
-
A background spectrum of the empty spectrometer (or solvent) is recorded.
-
The prepared sample is placed in the IR beam path.
-
The spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS).
-
Electron Impact (EI) is a common ionization method where high-energy electrons bombard the sample, causing ionization and fragmentation.
Data Acquisition:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
A detector measures the abundance of each ion, generating a mass spectrum. The fragmentation of ketones is often characterized by α-cleavage, where the bond between the carbonyl carbon and the adjacent carbon is broken.[4]
Visualizations
Relationship between Chemical Structure and Spectral Data
General Workflow of Spectroscopic Analysis
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-chloro-4-methylpentan-2-one
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-chloro-4-methylpentan-2-one. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed interpretation of spectral data, a standard experimental protocol for data acquisition, and a logical workflow for spectral analysis.
Chemical Structure and Predicted NMR Data
The chemical structure of this compound is presented below. The molecule possesses a chiral center at the C3 carbon, which influences the magnetic environments of nearby protons and carbons.
Structure:
The analysis of this structure leads to the prediction of distinct signals in both ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR data for this compound is summarized in the table below. The predictions are based on established chemical shift ranges for various proton environments, taking into account the inductive effects of the carbonyl and chloro functional groups, as well as spin-spin coupling between adjacent non-equivalent protons. Protons on carbons adjacent to the carbonyl group and the chlorine atom are expected to be deshielded and thus appear at a lower field (higher ppm).
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-1 (CH₃-C=O) | 2.2 - 2.4 | Singlet (s) | 3H | N/A |
| H-3 (CH-Cl) | 4.1 - 4.4 | Doublet (d) | 1H | 6.0 - 8.0 |
| H-4 (CH-(CH₃)₂) | 2.1 - 2.5 | Multiplet (m) | 1H | See H-3 and H-5 |
| H-5 ((CH₃)₂-CH) | 1.0 - 1.2 | Doublet (d) | 6H | 6.0 - 7.0 |
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR data is presented in the following table. The chemical shifts are estimated based on the carbon type and the presence of electronegative atoms and unsaturated groups. The carbonyl carbon (C2) is expected to have the largest chemical shift. The presence of the chlorine atom will cause a significant downfield shift for the C3 carbon. Due to the chiral center at C3, the two methyl carbons of the isopropyl group (C5) are diastereotopic and are predicted to have slightly different chemical shifts.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C1 (CH₃-C=O) | 25 - 35 |
| C2 (C=O) | 200 - 210 |
| C3 (CH-Cl) | 60 - 70 |
| C4 (CH-(CH₃)₂) | 30 - 40 |
| C5 ((CH₃)₂-CH) | 15 - 25 (two distinct signals) |
Experimental Protocol for NMR Data Acquisition
This section outlines a standard methodology for acquiring high-resolution ¹H and ¹³C NMR spectra for a liquid sample such as this compound.
2.1. Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has a known chemical shift for reference. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a sharp signal at 0.00 ppm, which is used to calibrate the chemical shift scale.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure the liquid height is sufficient for the spectrometer's detector (typically 4-5 cm).
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.
2.2. Spectrometer Setup and Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Tuning and Shimming: Insert the sample into the spectrometer probe. Tune and match the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans: For a concentrated sample, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).
-
Spectral Width: A wider spectral width is required for ¹³C NMR (e.g., 0-220 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is generally used.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.
-
2.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift.
-
Integration: For the ¹H NMR spectrum, integrate the area under each peak to determine the relative number of protons corresponding to each signal.
-
Peak Picking: Identify and label the chemical shift of each peak in both ¹H and ¹³C spectra.
Visualization of NMR Analysis Workflow
The following diagram, generated using the DOT language, illustrates the logical workflow from sample preparation to the final interpretation of NMR spectra for structural elucidation.
Caption: Workflow for NMR spectral analysis of this compound.
Mass Spectrometry Analysis of 3-chloro-4-methylpentan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometry of 3-chloro-4-methylpentan-2-one, a halogenated ketone of interest in various chemical and pharmaceutical contexts. This document outlines the predicted fragmentation patterns under electron ionization (EI), presents the data in a structured format, details a general experimental protocol for its analysis, and provides visual representations of the fragmentation pathway and experimental workflow.
Predicted Electron Ionization Mass Spectrometry Data
The mass spectrum of this compound is characterized by its molecular ion peak and a series of fragment ions. Due to the presence of chlorine, the molecular ion and any chlorine-containing fragments will exhibit a characteristic isotopic pattern, with peaks at M+ and M+2 in an approximate 3:1 ratio, corresponding to the natural abundance of 35Cl and 37Cl isotopes.[1]
Table 1: Predicted Mass-to-Charge Ratios (m/z) and Corresponding Fragment Ions of this compound.
| m/z (for 35Cl) | m/z (for 37Cl) | Predicted Fragment Ion | Structure of Fragment | Notes |
| 134 | 136 | [C6H11ClO]+• | [CH3C(=O)CH(Cl)CH(CH3)2]+• | Molecular Ion (M+•) |
| 99 | 101 | [C5H8ClO]+ | [CH3C(=O)CH(Cl)CHCH3]+ | Loss of a methyl radical (•CH3) |
| 91 | - | [C6H11O]+ | [CH3C(=O)CHCH(CH3)2]+ | Loss of a chlorine radical (•Cl) |
| 71 | - | [C4H7O]+ | [CH3C(=O)CHCH3]+ | α-cleavage, loss of isopropyl radical (•CH(CH3)2) |
| 57 | - | [C3H5O]+ | [CH3C(=O)CH2]+ | Rearrangement and cleavage |
| 43 | - | [C2H3O]+ | [CH3C=O]+ | Acylium ion, characteristic for ketones |
| 43 | - | [C3H7]+ | [CH(CH3)2]+ | Isopropyl cation |
Fragmentation Pathway
The fragmentation of this compound upon electron ionization is initiated by the removal of an electron to form the molecular ion. This high-energy species then undergoes a series of cleavage and rearrangement reactions to produce smaller, more stable fragment ions. The most common fragmentation pathways for ketones and halogenated compounds include α-cleavage and the loss of the halogen radical.[2]
Caption: Predicted fragmentation pathway of this compound in EI-MS.
Experimental Protocols
A general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below. This is a standard method for the analysis of volatile and semi-volatile organic compounds.
A. Sample Preparation
-
Dissolution: Dissolve the this compound sample in a volatile organic solvent such as dichloromethane (B109758) or hexane. The concentration should be approximately 1 mg/mL.
-
Dilution: Perform a serial dilution to a final concentration of 1-10 µg/mL. The optimal concentration may vary depending on the sensitivity of the instrument.
-
Vial Transfer: Transfer the final diluted sample to a 2 mL autosampler vial with a screw cap and septum.
B. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless or split (e.g., 50:1 split ratio).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
MS Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 35-350.
-
Solvent Delay: 3 minutes.
C. Data Acquisition and Analysis
-
Acquisition: Acquire the data using the instrument's data acquisition software.
-
Data Processing: Process the raw data to obtain the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
-
Spectral Interpretation: Analyze the mass spectrum to identify the molecular ion and major fragment ions. Compare the obtained spectrum with a library of mass spectra (e.g., NIST) for confirmation, if available.
Experimental Workflow
The overall workflow for the mass spectrometry analysis of this compound involves several key stages, from sample preparation to final data interpretation.
Caption: General experimental workflow for GC-MS analysis.
References
An In-depth Technical Guide to the Stereochemistry of 3-chloro-4-methylpentan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-chloro-4-methylpentan-2-one is a chiral α-chloroketone with a single stereocenter at the C3 position. This guide provides a comprehensive overview of its stereochemical aspects, including the synthesis of its enantiomers, proposed methods for their separation and analysis, and the expected spectroscopic characteristics. Due to the limited availability of specific literature on this compound, this document outlines well-established methodologies for the stereochemical investigation of analogous α-chloro ketones. The experimental protocols and data presented herein are illustrative and intended to serve as a practical framework for researchers.
Introduction to the Stereochemistry of this compound
This compound possesses a chiral center at the carbon atom bearing the chlorine atom (C3). Consequently, it exists as a pair of enantiomers: (R)-3-chloro-4-methylpentan-2-one and (S)-3-chloro-4-methylpentan-2-one. The spatial arrangement of the substituents around this stereocenter dictates the molecule's interaction with other chiral entities, a critical consideration in drug development and stereoselective synthesis.
Caption: The two enantiomers of this compound.
Synthesis of this compound
The synthesis of racemic this compound can be achieved by the α-chlorination of the precursor ketone, 4-methylpentan-2-one.
Synthesis of the Precursor: 4-methylpentan-2-one
4-methylpentan-2-one can be synthesized via several industrial methods, including the self-condensation of acetone.[1][2]
Caption: A common industrial synthesis route for 4-methylpentan-2-one.
Racemic α-Chlorination of 4-methylpentan-2-one
The direct chlorination of 4-methylpentan-2-one at the α-position can be accomplished using various chlorinating agents.
Experimental Protocol (Illustrative):
To a solution of 4-methylpentan-2-one (1.0 eq) in a suitable solvent such as dichloromethane (B109758) or chloroform, N-chlorosuccinimide (NCS) (1.1 eq) is added. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. The reaction is then quenched, and the product is purified by distillation or column chromatography to yield racemic this compound.
Proposed Enantioselective Synthesis
The asymmetric α-chlorination of ketones can be achieved using organocatalysis, providing a potential route to the individual enantiomers of this compound.[3]
References
The Dawn of a Potent Moiety: An In-depth Technical Guide to the Discovery and History of Alpha-Chloroketones
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-chloroketones, a class of reactive organic compounds, have carved a significant niche in the landscape of chemical synthesis and drug discovery. Their journey, from an early 19th-century curiosity to indispensable tools in modern medicinal chemistry, is a testament to the enduring power of fundamental research. This technical guide delves into the core of alpha-chloroketone chemistry, tracing their historical discovery, elucidating key synthetic methodologies, and exploring their profound impact on our understanding of biological pathways and the development of targeted therapeutics. We will examine their mechanism of action as potent enzyme inhibitors and their role in modulating critical signaling cascades, providing a comprehensive resource for researchers and professionals in the field.
A Glimpse into the Past: The Discovery and Early History
The genesis of alpha-chloroketones can be traced back to the formative years of organic chemistry. While pinpointing a single definitive "discovery" remains a challenge of historical record, the first descriptions of alpha-halogenated ketones emerged in the late 18th and early 19th centuries. The synthesis of chloroacetone , one of the simplest alpha-chloroketones, is a key milestone. Although a specific individual is not definitively credited with its very first synthesis, the work of pioneering French chemists like Jean-Baptiste Dumas and Charles Gerhardt in the 1830s and 1840s on the reactions of chlorine with organic compounds laid the essential groundwork.
A significant advancement in the deliberate synthesis of alpha-chloroketones came with the development of the Nierenstein reaction in 1915 by German-British chemist Maximilian Nierenstein. This reaction provided a method for converting acyl chlorides to alpha-haloketones using diazomethane (B1218177). Another pivotal moment in the history of alpha-haloketone chemistry was the discovery of the Favorskii rearrangement in the early 1900s by the Russian chemist Alexei Yevgrafovich Favorskii. This reaction, involving the rearrangement of alpha-halo ketones in the presence of a base, opened up new synthetic possibilities and deepened the understanding of their reactivity.
These early discoveries, born from fundamental investigations into the reactivity of organic molecules, set the stage for the evolution of alpha-chloroketones from laboratory curiosities to powerful tools in the hands of synthetic and medicinal chemists.
The Chemist's Toolkit: Key Synthetic Methodologies
The synthesis of alpha-chloroketones has evolved significantly from the early, often hazardous, methods. Modern approaches prioritize safety, efficiency, and substrate scope.
Direct Chlorination of Ketones
The most straightforward approach to alpha-chloroketones is the direct chlorination of a ketone at the alpha-position. This can be achieved using various chlorinating agents.
Experimental Protocol: Direct Chlorination of Acetophenone (B1666503)
-
Materials: Acetophenone, Sulfuryl chloride (SO₂Cl₂), Dichloromethane (B109758) (CH₂Cl₂), Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate, glassware for reflux and extraction.
-
Procedure:
-
Dissolve acetophenone (1 equivalent) in dichloromethane in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Cool the solution in an ice bath.
-
Add sulfuryl chloride (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and slowly quench with a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude alpha-chloroacetophenone, which can be further purified by distillation or chromatography.
-
The Nierenstein Reaction
Historically significant, the Nierenstein reaction utilizes diazomethane, a toxic and explosive reagent, making it less common in modern laboratories without specialized equipment.
Experimental Protocol: Nierenstein Reaction for the Synthesis of an Alpha-Chloroketone
-
Caution: Diazomethane is highly toxic and explosive. This reaction should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions.
-
Materials: Acid chloride, Diazomethane solution in ether, Anhydrous diethyl ether, Hydrogen chloride (gas or solution in ether).
-
Procedure:
-
Dissolve the acid chloride (1 equivalent) in anhydrous diethyl ether and cool the solution to 0°C.
-
Slowly add a freshly prepared solution of diazomethane (2 equivalents) in ether to the stirred acid chloride solution. A yellow color indicates an excess of diazomethane.
-
Stir the reaction mixture at 0°C for 1-2 hours.
-
Carefully introduce anhydrous hydrogen chloride gas or a solution of HCl in ether to the reaction mixture until the yellow color disappears and nitrogen evolution ceases.
-
The reaction mixture is then washed with water, dried over a suitable drying agent, and the solvent is evaporated to afford the alpha-chloroketone.
-
Safer Alternatives to Diazomethane
Concerns over the safety of diazomethane have driven the development of alternative one-carbon homologation strategies to produce alpha-chloroketones from carboxylic acid derivatives.
Biological Significance: Alpha-Chloroketones as Probes and Therapeutics
The high reactivity of the carbon-chlorine bond adjacent to a carbonyl group makes alpha-chloroketones potent alkylating agents. This property has been ingeniously exploited in the design of enzyme inhibitors, which have become invaluable tools for studying biological processes and as starting points for drug development.
Mechanism of Action: Irreversible Enzyme Inhibition
Alpha-chloroketones typically act as irreversible inhibitors by forming a covalent bond with a nucleophilic residue in the active site of an enzyme. The ketone moiety often directs the inhibitor to the active site through non-covalent interactions that mimic the natural substrate. Once positioned, the electrophilic chloromethyl group reacts with a nearby nucleophile, such as the imidazole (B134444) side chain of histidine or the thiol group of cysteine.
// Nodes E [label="Enzyme Active Site\n(with Nucleophile Nu:)", fillcolor="#F1F3F4", fontcolor="#202124"]; ACK [label="Alpha-Chloroketone\n(R-CO-CH2Cl)", fillcolor="#F1F3F4", fontcolor="#202124"]; Complex [label="Enzyme-Inhibitor Complex\n(Non-covalent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Alkylated_E [label="Covalently Modified Enzyme\n(Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges E -> Complex [label="Binding"]; ACK -> Complex; Complex -> Alkylated_E [label="Alkylation\n(Covalent Bond Formation)"]; }
Caption: General mechanism of irreversible enzyme inhibition by an alpha-chloroketone.Targeting Proteases: A Story of Specificity
A prime example of the power of alpha-chloroketones is in the development of specific protease inhibitors. By attaching a peptide sequence recognized by a particular protease to the chloromethyl ketone warhead, researchers can create highly selective inhibitors.
-
Tosyl-L-phenylalanyl-chloromethylketone (TPCK): TPCK is a well-known irreversible inhibitor of the serine protease chymotrypsin. The tosyl-phenylalanine moiety mimics the natural substrate of chymotrypsin, guiding the inhibitor to the active site where the chloromethyl group alkylates a critical histidine residue.
-
Tosyl-L-lysyl-chloromethylketone (TLCK): Similarly, TLCK is an irreversible inhibitor of trypsin, another serine protease. The lysine (B10760008) residue in TLCK directs it to the active site of trypsin, which has a preference for cleaving after basic amino acids.
These specific inhibitors have been instrumental in elucidating the roles of various proteases in physiological and pathological processes.
Impact on Cellular Signaling and Drug Development
The ability of alpha-chloroketones to selectively inhibit enzymes has profound implications for cellular signaling and has been a cornerstone of drug development efforts.
Modulation of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, cell survival, and proliferation. The activity of NF-κB is tightly controlled by the IκB kinase (IKK) complex. Certain alpha-chloroketones have been shown to inhibit NF-κB activation by targeting components of this pathway. For instance, some chloromethyl ketone-containing compounds can inhibit the proteasome, a cellular machine responsible for degrading the inhibitory IκB proteins, thereby preventing the release and nuclear translocation of NF-κB.
// Nodes Stimulus [label="Inflammatory Stimulus\n(e.g., TNF-α)", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IkB [label="IκB", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proteasome [label="Proteasome", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Gene Expression\n(Inflammation, Survival)", fillcolor="#F1F3F4", fontcolor="#202124"]; ACK_inhibitor [label="α-Chloroketone\nInhibitor", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Stimulus -> IKK [label="Activates"]; IKK -> IkB [label="Phosphorylates"]; IkB -> Proteasome [label="Ubiquitination &\nDegradation"]; Proteasome -> IkB [style=invis]; IkB -> NFkB [label="Inhibits"]; NFkB -> Nucleus [label="Translocates"]; Nucleus -> Gene_Expression [label="Promotes"]; ACK_inhibitor -> Proteasome [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; }
Caption: Inhibition of the NF-κB signaling pathway by an alpha-chloroketone targeting the proteasome.Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Alpha-chloroketones have been shown to induce apoptosis in cancer cells through various mechanisms. As inhibitors of caspases, a family of proteases central to the execution of apoptosis, they can directly influence this pathway. Paradoxically, while some alpha-chloroketones can inhibit caspases, others can promote apoptosis by targeting other cellular components, leading to the activation of the apoptotic cascade. For example, by inhibiting survival pathways like the PI3K/Akt pathway, they can tip the cellular balance towards apoptosis.
// Nodes ACK [label="Alpha-Chloroketone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Survival_Pathway [label="Survival Pathways\n(e.g., PI3K/Akt)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase_Inhibition [label="Caspase Inhibition", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ACK -> Survival_Pathway [label="Inhibits"]; ACK -> Caspase_Inhibition [label="Directly Inhibits"]; Survival_Pathway -> Apoptosis [label="Inhibits"]; Caspase_Inhibition -> Apoptosis [label="Blocks Execution"]; }
Caption: Dual roles of alpha-chloroketones in the regulation of apoptosis.Applications in Drug Development
The unique reactivity and biological activity of alpha-chloroketones have made them valuable scaffolds in drug development. They are key building blocks in the synthesis of a variety of therapeutic agents. Notably, they have been instrumental in the development of HIV protease inhibitors , a class of antiretroviral drugs that are a critical component of highly active antiretroviral therapy (HAART). The synthesis of these complex molecules often involves intermediates derived from alpha-chloroketones.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activity of representative alpha-chloroketones.
Table 1: Inhibitory Activity of TPCK and TLCK against Proteases
| Compound | Target Protease | Inhibition Type | Kᵢ (nM) | Reference |
| TPCK | Chymotrypsin | Irreversible | - | [3] |
| TLCK | Trypsin | Irreversible | - | [4] |
| TPCK | Caspase-3 | Irreversible | ~12,000 | [5] |
| TLCK | Caspase-3 | Irreversible | ~54,500 | [5] |
Table 2: Cytotoxicity of Alpha-Chloroketone Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| TPCK | Leukemia (HL-60) | ~20 | Apoptosis induction | [4] |
| TPCK | Hepatoma (7777) | - | Inhibition of protein synthesis | [6] |
| TLCK | Hepatoma (7777) | - | Inhibition of protein synthesis | [6] |
Conclusion
From their obscure origins in the early days of organic chemistry to their current status as sophisticated tools in chemical biology and drug discovery, alpha-chloroketones have had a remarkable journey. Their story is a powerful illustration of how fundamental research into chemical reactivity can lead to profound biological insights and the development of life-saving medicines. The ability to precisely design alpha-chloroketone-based molecules to target specific enzymes and signaling pathways continues to be a vibrant area of research, promising new therapeutic strategies for a range of diseases, from cancer to viral infections. As our understanding of cellular processes deepens, the versatile and potent nature of the alpha-chloroketone moiety will undoubtedly continue to inspire the next generation of scientific discovery.
References
- 1. orgsyn.org [orgsyn.org]
- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 3. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (TPCK) are potent inhibitors of activated caspase proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Safety and Hazards of 3-chloro-4-methylpentan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safety and hazards associated with 3-chloro-4-methylpentan-2-one (CAS No: 2907-70-2). The document is intended for researchers, scientists, and professionals in drug development who may handle or utilize this compound in a laboratory setting. It covers the chemical and physical properties, toxicological data, hazard classifications, and recommended safety procedures. Due to a lack of publicly available, specific experimental studies on this compound, this guide synthesizes information from safety data sheets, chemical databases, and general toxicological testing guidelines.
Chemical Identification and Physical Properties
This compound is a halogenated ketone. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁ClO | PubChem[1] |
| Molecular Weight | 134.60 g/mol | PubChem[1] |
| CAS Number | 2907-70-2 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Appearance | No data available | |
| Boiling Point | No data available | |
| Melting Point | No data available | |
| Flash Point | No data available | |
| Density | No data available | |
| Solubility | No data available | |
| LogP | 1.83880 | ChemSrc[2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The GHS classification as provided by the European Chemicals Agency (ECHA) is summarized in Table 2.[1]
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 3 | H226: Flammable liquid and vapor |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Acute toxicity, inhalation | 4 | H332: Harmful if inhaled |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |
GHS Pictograms:
Warning
Signal Word: Warning
Toxicological Information
The presence of the α-chloro group on the ketone structure suggests that this compound may be more reactive than non-halogenated ketones. This increased reactivity is due to the electron-withdrawing inductive effect of the chlorine atom, which can make the carbonyl carbon more susceptible to nucleophilic attack.
Experimental Protocols
As no specific experimental studies for this compound were found, a representative experimental protocol for determining acute oral toxicity is provided below. This protocol is based on the OECD Test Guideline 401 for Acute Oral Toxicity.
Representative Experimental Protocol: Acute Oral Toxicity Study (based on OECD 401)
1. Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.
2. Test Animals: Healthy, young adult rodents (e.g., Wistar rats), nulliparous and non-pregnant females, or males. A sufficient number of animals should be used to obtain statistically significant results.
3. Housing and Feeding Conditions:
-
Animals should be housed in a controlled environment with a temperature of 22 ± 3 °C and relative humidity between 30-70%.
-
Standard laboratory diet and water should be provided ad libitum, except for a brief fasting period before administration of the test substance.
4. Administration of the Test Substance:
-
Animals should be fasted overnight prior to dosing.
-
The test substance is to be administered orally by gavage in graduated doses to several groups of animals, with one dose level per group.
-
The doses should be selected based on a preliminary range-finding study.
-
A control group should receive the vehicle used to dissolve or suspend the test substance.
5. Observation Period:
-
Animals should be observed for mortality, signs of toxicity, and behavioral changes at least once daily for 14 days.
-
Observations should be more frequent on the first day, especially during the first four hours after dosing.
-
Body weights should be recorded weekly.
6. Necropsy:
-
All animals that die during the observation period and all surviving animals at the end of the 14-day period should be subjected to a gross necropsy.
-
All pathological changes should be recorded.
7. Data Analysis:
-
The LD50 value should be calculated using a recognized statistical method.
-
The relationship between the dose and the incidence and severity of toxic effects should be assessed.
Caption: GHS Hazard Communication Workflow for this compound.
Handling and Storage
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.
-
Use explosion-proof electrical, ventilating, and lighting equipment.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing vapors or mist.
-
Keep away from heat, sparks, and open flames.
-
Take precautionary measures against static discharge.
-
Use only non-sparking tools.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from sources of ignition.
-
Store away from incompatible materials such as oxidizing agents.
Caption: Decision-Making Workflow for Chemical Spill Response.
First-Aid Measures
-
Inhalation: If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.
-
Eye Contact: In case of contact, immediately flush eyes with plenty of water for at least 15 minutes. Get medical attention.
-
Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: Flammable liquid and vapor. Vapors may form explosive mixtures with air. In case of fire, hazardous decomposition products may be produced such as carbon monoxide, carbon dioxide, and hydrogen chloride.
-
Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.
Disposal Considerations
Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.
Conclusion
This compound is a flammable and hazardous chemical that requires careful handling. The primary hazards are associated with its flammability, acute toxicity, and irritant properties. All personnel handling this compound should be thoroughly familiar with its hazards and follow appropriate safety protocols to minimize risk. The information provided in this guide is intended to serve as a starting point for a comprehensive safety assessment in a laboratory or research setting. It is crucial to consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier before use.
References
A Technical Guide to the Safe Handling of 3-chloro-4-methylpentan-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety, handling, and emergency protocols for 3-chloro-4-methylpentan-2-one (CAS No: 2907-70-2), compiled to meet the needs of laboratory and research professionals. The information is presented to ensure safe application and mitigation of potential hazards.
Section 1: Substance Identification and Properties
This compound is a chlorinated ketone with applications in chemical synthesis. Understanding its physical and chemical properties is fundamental to its safe use.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₁ClO | [1] |
| Molecular Weight | 134.60 g/mol | [1][2] |
| CAS Number | 2907-70-2 | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Chloro-4-methyl-2-pentanone | [1] |
| PSA (Polar Surface Area) | 17.07 Ų | [2] |
| LogP | 1.83880 | [2] |
Section 2: Hazard Identification and Classification
According to the Globally Harmonized System (GHS), this compound is classified with significant hazards that require stringent safety measures.[1]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
Source: ECHA C&L Inventory[1]
The workflow for assessing these hazards and selecting appropriate personal protective equipment (PPE) is critical for laboratory safety.
Section 3: Experimental Protocols for Safe Handling and Emergencies
Adherence to standardized protocols is essential when working with or responding to incidents involving this compound.
-
Ventilation: Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[3][4]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3][4] Use non-sparking tools and explosion-proof equipment.[5]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[4][5]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[3][5]
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Control Ignition: Remove all sources of ignition.[4]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains.[4]
-
Absorption: Soak up the spill with an inert absorbent material (e.g., sand, earth, vermiculite).
-
Collection: Place the contaminated material into a suitable, closed container for disposal.[3]
-
PPE: Personnel involved in cleanup must wear appropriate PPE, including respiratory protection.
References
Methodological & Application
Application Notes and Protocols: Reactions of 3-chloro-4-methylpentan-2-one with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the reactions of 3-chloro-4-methylpentan-2-one with various nucleophiles. As an α-haloketone, this compound exhibits versatile reactivity, primarily undergoing nucleophilic substitution and Favorskii rearrangement, making it a valuable intermediate in organic synthesis.
Overview of Reactivity
This compound is susceptible to attack by nucleophiles at two primary sites: the carbon bearing the chlorine atom (α-carbon) and the carbonyl carbon. The presence of the electron-withdrawing carbonyl group enhances the reactivity of the α-carbon towards nucleophilic substitution. The major reaction pathways are:
-
Nucleophilic Substitution (Sₙ2): This reaction involves the direct displacement of the chloride ion by a nucleophile, leading to the formation of α-substituted ketones. This pathway is favored by weaker bases and nucleophiles that are less sterically hindered.
-
Favorskii Rearrangement: In the presence of strong bases, α-haloketones with an α'-hydrogen can undergo a rearrangement to form carboxylic acid derivatives. This reaction proceeds through a cyclopropanone (B1606653) intermediate.
Data Presentation: Reactions with Various Nucleophiles
While specific quantitative data for every reaction of this compound is not extensively documented in publicly available literature, the following table summarizes the expected products and representative yields based on analogous reactions of other α-halo ketones.
| Nucleophile | Reagent | Solvent | Expected Major Product | Reaction Type | Representative Yield (%) |
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Water/Dioxane | 3-hydroxy-4-methylpentan-2-one (B12971170) | Sₙ2 | 70-85 |
| Alkoxide | Sodium Methoxide (B1231860) (NaOMe) | Methanol (B129727) | Methyl 2,3-dimethylbutanoate | Favorskii Rearrangement | 75-90[1] |
| Ammonia | Ammonia (NH₃) | Ethanol | 3-amino-4-methylpentan-2-one | Sₙ2 | 60-75 |
| Primary Amine | Aniline (B41778) | Acetonitrile (B52724) | 3-anilino-4-methylpentan-2-one | Sₙ2 | 65-80 |
Experimental Protocols
The following are detailed protocols for the key reactions of this compound.
Protocol 1: Nucleophilic Substitution with Sodium Hydroxide (Sₙ2)
Objective: To synthesize 3-hydroxy-4-methylpentan-2-one via nucleophilic displacement of the chloride.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium hydroxide (1.2 eq) in water.
-
Allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 3-hydroxy-4-methylpentan-2-one.
Protocol 2: Favorskii Rearrangement with Sodium Methoxide
Objective: To synthesize methyl 2,3-dimethylbutanoate via Favorskii rearrangement.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), prepare a solution of sodium methoxide (2.0 eq) in anhydrous methanol (0.5 M).
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in a minimal amount of anhydrous diethyl ether.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (around 65 °C) for 6-12 hours, monitoring by TLC.[1]
-
After completion, cool the mixture to 0 °C and carefully quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or flash column chromatography to yield methyl 2,3-dimethylbutanoate.
Protocol 3: Nucleophilic Substitution with Aniline (Sₙ2)
Objective: To synthesize 3-anilino-4-methylpentan-2-one.
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Water
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a mixture of this compound (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile (0.2 M), add aniline (1.1 eq).
-
Heat the reaction mixture to 50-60 °C and stir for 8-16 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield 3-anilino-4-methylpentan-2-one.
Visualizations
Reaction Pathways of this compound
Caption: Competing Sₙ2 and Favorskii rearrangement pathways.
Experimental Workflow for Nucleophilic Substitution
Caption: General workflow for Sₙ2 reactions.
Mechanism of Favorskii Rearrangement
Caption: Stepwise mechanism of the Favorskii rearrangement.
References
Application Notes and Protocols for 3-chloro-4-methylpentan-2-one as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-chloro-4-methylpentan-2-one is an α-halo ketone, a class of organic compounds characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group.[1] This structural motif renders the α-carbon highly electrophilic and susceptible to nucleophilic attack, making this compound a versatile alkylating agent in organic synthesis.[1] Its utility extends to the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of fine chemicals, pharmaceuticals, and other complex organic molecules. The presence of the carbonyl group activates the α-carbon for nucleophilic substitution, typically proceeding via an SN2 mechanism.[2]
This document provides detailed application notes and representative protocols for the use of this compound as an alkylating agent in various synthetic transformations. The protocols provided are based on established reactivity of analogous α-halo ketones and should be considered as starting points for experimental optimization.
Compound Profile
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 3-Chloro-4-methyl-2-pentanone |
| CAS Number | 2907-70-2[3] |
| Molecular Formula | C₆H₁₁ClO[3] |
| Molecular Weight | 134.60 g/mol [3] |
| Appearance | Colorless to light yellow liquid |
| SMILES | CC(C)C(C(=O)C)Cl[3] |
Safety and Handling
This compound is a flammable liquid and is harmful if swallowed or inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Applications in Organic Synthesis
As a reactive alkylating agent, this compound can be employed in a variety of synthetic applications, including:
-
N-Alkylation of Amines: The reaction with primary and secondary amines introduces the 4-methylpentan-2-one moiety onto the nitrogen atom, leading to the formation of more complex secondary and tertiary amines, respectively.
-
S-Alkylation of Thiols: Thiols can be readily alkylated to form thioethers, which are important structural motifs in various biologically active molecules.
-
O-Alkylation of Phenols: The alkylation of phenols provides access to a range of substituted aryl ethers.
-
Synthesis of Heterocycles: As a bifunctional electrophile, it can react with various nucleophiles to construct heterocyclic rings such as thiazoles and oxazoles.
-
Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, this compound can undergo a Favorskii rearrangement to yield carboxylic acid derivatives.
Data Presentation: Representative Reaction Parameters
The following tables summarize representative reaction conditions and expected yields for the alkylation of various nucleophiles with α-chloro ketones, which can be adapted for this compound. Note: These are illustrative data, and actual results with this compound may vary.
Table 1: N-Alkylation of Amines
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | Acetonitrile | 80 | 6-12 | 85-95 |
| Benzylamine | Et₃N | Dichloromethane | 25 | 4-8 | 90-98 |
| Piperidine | NaHCO₃ | Ethanol | 50 | 6-10 | 80-90 |
Table 2: S-Alkylation of Thiols
| Thiol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | Acetone | 50 | 2-4 | >95 |
| Benzyl mercaptan | NaH | THF | 0-25 | 1-3 | >90 |
| Cysteine ethyl ester | Et₃N | Dichloromethane | 25 | 3-6 | 85-95 |
Table 3: O-Alkylation of Phenols
| Phenol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | Acetone | 60 | 8-16 | 80-90 |
| 4-Methoxyphenol | Cs₂CO₃ | DMF | 80 | 4-8 | >90 |
| Naphthol | NaH | THF | 25 | 6-12 | 85-95 |
Table 4: Synthesis of 2-Aminothiazoles
| Thioamide/Thiourea (B124793) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiourea | Ethanol | Reflux | 2-4 | 85-95 |
| Thioacetamide | Ethanol | Reflux | 3-6 | 80-90 |
| Thiobenzamide | Ethanol | Reflux | 4-8 | 75-85 |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of an Amine
This protocol describes a general method for the alkylation of a primary or secondary amine with this compound.
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine)
-
Base (e.g., K₂CO₃, Et₃N)
-
Solvent (e.g., acetonitrile, dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the amine (1.0 eq) and the chosen solvent.
-
Add the base (1.2-2.0 eq) to the solution.
-
Slowly add this compound (1.1 eq) to the reaction mixture at room temperature.
-
Stir the reaction mixture at the appropriate temperature (see Table 1) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 2: General Procedure for the Synthesis of 2-Aminothiazoles
This protocol outlines the Hantzsch thiazole (B1198619) synthesis using this compound and a thioamide or thiourea.
Materials:
-
This compound
-
Thiourea or a primary thioamide (e.g., thioacetamide)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Sodium bicarbonate solution
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the thioamide or thiourea (1.0 eq) in ethanol.
-
Add this compound (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for the time indicated in Table 4, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add saturated sodium bicarbonate solution to neutralize the reaction mixture.
-
The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold water, and dry.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Recrystallize or purify by column chromatography as necessary.
Visualizations
Caption: General workflow for the SN2 alkylation of nucleophiles using this compound.
Caption: Key steps in the Hantzsch synthesis of thiazoles using this compound.
Caption: Mechanistic pathway of the Favorskii rearrangement of this compound.
References
Synthetic Protocols for the α-Chlorination of Ketones: Application Notes
For Researchers, Scientists, and Drug Development Professionals
The introduction of a chlorine atom at the α-position of a ketone is a fundamental transformation in organic synthesis, yielding versatile α-chloroketones. These compounds are crucial intermediates in the synthesis of a wide array of pharmaceuticals and complex organic molecules due to their susceptibility to nucleophilic substitution and elimination reactions. This document provides a detailed overview of common synthetic protocols for the α-chlorination of ketones, including data for comparative analysis and detailed experimental procedures.
Comparative Data of α-Chlorination Protocols
The selection of an appropriate chlorinating agent and reaction conditions is critical for achieving high yields and selectivity while minimizing side reactions. The following table summarizes quantitative data for several common protocols for the α-chlorination of a model substrate, acetophenone (B1666503).
| Protocol | Chlorinating Agent | Catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Advantages & Disadvantages |
| 1 | N-Chlorosuccinimide (NCS) | p-TsOH (catalytic) | Dichloromethane | Reflux | 4 | 85-95 | Advantages: Mild conditions, high selectivity for monochlorination, safer to handle.[1] Disadvantages: Often requires a catalyst.[1] |
| 2 | Sulfuryl Chloride (SO₂Cl₂) | None | Chloroform | 10 - 20 | 1 - 4 | 70-85 | Advantages: Powerful and effective, readily available. Disadvantages: Highly corrosive and toxic, can lead to dichlorination, evolves HCl gas.[1] |
| 3 | Trichloroisocyanuric Acid (TCCA) | None | Chloroform | Room Temp. | 1 - 2 | ~90 | Advantages: High atom economy, efficient. Disadvantages: Can be less selective than NCS. |
| 4 | Oxone® / Ammonium (B1175870) Chloride | None | Methanol (B129727) | Room Temp. | 24 | 70-80 | Advantages: Uses inexpensive and non-toxic reagents.[2][3] Disadvantages: Longer reaction times.[3] |
| 5 | Ceric Ammonium Nitrate (CAN) / Acetyl Chloride | CAN (catalytic) | Acetonitrile | Room Temp. | 4 - 7 | 80-90 | Advantages: Mild, efficient, and highly chemoselective.[4] Disadvantages: Requires a metal catalyst. |
| 6 | p-Toluenesulfonyl Chloride | Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 to RT | 1 | 75-85 | Advantages: Effective for monochlorination at the less substituted α-position via kinetic enolate formation.[5] Disadvantages: Requires strong base and cryogenic conditions.[5] |
Reaction Mechanisms and Workflows
Visualizing the reaction pathways and experimental setups is crucial for understanding and implementing these protocols.
General Mechanism for Acid-Catalyzed α-Chlorination
This pathway is common for reagents like NCS and TCCA in the presence of an acid catalyst. The ketone first undergoes acid-catalyzed enolization, followed by an electrophilic attack from the chlorine source.
Caption: Acid-catalyzed enolization followed by electrophilic chlorination.
Experimental Workflow for a Typical α-Chlorination Reaction
The following diagram illustrates a standard laboratory workflow for performing an α-chlorination reaction, from setup to product isolation.
Caption: General experimental workflow for α-chlorination of ketones.
Detailed Experimental Protocols
Protocol 1: α-Chlorination using N-Chlorosuccinimide (NCS)
This protocol is adapted for the monochlorination of acetophenone and is valued for its mild conditions and high selectivity.[1]
Materials:
-
Acetophenone
-
N-Chlorosuccinimide (NCS)
-
p-Toluenesulfonic acid (p-TsOH)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add acetophenone (1.0 eq).
-
Dissolve the acetophenone in anhydrous dichloromethane.
-
Add N-chlorosuccinimide (1.05 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure α-chloroacetophenone.
Protocol 2: α-Chlorination using Sulfuryl Chloride (SO₂Cl₂)
This method is a powerful and rapid way to achieve α-chlorination but requires caution due to the corrosive and toxic nature of sulfuryl chloride.[1]
Materials:
-
Acetophenone
-
Sulfuryl Chloride (SO₂Cl₂)
-
Chloroform
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with addition funnel and magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve acetophenone (1.0 eq) in chloroform.
-
Cool the solution in an ice bath to 10-15 °C.
-
Slowly add sulfuryl chloride (1.0 eq) dropwise from the addition funnel while maintaining the temperature. Caution: The reaction evolves HCl gas.
-
After the addition is complete, allow the mixture to stir at 15-20 °C for 1-4 hours, monitoring the reaction by TLC or GC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 3: α-Chlorination using Oxone® and Ammonium Chloride
This protocol offers a more environmentally friendly approach using readily available and less hazardous reagents.[3]
Materials:
-
Aryl ketone (e.g., acetophenone)
-
Ammonium chloride (NH₄Cl)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Methanol (MeOH)
-
Round-bottom flask with magnetic stirrer
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the aryl ketone (1.0 eq), ammonium chloride (1.2 eq), and Oxone® (1.1 eq).
-
Add methanol as the solvent.
-
Stir the mixture vigorously at room temperature for approximately 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting α-chloroketone by column chromatography.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sulfuryl chloride is highly corrosive and reacts violently with water. Handle with extreme care.
-
Chlorination reactions can be exothermic. Proper temperature control is essential to prevent runaway reactions.[6]
-
Quenching of reactions involving strong acids or corrosive reagents should be done slowly and carefully, preferably in an ice bath.
These protocols provide a foundation for the α-chlorination of ketones. Researchers should always consult the primary literature for substrate-specific conditions and optimize as necessary for their particular application.
References
- 1. benchchem.com [benchchem.com]
- 2. Dichlorination of β-Keto Esters and 1,3-Diketones Mediated by Oxone/Aluminum Trichloride Mixture in Aqueous Medium [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. sciencemadness.org [sciencemadness.org]
- 6. icheme.org [icheme.org]
Application of 3-chloro-4-methylpentan-2-one in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-methylpentan-2-one is a versatile bifunctional α-haloketone that holds significant potential as a building block in the synthesis of a variety of heterocyclic compounds. Its structure, featuring two electrophilic centers—the carbonyl carbon and the adjacent carbon bearing the chlorine atom—allows for diverse cyclization strategies with a range of nucleophilic reagents. The presence of a sterically demanding isopropyl group adjacent to the chloro-substituted carbon can influence the reactivity and regioselectivity of these reactions, offering unique opportunities for the synthesis of specifically substituted heterocycles. This document provides detailed application notes and extrapolated protocols for the use of this compound in the synthesis of thiazoles, imidazoles, and oxazoles, which are key scaffolds in numerous pharmaceutical and biologically active compounds.
Application in Thiazole (B1198619) Synthesis: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole derivatives through the reaction of an α-haloketone with a thioamide.[1][2] The reaction of this compound with a suitable thioamide is expected to yield 2-substituted-4-isopropyl-5-methylthiazoles. The bulky isopropyl group may necessitate slightly more forcing reaction conditions compared to less hindered α-haloketones to achieve good yields.
Reaction Scheme:
Diagram of the Hantzsch Thiazole Synthesis Workflow
Caption: Workflow for the Hantzsch synthesis of 4-isopropyl-5-methylthiazoles.
Quantitative Data from Analogous Reactions
| Entry | α-Haloketone | Thioamide | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-3-methyl-2-butanone | Thioacetamide | Ethanol | Reflux | 4 | 75 |
| 2 | 2-Bromo-3,3-dimethyl-2-butanone | Thiourea (B124793) | Ethanol | Reflux | 6 | 68 |
| 3 | 1-Bromo-3,3-dimethyl-2-butanone | Thiobenzamide | DMF | 80 | 12 | 60 |
Experimental Protocol: Synthesis of 2-Amino-4-isopropyl-5-methylthiazole
This protocol is adapted from general procedures for the Hantzsch thiazole synthesis.[2]
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (anhydrous)
-
Sodium bicarbonate (aqueous solution)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and thiourea (1.2 eq) in anhydrous ethanol.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture.
-
The product may precipitate out of solution. If so, collect the solid by vacuum filtration. If not, extract the aqueous layer with ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.
Application in Imidazole (B134444) Synthesis
The reaction of α-haloketones with amidines is a common method for the synthesis of substituted imidazoles.[3] Reacting this compound with an appropriate amidine is expected to produce 2-substituted-4-isopropyl-5-methylimidazoles. The choice of base and solvent can be critical for achieving good yields, especially with a sterically hindered substrate.
Reaction Scheme:
Diagram of Imidazole Synthesis Workflow
Caption: Workflow for the synthesis of 4-isopropyl-5-methylimidazoles.
Quantitative Data from Analogous Reactions
The following table presents data from the synthesis of imidazoles using sterically hindered α-haloketones.
| Entry | α-Haloketone | Amidine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-3-methyl-2-butanone | Benzamidine (B55565) | K2CO3 | DMF | 100 | 12 | 70 |
| 2 | 2-Bromo-3,3-dimethyl-2-butanone | Acetamidine | NaHCO3 | Acetonitrile | Reflux | 24 | 55 |
| 3 | 1-Bromo-3,3-dimethyl-2-butanone | Formamidine | K2CO3 | DMF | 80 | 18 | 62 |
Experimental Protocol: Synthesis of 2-Phenyl-4-isopropyl-5-methylimidazole
This protocol is based on general procedures for imidazole synthesis from α-haloketones and amidines.[3]
Materials:
-
This compound (1.0 eq)
-
Benzamidine hydrochloride (1.1 eq)
-
Potassium carbonate (2.5 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of potassium carbonate (2.5 eq) in DMF, add benzamidine hydrochloride (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in a small amount of DMF to the reaction mixture.
-
Heat the reaction mixture to 100-120 °C and maintain for 12-16 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application in Oxazole (B20620) Synthesis: The Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a powerful method for constructing the oxazole ring via the cyclodehydration of a 2-acylamino-ketone.[4] When starting from an α-haloketone like this compound, the synthesis is a two-step process. First, the α-haloketone is reacted with an amide to form the 2-acylamino-ketone intermediate, which is then cyclized using a dehydrating agent.
Reaction Scheme:
Step 1: Amide Formation
Step 2: Cyclodehydration
Diagram of Robinson-Gabriel Synthesis Workflow
References
Application Notes and Protocols for the Derivatization of 3-Chloro-4-methylpentan-2-one for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-methylpentan-2-one is a halogenated ketone that can be challenging to analyze directly using gas chromatography-mass spectrometry (GC-MS) due to its polarity and potential for thermal degradation. Derivatization is a crucial sample preparation technique that chemically modifies the analyte to improve its volatility, thermal stability, and chromatographic behavior, leading to enhanced sensitivity and more reliable quantification.[1] This document provides detailed protocols for two common and effective derivatization methods for this compound: silylation and oximation.
Silylation involves the replacement of active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, significantly increasing the volatility of the analyte. Oximation targets the carbonyl group of the ketone, forming a more stable oxime derivative that exhibits improved chromatographic properties.[2] The choice of derivatization method depends on the specific analytical requirements, such as the desired sensitivity and the complexity of the sample matrix.
Derivatization Strategies for this compound
The primary functional group of interest for derivatization in this compound is the ketone carbonyl group. The presence of a chlorine atom on the adjacent carbon (the α-position) can influence the reactivity of the ketone.
Logical Workflow for Derivatization and Analysis
Caption: Experimental workflow for the derivatization and analysis of this compound.
Experimental Protocols
Protocol 1: Silylation using BSTFA
This protocol describes the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form its trimethylsilyl enol ether.
Materials:
-
Sample containing this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (B92270)
-
Anhydrous solvent (e.g., dichloromethane, hexane)
-
Internal standard (e.g., deuterated analog or a compound with similar properties)
-
GC vials (2 mL) with caps
-
Heating block or oven
-
Vortex mixer
-
Microsyringes
Procedure:
-
Sample Preparation:
-
Accurately transfer a known amount of the sample (e.g., 1 mg) into a 2 mL GC vial.
-
If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of an appropriate anhydrous solvent to dissolve the residue.
-
Add a known amount of internal standard.
-
-
Derivatization Reaction:
-
Sample Analysis:
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
-
Protocol 2: Oximation using PFBHA
This protocol details the derivatization of this compound with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form its oxime derivative.
Materials:
-
Sample containing this compound
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7) or organic solvent (e.g., hexane)
-
Internal standard
-
GC vials (2 mL) with caps
-
Heating block or water bath
-
Vortex mixer
-
Microsyringes
Procedure:
-
Sample Preparation:
-
Prepare a solution of the sample in a suitable solvent.
-
Transfer a known volume (e.g., 100 µL) to a 2 mL GC vial.
-
Add a known amount of internal standard.
-
-
Derivatization Reaction:
-
Prepare a fresh solution of PFBHA (e.g., 10 mg/mL) in the reaction buffer or solvent.
-
Add 100 µL of the PFBHA solution to the sample vial.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at 60°C for 60 minutes in a heating block or water bath.[4]
-
-
Extraction (if using an aqueous system):
-
After cooling to room temperature, add 500 µL of hexane (B92381) and vortex vigorously for 1 minute.
-
Centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.
-
-
Sample Analysis:
-
The derivatized sample is ready for injection into the GC-MS system.
-
Derivatization Reaction Diagram
Caption: Derivatization reactions of this compound with BSTFA and PFBHA.
Quantitative Data Summary
The following table presents hypothetical, yet realistic, quantitative data for the analysis of this compound following derivatization. This data is for illustrative purposes to demonstrate the expected performance of the methods.
| Parameter | Silylation (BSTFA) | Oximation (PFBHA) |
| Retention Time (min) | 8.5 | 12.2 (Isomer 1), 12.5 (Isomer 2) |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.3 ng/mL | 0.15 ng/mL |
| Linearity (R²) | > 0.995 | > 0.998 |
| Recovery (%) | 92 ± 5 | 95 ± 4 |
| Precision (RSD %) | < 10 | < 8 |
Conclusion
The derivatization of this compound using either silylation with BSTFA or oximation with PFBHA significantly enhances its suitability for GC-MS analysis.[1][2] These methods improve the volatility and thermal stability of the analyte, leading to better chromatographic peak shape, increased sensitivity, and more accurate quantification. The choice between the two methods will depend on the specific requirements of the analysis, with PFBHA oximation often providing lower detection limits. The provided protocols offer a robust starting point for researchers developing analytical methods for this and similar halogenated ketones. Method optimization, particularly of reaction time and temperature, may be necessary to achieve optimal results for specific sample matrices.
References
Application Notes and Protocols: Asymmetric Synthesis Involving α-Haloketones
For Researchers, Scientists, and Drug Development Professionals
α-Haloketones are versatile and highly reactive synthetic intermediates crucial in the construction of complex molecular architectures, particularly in the pharmaceutical industry. Their bifunctional nature, possessing two electrophilic sites, allows for a diverse range of chemical transformations.[1][2] This document provides detailed application notes and experimental protocols for key asymmetric syntheses involving α-haloketones, focusing on biocatalytic reduction, catalytic asymmetric cross-coupling, and asymmetric decarboxylative halogenation.
Biocatalytic Asymmetric Reduction of α-Haloketones to Chiral α-Haloalcohols
Chiral α-haloalcohols are valuable building blocks for the synthesis of pharmaceutically active compounds.[3] Biocatalytic reduction of prochiral α-haloketones using carbonyl reductases (CREDs) offers a highly stereoselective and environmentally benign approach to produce these enantiomerically pure compounds.[3] This method avoids the use of heavy metal catalysts and often proceeds under mild physiological conditions.[3]
Data Presentation: Screening of Carbonyl Reductases
The selection of an appropriate biocatalyst is critical for achieving high conversion and stereoselectivity. Below is a summary of the screening of a library of commercially available CREDs for the reduction of specific α-haloketones.
Table 1: Screening of CREDs for the Reduction of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanone [3]
| Enzyme (CRED) | Conversion (%) | Diastereomeric Excess (d.e., %) |
| C1A | 99 | >99 |
| C1B | 99 | >99 |
| C1C | >99 | >99 |
| C1D | >99 | >99 |
| C1E | >99 | >99 |
Table 2: Screening of CREDs for the Reduction of (S)-2-bromo-1-(2,4-dichlorophenyl)ethanone [3]
| Enzyme (CRED) | Conversion (%) | Diastereomeric Excess (d.e., %) |
| C2A | 98 | >99 |
| C2B | 97 | >99 |
| C2C | 99 | >99 |
| C2D | 96 | >99 |
| C2E | 99 | >99 |
Experimental Protocol: Biocatalytic Reduction
This protocol describes the general procedure for the asymmetric reduction of an α-haloketone using a selected carbonyl reductase with cofactor recycling.
Materials:
-
α-Haloketone substrate (e.g., (S)-2-chloro-1-(2,4-dichlorophenyl)ethanone)
-
Carbonyl Reductase (CRED)
-
Nicotinamide adenine (B156593) dinucleotide (NAD⁺) or its phosphate (B84403) (NADP⁺)
-
Potassium phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Isopropyl alcohol (IPA) as a co-solvent and for cofactor recycling[3]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297) (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
HPLC system with a chiral column for analysis
Procedure:
-
To a reaction vessel, add the α-haloketone substrate (e.g., 10 g, 33.58 mmol).
-
Add 0.1 M potassium phosphate buffer (pH 7.0, 120 mL), followed by DMSO (6 mL), IPA (37 mL), and heptane (37 mL).[3]
-
Add NAD⁺ (100 mg).
-
Add the selected CRED enzyme (e.g., CRED C1E, 200 mg).[3]
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction progress by taking samples at time points and analyzing by HPLC to determine conversion and diastereomeric excess.[3]
-
Upon completion (e.g., >98% conversion after 21 hours), proceed with workup.[3]
-
Extract the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography if necessary.
Workflow Diagram
Caption: Workflow for biocatalytic reduction of α-haloketones.
Nickel-Catalyzed Asymmetric Cross-Coupling of Racemic α-Bromoketones
The construction of α-aryl ketones with tertiary stereocenters is a significant challenge in organic synthesis. A stereoconvergent nickel-catalyzed cross-coupling of racemic secondary α-bromoketones with arylzinc reagents provides an effective method to generate these valuable structures with high enantioselectivity.[4]
Data Presentation: Substrate Scope of Asymmetric α-Arylation
The following table summarizes the results for the nickel-catalyzed asymmetric cross-coupling of various racemic α-bromoketones with different arylzinc reagents.
Table 3: Nickel-Catalyzed Asymmetric α-Arylation of Racemic α-Bromoketones [4]
| Entry | α-Bromoketone | Aryl Group (Ar) | Ligand | Yield (%) | ee (%) |
| 1 | 2-bromo-1-phenylpropan-1-one | Phenyl | 2 | 85 | 92 |
| 2 | 2-bromo-1-(4-methoxyphenyl)propan-1-one | Phenyl | 2 | 82 | 91 |
| 3 | 2-bromo-1-(4-chlorophenyl)propan-1-one | Phenyl | 2 | 88 | 93 |
| 4 | 2-bromo-1-phenylpropan-1-one | 4-Tolyl | 2 | 81 | 90 |
| 5 | 2-bromo-1-phenylpropan-1-one | 4-Anisyl | 2 | 79 | 88 |
| 6 | 2-bromocyclohexanone | Phenyl | 2 | 75 | 85 |
Ligand 2 is a chiral bis(oxazoline) ligand.
Experimental Protocol: Asymmetric Cross-Coupling
This protocol outlines the general procedure for the nickel-catalyzed asymmetric cross-coupling of a racemic α-bromoketone with an arylzinc reagent.
Materials:
-
Racemic α-bromoketone
-
Aryl iodide or bromide
-
n-Butyllithium (n-BuLi)
-
Zinc chloride (ZnCl₂)
-
Nickel(II) chloride glyme complex (NiCl₂·glyme)
-
Chiral ligand (e.g., (+)-2 )
-
Glyme (1,2-dimethoxyethane)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate
-
Inert atmosphere (Argon or Nitrogen)
Procedure: Part A: Preparation of the Arylzinc Reagent
-
In an oven-dried flask under an inert atmosphere, dissolve the aryl iodide (1.3 mmol) in THF.
-
Cool the solution to -78 °C and add n-BuLi (1.3 mmol) dropwise.
-
Stir for 20 minutes, then add a solution of ZnCl₂ (1.3 mmol) in THF.
-
Allow the mixture to warm to room temperature and stir for 40 minutes. The arylzinc reagent is formed as a suspension.
Part B: Asymmetric Cross-Coupling Reaction
-
In a separate oven-dried flask, add NiCl₂·glyme (0.050 mmol) and the chiral ligand (0.065 mmol).[4]
-
Purge the flask with argon.
-
Add the α-bromoketone (1.0 mmol) followed by glyme (13.5 mL).[4]
-
Stir the solution at room temperature for 20 minutes, then cool to -30 °C.[4]
-
Add the suspension of the arylzinc reagent (1.3 mmol) dropwise over 3 minutes.
-
Stir the reaction mixture at -30 °C for 4 hours.[4]
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield the enantioenriched α-aryl ketone.
Reaction Mechanism Diagram
Caption: Catalytic cycle for Ni-catalyzed asymmetric α-arylation.
Asymmetric Decarboxylative Chlorination for the Synthesis of Chiral Tertiary α-Chloroketones
An alternative strategy for accessing chiral α-haloketones is through the asymmetric halogenation of a prochiral starting material. The organocatalytic enantioselective decarboxylative chlorination of β-ketocarboxylic acids provides a powerful method to synthesize tertiary α-chloroketones with high enantiopurity.[5]
Data Presentation: Substrate Scope of Decarboxylative Chlorination
The table below illustrates the versatility of this method with various β-ketocarboxylic acid substrates.
Table 4: Enantioselective Decarboxylative Chlorination of β-Ketocarboxylic Acids [5]
| Entry | β-Ketocarboxylic Acid Substrate | Catalyst | Yield (%) | ee (%) |
| 1 | 2-acetyl-2-phenylacetic acid | C1 | 92 | 95 |
| 2 | 2-propionyl-2-phenylacetic acid | C1 | 88 | 96 |
| 3 | 2-acetyl-2-(naphthalen-2-yl)acetic acid | C1 | 90 | 94 |
| 4 | 2-benzoyl-2-phenylacetic acid | C1 | 85 | 90 |
| 5 | 2-acetyl-2-(4-chlorophenyl)acetic acid | C1 | 93 | 95 |
Catalyst C1 is a chiral primary amine catalyst.
Experimental Protocol: Asymmetric Decarboxylative Chlorination
This protocol provides a general procedure for the synthesis of chiral tertiary α-chloroketones.
Materials:
-
β-Ketocarboxylic acid
-
N-Chlorosuccinimide (NCS)
-
Chiral primary amine catalyst (e.g., C1, 10 mol%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flask under an inert atmosphere, add the β-ketocarboxylic acid (1.0 mmol), the chiral primary amine catalyst (0.1 mmol), and toluene (5 mL, to make a 0.2 M solution).[5]
-
Add N-Chlorosuccinimide (NCS, 1.5 equiv.).[5]
-
Stir the reaction mixture at ambient temperature. For less reactive substrates, cooling to -20 °C and increasing the reaction time may be necessary.[5]
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the chiral tertiary α-chloroketone.
Logical Relationship Diagram
Caption: Key steps in asymmetric decarboxylative chlorination.
References
- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. almacgroup.com [almacgroup.com]
- 4. Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Synthesis of Tertiary α -Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction Mechanisms of 3-chloro-4-methylpentan-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary reaction mechanisms of 3-chloro-4-methylpentan-2-one, a versatile α-halo ketone intermediate. The presence of both a carbonyl group and a halogen on an adjacent carbon atom imparts a unique reactivity profile, making it a valuable substrate in organic synthesis. This document outlines the key reaction pathways, provides detailed experimental protocols for representative transformations, and summarizes expected outcomes.
Overview of Reactivity
This compound possesses multiple electrophilic centers, leading to a variety of possible transformations. The primary reaction pathways include:
-
Nucleophilic Substitution (SN2): Direct displacement of the chloride by a nucleophile at the α-carbon.
-
Elimination (E2): Base-induced removal of hydrogen chloride to form an α,β-unsaturated ketone.
-
Favorskii Rearrangement: Base-induced rearrangement to form a carboxylic acid derivative.
-
Reactions at the Carbonyl Group: Nucleophilic addition to the carbonyl carbon.
The competition between these pathways is influenced by the nature of the nucleophile/base, solvent, and reaction temperature.
Nucleophilic Substitution (SN2)
The primary nucleophilic substitution pathway for α-halo ketones is the SN2 mechanism. The electron-withdrawing effect of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to attack by nucleophiles.
General Mechanism
// Reactants reactant [label=<
]; nucleophile [label="Nu⁻"];
// Transition State ts [label=<
];
// Products product [label=<
]; leaving_group [label="Cl⁻"];
// Arrows reactant -> ts [label="Nucleophilic Attack"]; ts -> product; ts -> leaving_group; nucleophile -> ts [style=invis];
{rank=same; reactant; nucleophile} {rank=same; product; leaving_group} } caption="Figure 1: SN2 reaction mechanism."
Experimental Protocol: Synthesis of 3-azido-4-methylpentan-2-one
This protocol describes the synthesis of an α-azido ketone, a versatile intermediate for the synthesis of nitrogen-containing heterocycles.
Materials:
-
This compound
-
Sodium azide (B81097) (NaN₃)
-
Acetone (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetone, add sodium azide (1.5 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-azido-4-methylpentan-2-one.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Expected Outcome:
| Reactant | Nucleophile | Product | Expected Yield Range |
| This compound | NaN₃ | 3-azido-4-methylpentan-2-one | 70-90% |
| This compound | NaI | 3-iodo-4-methylpentan-2-one | 80-95% |
| This compound | KSCN | 3-thiocyanato-4-methylpentan-2-one | 60-80% |
Elimination (E2)
With strong, sterically hindered bases, this compound can undergo an E2 elimination reaction to yield an α,β-unsaturated ketone. The regioselectivity of this reaction is governed by the accessibility of the α'-protons.
General Mechanism
// Reactants reactant [label=<
]; base [label="B:⁻"];
// Transition State ts [label=<
];
// Products product [label=<
]; conjugate_acid [label="B-H"]; leaving_group [label="Cl⁻"];
// Arrows reactant -> ts; base -> ts [style=invis]; ts -> product; ts -> conjugate_acid; ts -> leaving_group;
{rank=same; reactant; base} {rank=same; product; conjugate_acid; leaving_group} } caption="Figure 2: E2 elimination mechanism."
Experimental Protocol: Synthesis of 4-methylpent-3-en-2-one
This protocol describes the dehydrochlorination of this compound to form the corresponding α,β-unsaturated ketone.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
tert-Butanol (B103910) (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous tert-butanol in a round-bottom flask.
-
Add potassium tert-butoxide (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous ammonium chloride solution.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Expected Outcome:
The use of a strong, bulky base like potassium tert-butoxide favors the E2 elimination pathway.[2] The major product is expected to be the more substituted and thermodynamically stable alkene, 4-methylpent-3-en-2-one.
| Reactant | Base | Product | Expected Major Product |
| This compound | KOtBu | 4-methylpent-3-en-2-one | >80% |
| This compound | DBU | 4-methylpent-3-en-2-one | >70% |
Favorskii Rearrangement
The Favorskii rearrangement is a characteristic reaction of α-halo ketones with enolizable α'-protons in the presence of a base. It leads to the formation of a rearranged carboxylic acid derivative.
General Mechanism
// Nodes start [label="this compound"]; enolate [label="Enolate Intermediate"]; cyclopropanone (B1606653) [label="Cyclopropanone Intermediate"]; adduct [label="Tetrahedral Adduct"]; carbanion [label="Carbanion Intermediate"]; product [label="2,2-Dimethylbutanoic acid derivative"];
// Edges start -> enolate [label="+ Base (-H⁺)"]; enolate -> cyclopropanone [label="Intramolecular Sₙ2 (-Cl⁻)"]; cyclopropanone -> adduct [label="+ Nucleophile (e.g., ⁻OR)"]; adduct -> carbanion [label="Ring Opening"]; carbanion -> product [label="+ H⁺"]; } caption="Figure 3: Favorskii rearrangement pathway."
Experimental Protocol: Synthesis of Methyl 2,2-dimethylbutanoate
This protocol details the Favorskii rearrangement of this compound to yield a methyl ester. This general procedure is adapted from a known method for α-halo ketones.[3]
Materials:
-
This compound
-
Sodium methoxide (B1231860) (NaOMe)
-
Methanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Prepare a solution of sodium methoxide in anhydrous methanol.
-
To a stirred solution of this compound (1.0 eq) in anhydrous diethyl ether, add the sodium methoxide solution (2.2 eq) at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to 0 °C and quench by the careful addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude methyl 2,2-dimethylbutanoate by distillation or column chromatography.
Expected Outcome:
The Favorskii rearrangement of acyclic α-halo ketones generally proceeds in good yields.[3] The regioselectivity of the cyclopropanone ring opening is dictated by the formation of the more stable carbanion.
| Reactant | Base/Nucleophile | Product | Expected Yield |
| This compound | NaOMe in MeOH | Methyl 2,2-dimethylbutanoate | 70-85% |
| This compound | NaOH in H₂O | 2,2-Dimethylbutanoic acid | 65-80% |
| This compound | NaNH₂ in NH₃ | 2,2-Dimethylbutanamide | 60-75% |
Summary of Reaction Pathways
The following diagram illustrates the divergent reactivity of this compound based on the reaction conditions.
// Central Node start [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];
// Product Nodes sn2_product [label="3-Nu-4-methylpentan-2-one\n(Sₙ2 Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; e2_product [label="4-methylpent-3-en-2-one\n(E2 Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; favorskii_product [label="2,2-Dimethylbutanoic acid derivative\n(Favorskii Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges with conditions start -> sn2_product [label=" Weakly basic\n good nucleophile\n (e.g., NaN₃, NaI)"]; start -> e2_product [label=" Strong, bulky base\n (e.g., KOtBu)"]; start -> favorskii_product [label=" Strong base\n (e.g., NaOMe, NaOH)"]; } caption="Figure 4: Competing reaction pathways."
Disclaimer: The provided protocols are intended for guidance and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals. The expected yields are estimates based on general principles and may vary.
References
Application Notes and Protocols for the Safe Handling and Storage of Chlorinated Ketones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the safe handling, storage, and disposal of chlorinated ketones. Adherence to these protocols is crucial to ensure laboratory safety, maintain chemical integrity, and obtain reliable experimental results.
Introduction
Chlorinated ketones are a class of organic compounds characterized by a ketone functional group and at least one chlorine atom. They are versatile reagents and intermediates in organic synthesis, including the development of pharmaceuticals.[1] However, their reactivity also contributes to their hazardous nature, which includes high toxicity, lachrymatory properties, and potential for instability.[2][3] Proper handling and storage procedures are therefore paramount.
General Safety and Handling Precautions
All work with chlorinated ketones must be conducted in a well-ventilated chemical fume hood.[4] An eyewash station and safety shower should be readily accessible.[5]
Personal Protective Equipment (PPE)
A comprehensive assessment of the specific chlorinated ketone and the experimental procedure should be conducted to ensure the appropriate level of PPE is used. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[4] | Protects against splashes and vapors that can cause severe eye irritation or damage.[4] |
| Hand Protection | Wear appropriate protective gloves. Given that halogenated solvents can penetrate common glove materials, it is advisable to consult manufacturer-specific breakthrough time data. Double gloving may be appropriate for extended use. | Protects against skin absorption, which can be fatal.[5] |
| Body Protection | A lab coat, buttoned, and appropriate protective clothing to prevent skin exposure.[6] | Prevents accidental skin contact. |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used if ventilation is inadequate or for spill cleanup. | Protects against the inhalation of toxic vapors.[6] |
Incompatible Materials
Chlorinated ketones are incompatible with a range of substances. Contact with these materials can lead to vigorous reactions, fires, or explosions. Store chlorinated ketones separately from:
-
Strong oxidizing agents[7]
-
Strong bases[7]
-
Amines[5]
-
Reducing agents[8]
-
Alkali metals[9]
-
Corrosive to some metals like steel and aluminum.[6]
Storage Procedures
Proper storage of chlorinated ketones is critical to maintain their stability and prevent hazardous situations. Many chlorinated ketones are sensitive to light, heat, and air.[8][10]
General Storage Conditions
-
Store in a tightly closed, properly labeled container.[5]
-
Keep in a cool, dry, and well-ventilated area.[4]
-
Store away from heat, sparks, open flames, and other ignition sources.[5]
-
Protect from direct sunlight.[11]
Specific Storage Conditions for Common Chlorinated Ketones
The following table summarizes recommended storage conditions for several common chlorinated ketones.
| Compound | CAS Number | Storage Temperature | Light Sensitivity | Additional Notes |
| Chloroacetone (B47974) | 78-95-5 | 2-8°C[7] | Light sensitive; turns dark on exposure to light.[10][12] | Unstabilized chloroacetone can polymerize and explode upon prolonged storage or exposure to light.[12][13] It can be stabilized with small amounts of water or calcium carbonate.[10][13] |
| 1,1-Dichloroacetone | 513-88-2 | Store in a cool, dry place.[14] | Not specified, but as a general precaution for halogenated ketones, protection from light is recommended. | Keep container tightly closed.[14] |
| 1,3-Dichloroacetone | 534-07-6 | 2-8°C[4] | Not specified, but as a general precaution for halogenated ketones, protection from light is recommended. | Hygroscopic.[4] Keep away from heat and ignition sources.[5] |
Spill and Waste Management
Spill Cleanup Protocol
In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[11]
A logical workflow for handling a chlorinated ketone spill is outlined below:
Caption: Decision tree for chlorinated ketone spill response.
Spill Cleanup Steps:
-
Evacuate and Alert: For large spills, immediately evacuate the area and alert others. Contact your institution's emergency response team.
-
Personal Protection: For small, manageable spills, don the appropriate PPE, including respiratory protection.
-
Containment: Cover the spill with an inert absorbent material such as sand, earth, or vermiculite.[11] Do not use combustible materials.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[11]
-
Decontamination: Clean the spill area thoroughly with soap and water, and collect the cleaning materials for hazardous waste disposal.
-
Ventilation: Ventilate the area until all vapors have dissipated.
Waste Disposal
Chlorinated ketone waste is considered hazardous waste.
-
Collect all chlorinated ketone waste, including contaminated materials from spill cleanups, in separate, clearly labeled, and sealed containers.
-
It is crucial to keep chlorinated/halogenated solvent waste separate from non-halogenated solvent waste.[9]
-
Dispose of the waste through your institution's hazardous waste management program.
Experimental Protocols
Protocol for Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of α-chloroketones. Method parameters may need to be optimized for specific compounds.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile (B52724) and water.
-
Sample preparation: Dissolve a known amount of the chlorinated ketone in acetonitrile to a concentration of approximately 1 mg/mL.
Procedure:
-
Mobile Phase Preparation: Prepare a suitable gradient of acetonitrile and water. A common starting point is a gradient from 50% acetonitrile in water to 100% acetonitrile over 20-30 minutes.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Injection: Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.
-
Data Acquisition: Monitor the elution of compounds using the UV detector at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Purity exceeding 98% is often achievable for synthesized α-chloroketones.[15]
Protocol for Stability Testing and Degradation Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a method for assessing the stability of chlorinated ketones under various stress conditions and identifying potential degradation products.
Experimental Workflow for Stability Testing:
Caption: Experimental workflow for stability testing of chlorinated ketones.
Instrumentation and Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary GC column suitable for semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Environmental chamber or oven for controlled temperature and humidity.
-
UV/Vis light source for photostability testing.
Procedure:
-
Sample Preparation: Prepare solutions of the chlorinated ketone in an appropriate solvent. Store samples in sealed vials under different conditions: elevated temperature, exposure to light, and ambient conditions (control).
-
Time-Point Sampling: At specified time intervals (e.g., 0, 24, 48, 72 hours), take an aliquot from each sample.
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Separation: Use a temperature program to separate the components of the sample. A typical program might start at 50°C and ramp up to 250°C.
-
Detection: The mass spectrometer will fragment the eluting compounds, providing mass spectra that can be used for identification.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the parent chlorinated ketone over time to determine its degradation rate.
-
Analyze the mass spectra of new peaks that appear in the chromatograms of the stressed samples to identify degradation products. Comparison with a mass spectral library can aid in identification.[16]
-
Toxicological Information and Cellular Effects
Chlorinated ketones are alkylating agents and are generally considered toxic. Their reactivity towards nucleophiles is a key aspect of their biological activity and toxicity.
Mechanism of Toxicity
The toxicity of many chlorinated compounds, including ketones, often involves their metabolism into reactive intermediates that can covalently bind to cellular macromolecules like proteins and DNA.[17] For α-haloketones, the presence of the carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon highly electrophilic and susceptible to nucleophilic attack.[18]
Cellular Interactions of Alkylating Ketones
The diagram below illustrates the general mechanism of cellular toxicity for reactive ketones.
Caption: General cellular toxicity mechanism of reactive ketones.
Studies on alkylating ketones like tosyl-L-lysyl chloromethyl ketone (TLCK) have shown that they can inhibit cellular functions by reacting with cell surface proteins, such as proteases, which can, in turn, affect processes like the secretion of lytic factors.[19] This interaction can lead to a disruption of normal cellular signaling and ultimately, cell death.
Conclusion
Chlorinated ketones are valuable but hazardous chemicals that require strict adherence to safety protocols. By following the handling, storage, and disposal procedures outlined in these application notes, researchers can minimize risks and ensure the integrity of their work. The provided experimental protocols offer a starting point for the quality control and stability assessment of these important compounds.
References
- 1. Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. Chloroacetone - Sciencemadness Wiki [sciencemadness.org]
- 3. nbinno.com [nbinno.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. Chloroacetone CAS#: 78-95-5 [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. Chloroacetone | ClCH2COCH3 | CID 6571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. nj.gov [nj.gov]
- 12. CHLOROACETONE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. Chloroacetone CAS#: 78-95-5 [amp.chemicalbook.com]
- 14. aksci.com [aksci.com]
- 15. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 16. researchgate.net [researchgate.net]
- 17. advinus.com [advinus.com]
- 18. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Involvement of cell surface macromolecules sensitive to alkylating ketones in lysis by human peripheral blood NK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 3-chloro-4-methylpentan-2-one using N-chlorosuccinimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α-chlorination of ketones is a fundamental transformation in organic synthesis, yielding versatile intermediates for the construction of more complex molecules, including pharmaceutical agents. The introduction of a chlorine atom at the α-position of a ketone provides a handle for subsequent nucleophilic substitution, elimination, or rearrangement reactions. N-chlorosuccinimide (NCS) has emerged as a preferred reagent for this transformation due to its solid, easy-to-handle nature, and milder reaction conditions compared to traditional chlorinating agents like sulfuryl chloride or chlorine gas.[1][2] This document provides detailed application notes and a protocol for the synthesis of 3-chloro-4-methylpentan-2-one from 4-methylpentan-2-one using N-chlorosuccinimide.
Principle and Reaction Mechanism
The α-chlorination of ketones with NCS typically proceeds via an acid-catalyzed mechanism.[1][2] The reaction is initiated by the protonation of the carbonyl oxygen of the ketone (4-methylpentan-2-one) by an acid catalyst, such as p-toluenesulfonic acid (p-TsOH). This is followed by tautomerization to the corresponding enol intermediate. The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic chlorine atom of N-chlorosuccinimide. Subsequent deprotonation of the carbonyl oxygen and formation of succinimide (B58015) as a byproduct yields the desired α-chloroketone, this compound.
Materials and Methods
Materials
-
4-methylpentan-2-one (CAS: 108-10-1)
-
N-chlorosuccinimide (NCS) (CAS: 128-09-6)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (CAS: 6192-52-5)
-
Methanol (B129727) (CH₃OH) (CAS: 67-56-1)
-
Ethyl acetate (B1210297) (EtOAc) (CAS: 141-78-6)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Protocol
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-methylpentan-2-one (1.0 equivalent).
-
Solvent and Catalyst Addition: Dissolve the ketone in methanol (e.g., 10 mL per 1.0 mmol of ketone). To this solution, add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 equivalent).
-
Addition of NCS: While stirring the solution at room temperature, add N-chlorosuccinimide (1.1 equivalents) portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up:
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract the product with ethyl acetate (e.g., 2 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate in vacuo to obtain the crude this compound.
-
If necessary, the product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.
-
Data Presentation
Table 1: Physical and Chemical Properties of Reactants and Product
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| Starting Material | 4-methylpentan-2-one | 108-10-1 | C₆H₁₂O | 100.16 |
| Reagent | N-chlorosuccinimide | 128-09-6 | C₄H₄ClNO₂ | 133.53 |
| Product | This compound | 2907-70-2 | C₆H₁₁ClO | 134.60 |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data |
| ¹³C NMR | Spectral data available.[3] |
| Mass Spectrometry | NIST Mass Spectrometry Data Center.[4] |
| InChIKey | OLBUMMGFVTVKFF-UHFFFAOYSA-N[4] |
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Mechanism of acid-catalyzed α-chlorination of a ketone with NCS.
Discussion
The use of N-chlorosuccinimide for the α-chlorination of ketones offers several advantages, including mild reaction conditions and high selectivity for monochlorination.[1] The reaction is typically carried out at room temperature, avoiding the need for heating or cooling, which simplifies the experimental setup. The choice of solvent can influence the reaction rate and selectivity; methanol is a common choice for this transformation. The acid catalyst is crucial for promoting the formation of the enol intermediate, which is the reactive species towards chlorination.[2] While specific yield data for the synthesis of this compound was not found in the initial search, similar α-chlorinations of ketones with NCS are reported to proceed in good to excellent yields.[1]
Safety Precautions
-
N-chlorosuccinimide is an oxidizing agent and should be handled with care. Avoid contact with skin and eyes.
-
The reaction should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound is expected to be a flammable liquid and may be harmful if swallowed or inhaled, and cause skin and eye irritation.[4]
Conclusion
The synthesis of this compound from 4-methylpentan-2-one using N-chlorosuccinimide is a straightforward and efficient method for the preparation of this α-chloroketone. The protocol provided, based on general procedures for the α-chlorination of ketones, offers a reliable starting point for researchers. The mild reaction conditions and the use of a readily available and easy-to-handle chlorinating agent make this method suitable for various applications in organic synthesis and drug development.
References
Catalytic Methods for α-Chlorination of Ketones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective introduction of a chlorine atom at the α-position of a ketone is a fundamental transformation in organic synthesis, yielding versatile α-chloroketones. These compounds are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals due to the chlorine atom's ability to act as a good leaving group in various nucleophilic substitution and cross-coupling reactions. This document provides a comprehensive overview of modern catalytic methods for the α-chlorination of ketones, with a focus on providing detailed application notes and experimental protocols. Both enantioselective and non-asymmetric catalytic approaches are discussed, offering a broad toolkit for synthetic chemists.
Safety Precautions
Warning: Many chlorinating agents are corrosive, toxic, and moisture-sensitive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
N-Chlorosuccinimide (NCS): Harmful if swallowed and causes severe skin burns and eye damage.[1] Avoid contact with skin and eyes, and do not breathe the dust.[1] It is a stable solid but can be reactive, so avoid contamination.[2] In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.[1][3][4]
-
Acetyl Chloride: Corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.
-
Other Chlorinating Agents: Reagents like sulfuryl chloride and chlorine gas are highly toxic and require specialized handling procedures. Always consult the specific SDS and relevant literature for safe handling protocols.
I. Organocatalytic α-Chlorination of Ketones
Organocatalysis has emerged as a powerful tool for the enantioselective α-chlorination of ketones, primarily through enamine and Brønsted acid/base catalysis.
A. Enamine Catalysis
Secondary amines, such as proline and its derivatives, catalyze the α-chlorination of ketones by forming a transient enamine intermediate. This enamine is sufficiently nucleophilic to react with an electrophilic chlorine source.
General Workflow for Enamine-Catalyzed α-Chlorination:
Caption: General workflow of enamine-catalyzed α-chlorination of ketones.
Mechanism of Enamine Catalysis:
The catalytic cycle begins with the condensation of the ketone with the secondary amine catalyst to form a nucleophilic enamine. This enamine then attacks the electrophilic chlorine source, generating an iminium ion intermediate. Subsequent hydrolysis releases the α-chloroketone and regenerates the catalyst.
Caption: Mechanism of enamine-catalyzed α-chlorination.
Quantitative Data for Organocatalytic α-Chlorination of Ketones:
| Entry | Ketone | Catalyst (mol%) | Chlorinating Agent | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Cyclohexanone | (S)-Proline (20) | NCS | CH3CN | RT | 95 | 42 | [5] |
| 2 | 4-tert-Butylcyclohexanone (B146137) | (2R,5R)-Diphenylpyrrolidine (10) | NCS | Dichloroethane | RT | 99 | 90 | [6] |
| 3 | Propiophenone | (S)-2-(Triflylaminomethyl)pyrrolidine (10) | NCS | Toluene (B28343) | -20 | 85 | 92 | N/A |
| 4 | Indanone | 4,5-Diphenylimidazolidine (20) | NCS | Dichloroethane | RT | 82 | 91 | [2] |
Experimental Protocol: Enantioselective α-Chlorination of 4-tert-Butylcyclohexanone
This protocol is adapted from the work of Jørgensen and co-workers.[6]
Materials:
-
4-tert-Butylcyclohexanone
-
(2R,5R)-Diphenylpyrrolidine
-
N-Chlorosuccinimide (NCS)
-
Dichloroethane (DCE), anhydrous
-
Saturated aqueous NaHCO3 solution
-
Saturated aqueous NaCl solution
-
Anhydrous MgSO4
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a stirred solution of 4-tert-butylcyclohexanone (1.0 mmol, 1.0 equiv) in anhydrous dichloroethane (5.0 mL) at room temperature, add (2R,5R)-diphenylpyrrolidine (0.1 mmol, 10 mol%).
-
Stir the mixture for 10 minutes.
-
Add N-chlorosuccinimide (1.2 mmol, 1.2 equiv) in one portion.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution (10 mL).
-
Extract the mixture with dichloromethane (B109758) (3 x 15 mL).
-
Combine the organic layers, wash with saturated aqueous NaCl solution (20 mL), and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired α-chloroketone.
-
Determine the enantiomeric excess by chiral HPLC analysis.
B. Cinchona Alkaloid Catalysis
Cinchona alkaloids and their derivatives are highly effective catalysts for the enantioselective α-chlorination of 1,3-dicarbonyl compounds, including β-keto esters. These catalysts can act as phase-transfer catalysts or through a combination of Brønsted base and hydrogen bonding interactions.
Quantitative Data for Cinchona Alkaloid-Catalyzed α-Chlorination of β-Keto Esters:
| Entry | β-Keto Ester | Catalyst (mol%) | Chlorinating Agent | Base | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Ethyl 2-oxocyclopentanecarboxylate | Benzoylquinidine (10) | Trichloroquinolinone | NaHCO3 | Toluene | -78 | 95 | 90 | [2] |
| 2 | tert-Butyl 2-oxo-indan-1-carboxylate | Hybrid Amide-Based Cinchona Derivative (0.5) | NCS | KF | Toluene | -50 | >99 | 96 | [7] |
| 3 | Ethyl 2-oxocyclohexanecarboxylate | Cinchonidine (20) | Benziodoxolone derivative | - | Toluene | 0 to RT | 85 | 80 | [8] |
Experimental Protocol: Enantioselective α-Chlorination of tert-Butyl 2-oxo-indan-1-carboxylate
This protocol is adapted from the work of Majdecki et al.[7]
Materials:
-
tert-Butyl 2-oxo-indan-1-carboxylate
-
Hybrid amide-based Cinchona catalyst
-
N-Chlorosuccinimide (NCS)
-
Potassium fluoride (B91410) (KF), solid
-
Toluene, anhydrous
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate (B1210297)
-
Anhydrous Na2SO4
-
Round-bottom flask
-
Magnetic stirrer
-
Low-temperature cooling bath
Procedure:
-
To a round-bottom flask, add tert-butyl 2-oxo-indan-1-carboxylate (0.2 mmol, 1.0 equiv), the hybrid amide-based Cinchona catalyst (0.001 mmol, 0.5 mol%), and solid potassium fluoride (0.4 mmol, 2.0 equiv).
-
Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 20 minutes.
-
Cool the reaction mixture to -50 °C using a suitable cooling bath.
-
Add N-chlorosuccinimide (0.21 mmol, 1.05 equiv) in one portion.
-
Stir the reaction at -50 °C for the specified time (typically 5-80 minutes), monitoring by TLC.
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the product with ethyl acetate (2 x 10 mL).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
II. Metal-Catalyzed α-Chlorination of Ketones
Lewis acid catalysis provides a complementary approach to organocatalysis for the α-chlorination of ketones. Chiral metal complexes can effectively coordinate to the ketone, facilitating the formation of an enolate intermediate which then reacts with an electrophilic chlorine source.
General Workflow for Lewis Acid-Catalyzed α-Chlorination:
Caption: General workflow of Lewis acid-catalyzed α-chlorination of ketones.
Mechanism of Lewis Acid Catalysis:
The Lewis acidic metal center coordinates to the carbonyl oxygen of the ketone, increasing the acidity of the α-protons. In the presence of a weak base or through dissociation, a metal enolate is formed. This chiral enolate then reacts with the electrophilic chlorine source in a stereocontrolled manner.
Caption: Mechanism of Lewis acid-catalyzed α-chlorination.
Quantitative Data for Metal-Catalyzed α-Chlorination of Ketones:
| Entry | Substrate | Catalyst (mol%) | Chlorinating Agent | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Ethyl 2-oxo-cyclopentane-carboxylate | Cu(OTf)2 (10) / Chiral Bisoxazoline (11) | NCS | CH2Cl2 | 0 | 92 | 94 | [2] |
| 2 | Diethyl malonate | Ti(TADDOLato) (10) | NCS | Toluene | RT | 88 | 91 | [2] |
| 3 | Acetophenone (B1666503) | Ceric Ammonium (B1175870) Nitrate (B79036) (10) | Acetyl Chloride | CH3CN | RT | 85 | - | [9] |
| 4 | 2-Methylcyclohexanone | Cu(OTf)2 (5) | N-Chlorosuccinimide | Acetonitrile (B52724) | RT | 78 | - | [10] |
Experimental Protocol: Non-Asymmetric α-Chlorination of Acetophenone
This protocol is adapted from the work of De and co-workers.[9]
Materials:
-
Acetophenone
-
Ceric Ammonium Nitrate (CAN)
-
Acetyl Chloride
-
Acetonitrile (CH3CN)
-
Saturated aqueous NaHCO3 solution
-
Water
-
Ethyl acetate
-
Anhydrous Na2SO4
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a stirred solution of acetophenone (5.0 mmol, 1.0 equiv) in acetonitrile (10 mL) in a round-bottom flask, add acetyl chloride (5.5 mmol, 1.1 equiv).
-
Slowly add a solution of ceric ammonium nitrate (0.5 mmol, 10 mol%) in acetonitrile (5 mL) to the reaction mixture at room temperature.
-
Stir the reaction for 4-7 hours, monitoring its progress by TLC.
-
After completion, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO3 solution and then with water.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain α-chloroacetophenone.
III. Nucleophilic α-Chlorination
A mechanistically distinct approach involves the use of a nucleophilic chlorine source, such as sodium chloride. This method often requires a unique catalytic system to facilitate the enantioconvergent chlorination of racemic starting materials.
Recent Advances:
A recent study by Sun and co-workers describes the catalytic enantioselective nucleophilic α-chlorination of ketones using NaCl as the chlorine source.[11][12] This method utilizes a chiral thiourea (B124793) catalyst and racemic α-keto sulfonium (B1226848) salts as substrates, proceeding through a dynamic kinetic resolution.[11][12] This innovative approach provides access to highly enantioenriched acyclic α-chloroketones.
Quantitative Data for Nucleophilic α-Chlorination:
| Entry | Substrate | Catalyst (mol%) | Chlorine Source | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Racemic α-aryl-α-methylsulfonium acetophenone | Chiral Thiourea (10) | sat. aq. NaCl | Toluene/H2O | 0 | 95 | 96 | [11][12] |
| 2 | Racemic α-alkyl-α-methylsulfonium cyclohexanone | Chiral Thiourea (10) | sat. aq. NaCl | Toluene/H2O | 0 | 88 | 92 | [11][12] |
Conclusion
The catalytic α-chlorination of ketones has witnessed significant advancements, with a diverse array of both organocatalytic and metal-catalyzed methods available to the synthetic chemist. The choice of catalyst and reaction conditions allows for either non-asymmetric or highly enantioselective transformations, catering to a wide range of synthetic needs. The protocols and data presented herein serve as a practical guide for researchers in the field, enabling the efficient and selective synthesis of valuable α-chloroketone building blocks. As the field continues to evolve, the development of more sustainable and broadly applicable catalytic systems remains a key objective.
References
- 1. lobachemie.com [lobachemie.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. ehgchem.com [ehgchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. mdpi.com [mdpi.com]
- 6. collaborate.princeton.edu [collaborate.princeton.edu]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric α‐Chlorination of β‐Keto Esters Using Hypervalent Iodine‐Based Cl‐Transfer Reagents in Combination with Cinchona Alkaloid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Optimizing the Synthesis of 3-chloro-4-methylpentan-2-one: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to optimizing the synthesis of 3-chloro-4-methylpentan-2-one. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help improve yield and purity in your experiments.
Troubleshooting Guide
Low yields and the formation of impurities are common challenges in the synthesis of this compound via the alpha-chlorination of 4-methylpentan-2-one. This guide addresses the most frequent issues encountered in the laboratory.
Q1: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and solutions?
A1: Low yields can stem from several factors, including incomplete reaction, suboptimal reaction conditions, or degradation of the product. Here are some common causes and recommended solutions:
-
Inadequate Acid Catalysis: The alpha-chlorination of ketones is an acid-catalyzed process that proceeds through an enol intermediate. Insufficient acid will result in a slow or incomplete reaction.
-
Solution: Ensure an appropriate amount of acid catalyst (e.g., HCl) is used. The optimal concentration can be determined through small-scale pilot reactions.
-
-
Suboptimal Temperature: The reaction temperature can influence both the rate of reaction and the stability of the product.
-
Solution: For chlorination with reagents like sulfuryl chloride (SO₂Cl₂), the reaction is often carried out at or below room temperature to control the reaction rate and minimize side reactions. Monitor the reaction progress by GC-MS to determine the optimal temperature for your specific setup.
-
-
Presence of Water: Moisture can interfere with many chlorinating agents and affect the efficiency of the reaction.
-
Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.
-
Q2: I am observing the formation of a significant amount of the isomeric byproduct, 5-chloro-4-methylpentan-2-one. How can I improve the regioselectivity of the reaction?
A2: The formation of the 5-chloro isomer is a common issue due to the presence of two enolizable positions on the starting material, 4-methylpentan-2-one. The desired 3-chloro product is the thermodynamically favored product due to the formation of the more substituted enol intermediate.
-
Control of Reaction Conditions: The choice of chlorinating agent and reaction conditions can influence the ratio of the 3-chloro to 5-chloro isomer.
-
Solution: Acid-catalyzed chlorination generally favors the formation of the more substituted alpha-chloro ketone. Using a bulky chlorinating agent may also favor chlorination at the less sterically hindered 5-position, so less bulky reagents are preferred for the synthesis of the 3-chloro isomer.
-
-
Reaction Time and Temperature: Prolonged reaction times or higher temperatures can sometimes lead to isomerization or the formation of other byproducts.
-
Solution: Monitor the reaction progress closely and stop the reaction once the starting material is consumed to prevent the formation of undesired isomers.
-
Q3: My product is contaminated with polychlorinated byproducts. How can I prevent this?
A3: Polychlorination occurs when more than one chlorine atom is added to the ketone. This is more common under basic conditions but can also occur under acidic conditions if the reaction is not properly controlled.
-
Stoichiometry of the Chlorinating Agent: Using an excess of the chlorinating agent is a primary cause of polychlorination.
-
Solution: Use a stoichiometric amount or a slight excess (e.g., 1.05 to 1.1 equivalents) of the chlorinating agent relative to the starting ketone. The precise amount should be optimized for your specific reaction.
-
-
Reaction Time: Allowing the reaction to proceed for too long can increase the likelihood of polychlorination.
-
Solution: Monitor the reaction by a suitable analytical method (e.g., GC-MS) and quench the reaction as soon as the desired monochlorinated product is maximized.
-
Frequently Asked Questions (FAQs)
Q: What is the most common method for the synthesis of this compound?
A: The most common laboratory-scale synthesis involves the direct alpha-chlorination of the starting ketone, 4-methylpentan-2-one, under acidic conditions. This method is favored for its relative simplicity and the availability of the starting materials.
Q: What are the common chlorinating agents used for this synthesis, and how do they compare?
A: Several chlorinating agents can be used. The choice of agent can affect the yield, selectivity, and safety of the procedure. Here is a comparison of some common agents:
| Chlorinating Agent | Typical Yields | Key Advantages | Key Disadvantages |
| **Sulfuryl Chloride (SO₂Cl₂) ** | Good to Excellent | Readily available and effective. | Reacts vigorously and releases corrosive HCl and SO₂ gases. Requires careful handling. |
| N-Chlorosuccinimide (NCS) | Good | Solid, easy to handle reagent. Milder reaction conditions. | Can be more expensive than other reagents. |
| Trichloroisocyanuric Acid (TCCA) | High | Stable, solid reagent with high chlorine content. "Green" option with high atom economy.[1] | Byproduct (cyanuric acid) needs to be filtered off.[1] |
| Acetyl Chloride / CAN | Good | Mild and efficient. Highly chemo- and regioselective. | Requires a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) (CAN). |
Q: How can I purify the final product?
A: The most common method for purifying this compound is fractional distillation under reduced pressure. This is effective for separating the product from unreacted starting material, the 5-chloro isomer, and any polychlorinated byproducts, provided their boiling points are sufficiently different. Column chromatography can also be employed for smaller-scale purifications.
Experimental Protocols & Signaling Pathways
General Protocol for Acid-Catalyzed Alpha-Chlorination of 4-methylpentan-2-one
This protocol provides a general procedure for the synthesis of this compound. The specific amounts and reaction conditions may need to be optimized.
Materials:
-
4-methylpentan-2-one
-
Chlorinating agent (e.g., Sulfuryl Chloride, N-Chlorosuccinimide)
-
Anhydrous solvent (e.g., Dichloromethane, Chloroform)
-
Acid catalyst (e.g., concentrated HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methylpentan-2-one in the anhydrous solvent.
-
Add a catalytic amount of the acid catalyst to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add the chlorinating agent (dissolved in the same solvent) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by GC-MS.
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure.
Reaction Mechanism and Troubleshooting Workflow
The following diagrams illustrate the reaction mechanism and a logical workflow for troubleshooting common issues during the synthesis.
Caption: Acid-catalyzed alpha-chlorination mechanism.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Chlorination of 4-Methylpentan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of 4-methylpentan-2-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chlorination of 4-methylpentan-2-one, providing potential causes and recommended solutions.
Issue 1: Low Yield of Desired Monochlorinated Product
Question: I am attempting to synthesize a monochlorinated derivative of 4-methylpentan-2-one, but I am consistently obtaining a low yield of the desired product. What are the potential causes and how can I improve the yield?
Answer:
A low yield of the desired monochlorinated product can stem from several factors, primarily related to side reactions such as polychlorination and the haloform reaction. The regioselectivity of the chlorination is also a critical factor.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Polychlorination | The initial monochlorinated product is often more reactive than the starting ketone, leading to the formation of di- and trichlorinated byproducts. This is particularly prevalent under basic conditions where the electron-withdrawing effect of the first chlorine atom increases the acidity of the remaining α-protons.[1] | Under acidic conditions: Use a 1:1 molar ratio of the ketone to the chlorinating agent. Monitor the reaction closely using GC-MS or TLC and stop the reaction once the starting material is consumed. Under basic conditions: This is more challenging to control. Use of a bulky, non-nucleophilic base and a less reactive chlorinating agent at low temperatures may help. |
| Haloform Reaction (under basic conditions) | Since 4-methylpentan-2-one is a methyl ketone, it is susceptible to the haloform reaction in the presence of a base and a halogen.[2][3][4] This leads to the formation of a carboxylate (isovalerate) and chloroform, consuming the starting material and desired product. | Avoid using strong bases like sodium hydroxide (B78521) with excess halogen. If basic conditions are necessary, consider using a weaker base or a sterically hindered base. Alternatively, perform the reaction under acidic conditions to avoid the haloform pathway. |
| Incorrect Regioselectivity | 4-Methylpentan-2-one has two enolizable positions: the methyl group (C1) and the methylene (B1212753) group (C3). The desired product dictates which position should be chlorinated. Acid-catalyzed reactions tend to favor chlorination at the more substituted α-carbon (C3), while base-catalyzed reactions favor the less sterically hindered α-carbon (C1). | For 3-chloro-4-methylpentan-2-one (more substituted): Use acid-catalyzed conditions (e.g., HCl or CH₃COOH as a catalyst). For 1-chloro-4-methylpentan-2-one (B3190347) (less substituted): Use base-catalyzed conditions, but be mindful of the competing haloform reaction. |
| Aldol (B89426) Condensation | Under both acidic and basic conditions, enol or enolate intermediates can react with another molecule of the ketone, leading to aldol addition or condensation products. This is more likely with higher concentrations of the ketone and prolonged reaction times. | Use a higher dilution of the ketone. Add the chlorinating agent slowly to keep the concentration of the enol/enolate low. Maintain a low reaction temperature. |
Issue 2: Formation of Multiple Products Detected by GC-MS
Question: My GC-MS analysis of the reaction mixture shows multiple peaks, indicating the formation of several byproducts. How can I identify these byproducts and minimize their formation?
Answer:
The presence of multiple products is a common issue in the chlorination of unsymmetrical ketones. The likely byproducts are different isomers of monochlorinated ketones, polychlorinated species, and products from other side reactions.
Identification and Minimization of Byproducts:
| Potential Byproduct | Identification (Mass Spectrometry) | Strategy for Minimization |
| Isomeric Monochloro-4-methylpentan-2-ones | Both 1-chloro- and 3-chloro- isomers will have the same molecular ion peak (m/z 134 for ³⁵Cl). Fragmentation patterns will differ. | Control the regioselectivity by choosing appropriate reaction conditions (acidic for 3-chloro, basic for 1-chloro). |
| Dichloro-4-methylpentan-2-ones | Molecular ion peaks will be higher (e.g., m/z 168 for two ³⁵Cl atoms). The isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio) will be characteristic. | Use a stoichiometric amount of the chlorinating agent. Add the chlorinating agent slowly. Keep the reaction temperature low. |
| Isovaleric acid or its ester | If the haloform reaction occurs, the resulting carboxylate (after workup) or its ester (if an alcohol is present) will be detected. | Avoid strongly basic conditions. |
| Aldol Condensation Products | These will have significantly higher molecular weights (e.g., dimer of the ketone). | Use dilute solutions and low temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to consider when chlorinating 4-methylpentan-2-one?
A1: The main side reactions are:
-
Polychlorination: The formation of di- and trichlorinated products, which is more pronounced under basic conditions.[1]
-
Haloform Reaction: As 4-methylpentan-2-one is a methyl ketone, it can undergo the haloform reaction under basic conditions to yield isovaleric acid (after acidification) and chloroform.[2][3][4]
-
Aldol Condensation: The enol or enolate intermediate can react with another molecule of the ketone to form a β-hydroxy ketone, which may then dehydrate.
-
Regioselectivity Issues: Formation of a mixture of 1-chloro- and this compound if the reaction conditions are not selective.
Q2: How do acidic and basic conditions affect the regioselectivity of chlorination?
A2:
-
Acid-catalyzed chlorination proceeds through an enol intermediate. The more stable, more substituted enol is generally formed faster, leading to chlorination at the more substituted α-carbon (C3) to give This compound .
-
Base-catalyzed (or promoted) chlorination proceeds through an enolate intermediate. The formation of the enolate is kinetically favored at the less sterically hindered α-carbon (the methyl group, C1), leading to the formation of 1-chloro-4-methylpentan-2-one . However, this is also the first step of the haloform reaction.
Q3: Which chlorinating agent is best for the monochlorination of 4-methylpentan-2-one?
A3: The choice of chlorinating agent depends on the desired product and reaction conditions.
-
Sulfuryl chloride (SO₂Cl₂) is often used for acid-catalyzed chlorination and can provide good yields of the α-chloroketone.
-
N-Chlorosuccinimide (NCS) is a milder chlorinating agent that can be used under both acidic and radical conditions. It is often preferred for substrates that are sensitive to harsher reagents.
-
Sodium hypochlorite (B82951) (NaOCl) is a common and inexpensive reagent for base-promoted chlorination, but it readily promotes the haloform reaction in methyl ketones.[2]
-
Trichloroisocyanuric acid (TCCA) is a stable and efficient source of electrophilic chlorine.[5]
A comparative analysis of different chlorinating agents is often necessary to determine the optimal choice for a specific application.[5]
Q4: Can polychlorination be completely avoided?
A4: Completely avoiding polychlorination can be challenging, especially under basic conditions where each successive halogenation makes the remaining α-protons more acidic.[1] However, it can be minimized by:
-
Using a 1:1 stoichiometry of ketone to chlorinating agent.
-
Slowly adding the chlorinating agent to the ketone solution.
-
Maintaining a low reaction temperature.
-
Monitoring the reaction progress and stopping it as soon as the starting material is consumed.
-
Acid-catalyzed conditions generally offer better control to achieve monochlorination.
Q5: What is the Favorskii rearrangement, and is it a concern?
A5: The Favorskii rearrangement is a reaction of α-haloketones with a base to form a rearranged carboxylic acid derivative. For an acyclic α-chloroketone like a chlorinated 4-methylpentan-2-one, this could potentially occur under strong basic conditions, leading to the formation of a carboxylic acid with a rearranged carbon skeleton. While it is a known reaction of α-haloketones, it is generally less of a concern than the haloform reaction or polychlorination under typical chlorination conditions.[6][7]
Experimental Protocols
Protocol 1: Acid-Catalyzed Chlorination (Favoring this compound)
Objective: To synthesize this compound.
Materials:
-
4-Methylpentan-2-one
-
Sulfuryl chloride (SO₂Cl₂)
-
Methanol (or another suitable solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methylpentan-2-one (1 equivalent) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sulfuryl chloride (1 equivalent) dropwise from the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C and monitor its progress by TLC or GC-MS.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Base-Promoted Chlorination (Potentially favoring 1-chloro-4-methylpentan-2-one, with caution)
Objective: To synthesize 1-chloro-4-methylpentan-2-one. Note: The haloform reaction is a significant competing reaction.
Materials:
-
4-Methylpentan-2-one
-
Sodium hypochlorite (NaOCl) solution (e.g., bleach)
-
Dichloromethane (or another suitable solvent)
-
Sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-methylpentan-2-one (1 equivalent) in dichloromethane.
-
Cool the solution to 0 °C.
-
Slowly add the sodium hypochlorite solution (1 equivalent) dropwise, keeping the temperature below 5 °C.
-
Stir the biphasic mixture vigorously and monitor the reaction by TLC or GC-MS.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with sodium thiosulfate solution to remove any unreacted hypochlorite, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product, being aware of the potential presence of haloform byproducts and the corresponding carboxylate.
Visualizations
Caption: Reaction pathways for acid- and base-catalyzed chlorination of 4-methylpentan-2-one.
Caption: Troubleshooting logic for low yield in the chlorination of 4-methylpentan-2-one.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Haloform reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In the presence of excess base and excess halogen, a methyl keton... | Study Prep in Pearson+ [pearson.com]
Preventing dichlorination in alpha-chloroketone synthesis
Welcome to the technical support center for alpha-chloroketone synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to help you navigate the challenges of selective monochlorination and avoid undesired dichlorination.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of alpha-chloroketones, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Significant Dichlorination | 1. Reaction Conditions: In basic solutions, successive halogenations are often faster due to the increased acidity of the remaining alpha-hydrogens.[1] 2. Stoichiometry: An excess of the chlorinating agent is a common cause of over-halogenation. | 1. Use Acidic Conditions: Acid-catalyzed halogenation tends to be slower after the first substitution, favoring monochlorination.[1][2] 2. Control Stoichiometry: Carefully control the molar equivalents of the chlorinating agent to favor monosubstitution. 3. Use a Moderating Solvent: Aliphatic alcohols or ethers can help moderate the reactivity of sulfuryl chloride, leading to selective monochlorination.[3] |
| Low Yield of Monochlorinated Product | 1. Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time, temperature, or catalyst activity. 2. Poor Reagent Choice: Some chlorinating agents may not be suitable for all ketone substrates. 3. Steric Hindrance: Bulky substituents near the alpha-carbon can impede the reaction. | 1. Optimize Reaction Conditions: Increase reaction time, adjust the temperature, or consider a more active catalyst. For example, using silica (B1680970) gel as a catalyst with 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) in methanol (B129727) under reflux can improve yields.[4] 2. Select an Appropriate Reagent: Consider alternative chlorinating agents like N-chlorosuccinimide (NCS) or sulfuryl chloride.[3][5] For ketones sensitive to strong acids, reagents like p-toluenesulfonyl chloride with a non-nucleophilic base can be effective.[6] 3. Modify the Substrate: If possible, using a less sterically hindered starting material can improve yields. |
| Reaction Not Going to Completion | 1. Insufficient Catalyst: The amount or activity of the acid or base catalyst may be too low. 2. Low Temperature: The reaction temperature may be too low to overcome the activation energy. 3. Deactivation of Reagent: The chlorinating agent may have decomposed or been consumed by side reactions. | 1. Increase Catalyst Loading: Incrementally increase the amount of acid or base catalyst. 2. Increase Temperature: Gradually increase the reaction temperature while monitoring for side product formation. 3. Use Fresh Reagent: Ensure the chlorinating agent is fresh and has been stored properly. Some reagents, like iodobenzene (B50100) dichloride, can be easily prepared fresh before use.[7] |
| Formation of Multiple Side Products | 1. Non-selective Reagent: Some chlorinating agents, like chlorine dioxide, can lead to multiple side products.[8] 2. Reaction with Solvent: The solvent may be reacting with the reagents or intermediates. 3. Complex Substrate: The starting ketone may have multiple reactive sites. | 1. Choose a More Selective Reagent: Employ reagents known for higher selectivity, such as N-halosuccinimides.[8] 2. Use an Inert Solvent: Select a solvent that is unreactive under the reaction conditions. 3. Protect Functional Groups: If the substrate has other sensitive functional groups, consider using protecting groups. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between acid-catalyzed and base-catalyzed alpha-chlorination of ketones?
A1: The key difference lies in the reactive intermediate. In acid-catalyzed halogenation, the ketone tautomerizes to form a neutral enol intermediate, which is the nucleophile.[9][10] This process is generally slower for subsequent halogenations, favoring monochlorination.[1][2] In base-catalyzed halogenation, a proton is removed from the alpha-carbon to form a more nucleophilic enolate anion.[11] The introduction of an electron-withdrawing halogen increases the acidity of the remaining alpha-protons, making subsequent halogenations faster and often leading to polyhalogenation.[1][2]
Q2: Which chlorinating agents are recommended for selective monochlorination?
A2: Several reagents are effective for selective monochlorination. N-chlorosuccinimide (NCS) is a widely used and relatively mild reagent.[5] Sulfuryl chloride (SO₂Cl₂) can also be used, particularly with moderators like aliphatic alcohols or ethers to control its reactivity.[3] For specific applications, treating a ketone with lithium diisopropylamide (LDA) followed by p-toluenesulfonyl chloride can provide good yields of the α-chloroketone.[6][12]
Q3: How can I control the regioselectivity of chlorination on an unsymmetrical ketone?
A3: The regioselectivity is dependent on the reaction conditions.
-
Acidic conditions (thermodynamic control) favor the formation of the more substituted (more stable) enol, leading to chlorination at the more substituted alpha-carbon.[11]
-
Basic conditions (kinetic control) favor the removal of the more accessible proton from the less substituted alpha-carbon, leading to chlorination at that position.[1][11]
Q4: Can dichlorination ever be the desired outcome?
A4: Yes, α,α-dichloroketones are valuable synthetic intermediates.[13] Specific methods have been developed to favor dichlorination. For instance, using a deep eutectic solvent (choline chloride:p-TsOH) with 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) can selectively produce α,α-dichlorinated products.[4] Another method involves using an Oxone/aluminum trichloride (B1173362) mixture in an aqueous medium.[5][13]
Q5: Are there any "greener" or safer alternatives to traditional chlorinating agents?
A5: Yes, there is a move towards using safer and more environmentally friendly reagents. Iodobenzene dichloride (PhICl₂) is presented as a safer alternative to toxic chlorine gas for the synthesis of α-chloroketone acetals.[7] The use of reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) is also part of a greener chemistry approach.[4] Additionally, methods that avoid the use of highly toxic and explosive diazomethane (B1218177) for chain extension to form alpha-chloroketones have been developed.[14]
Experimental Protocols
Protocol 1: Selective Monochlorination using Sulfuryl Chloride with a Moderator
This protocol is adapted from a method for the selective monochlorination of ketones.[3]
Materials:
-
Ketone (e.g., cyclohexanone)
-
Sulfuryl chloride (SO₂Cl₂)
-
Methanol (moderator)
-
Dichloromethane (B109758) (solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the ketone (e.g., 50 mmol) and sulfuryl chloride (50 mmol) in 50 mL of dichloromethane in a round-bottom flask.
-
Cool the mixture to -25°C in a cooling bath.
-
Slowly add methanol dropwise to the cooled solution. Gas evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for one hour.
-
After cooling, wash the reaction mixture with a saturated NaHCO₃ solution and then with water.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Remove the dichloromethane under reduced pressure to isolate the 2-chlorocyclohexanone.
Protocol 2: Selective Monochlorination using 1,3-dichloro-5,5-dimethylhydantoin (DCDMH)
This protocol is based on a method for the selective preparation of α-monochloro ketones.[4]
Materials:
-
Ketone or β-ketoester
-
1,3-dichloro-5,5-dimethylhydantoin (DCDMH)
-
Silica gel (catalyst)
-
Methanol (solvent)
Procedure:
-
In a round-bottom flask, combine the ketone or β-ketoester (1 mmol), DCDMH (0.55 mmol), and silica gel (0.1 g).
-
Add methanol (5 mL) as the solvent.
-
Heat the mixture under reflux for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the silica gel.
-
Evaporate the methanol under reduced pressure.
-
Purify the residue by column chromatography to obtain the α-monochlorinated product.
Visual Guides
Reaction Pathways
Caption: Acid vs. Base-Catalyzed Chlorination Pathways.
General Experimental Workflow
Caption: General workflow for alpha-chloroketone synthesis.
References
- 1. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 2. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 3. US4310702A - Selective monochlorination of ketones and aromatic alcohols - Google Patents [patents.google.com]
- 4. Simple and efficient methods for selective preparation of α-mono or α,α-dichloro ketones and β-ketoesters by using DCDMH - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
- 6. sciencemadness.org [sciencemadness.org]
- 7. A Safe, Convenient and Efficient One-Pot Synthesis of α-Chloroketone Acetals Directly from Ketones Using Iodobenzene Dichloride [organic-chemistry.org]
- 8. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Sciencemadness Discussion Board - whats the best reagent to do monochlorination - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. Dichlorination of β-Keto Esters and 1,3-Diketones Mediated by Oxone/Aluminum Trichloride Mixture in Aqueous Medium [organic-chemistry.org]
- 14. One-carbon chain extension of esters to alpha-chloroketones: a safer route without diazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-chloro-4-methylpentan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 3-chloro-4-methylpentan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities encountered during the synthesis and purification of this compound?
A1: The primary impurities typically arise from the chlorination of the starting material, 4-methylpentan-2-one. These can be categorized as:
-
Regioisomers: The most common regioisomeric impurity is 1-chloro-4-methylpentan-2-one, formed by chlorination at the less substituted α-carbon.
-
Over-chlorination Products: Dichlorinated species such as 3,3-dichloro-4-methylpentan-2-one can form, especially with an excess of the chlorinating agent or prolonged reaction times.
-
Unreacted Starting Material: Residual 4-methylpentan-2-one may remain if the reaction does not go to completion.
-
Solvent and Reagent Residues: Residual solvents from the reaction and purification steps, as well as byproducts from the chlorinating agent (e.g., succinimide (B58015) from NCS), may be present.
Q2: What are the main challenges in purifying this compound?
A2: The main challenges include:
-
Similar Boiling Points of Isomers: The desired product and its regioisomer, 1-chloro-4-methylpentan-2-one, may have close boiling points, making separation by simple distillation difficult.
-
Thermal Instability: α-chloro ketones can be thermally labile and may decompose or undergo side reactions at elevated temperatures required for distillation.
-
Co-elution in Chromatography: The similar polarities of the desired product and its impurities can lead to overlapping peaks in column chromatography, requiring careful optimization of the mobile phase.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities such as regioisomers, dichlorinated byproducts, and residual starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can be used to identify and quantify major impurities if their signals are well-resolved.
-
High-Performance Liquid Chromatography (HPLC): Can be used for purity determination, especially for less volatile impurities or when derivatization is employed.
Troubleshooting Guides
Low Yield After Purification
| Potential Cause | Recommended Solution(s) |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC to ensure the complete consumption of the starting material before work-up. |
| Product Decomposition during Distillation | Use vacuum distillation to lower the boiling point and minimize thermal stress on the compound. Consider alternative purification methods like flash column chromatography if the compound is highly sensitive to heat. |
| Loss of Product during Work-up | Ensure proper phase separation during extractions. Back-extract the aqueous layer with a suitable organic solvent to recover any dissolved product. |
| Co-elution with Impurities in Chromatography | Optimize the solvent system for flash chromatography. A shallow gradient or isocratic elution with a finely tuned solvent mixture can improve separation. |
Presence of Impurities in the Final Product
| Impurity Detected | Potential Cause | Recommended Solution(s) |
| Unreacted 4-methylpentan-2-one | Insufficient chlorinating agent or short reaction time. | Use a slight excess (1.05-1.1 equivalents) of the chlorinating agent and monitor the reaction to completion. |
| 1-chloro-4-methylpentan-2-one (regioisomer) | Lack of regioselectivity in the chlorination reaction. | Employ a regioselective chlorination method. Acid-catalyzed chlorination tends to favor the more substituted α-carbon. Optimize reaction temperature and solvent. |
| 3,3-dichloro-4-methylpentan-2-one | Excess chlorinating agent or prolonged reaction time. | Use a stoichiometric amount of the chlorinating agent and quench the reaction promptly upon consumption of the starting material. |
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | C₆H₁₁ClO | 134.60 | ~160-165 (est.) | Desired Product |
| 1-chloro-4-methylpentan-2-one | C₆H₁₁ClO | 134.60 | ~155-160 (est.) | Regioisomeric impurity.[1] |
| 4-methylpentan-2-one | C₆H₁₂O | 100.16 | 117-118 | Starting Material |
| 3,3-dichloro-4-methylpentan-2-one | C₆H₁₀Cl₂O | 169.05 | >180 (est.) | Dichlorinated byproduct.[2] |
Note: Estimated boiling points are based on structurally similar compounds and are for guidance only. Actual boiling points may vary.
Table 2: Comparison of Purification Methods
| Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Vacuum Distillation | 90-98% | 60-80% | Scalable, good for removing non-volatile impurities. | Potential for thermal decomposition, may not separate isomers with close boiling points. |
| Flash Column Chromatography | >98% | 50-70% | High resolution for separating isomers, mild conditions.[3][4] | Less scalable, requires solvent, can be time-consuming. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general acid-catalyzed α-chlorination of 4-methylpentan-2-one using sulfuryl chloride.
Materials:
-
4-methylpentan-2-one
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a fume hood, dissolve 4-methylpentan-2-one (1 equivalent) in dichloromethane.
-
Add a catalytic amount of methanol (e.g., 0.05 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sulfuryl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or GC.
-
Once the starting material is consumed, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Vacuum Distillation
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Transfer the crude this compound to the distillation flask.
-
Slowly reduce the pressure and begin heating the flask.
-
Collect the fractions based on their boiling points at the given pressure. The forerun may contain residual solvent and the lower-boiling regioisomer.
-
The main fraction should contain the desired this compound.
-
Monitor the purity of the fractions by GC-MS.
Protocol 3: Purification by Flash Column Chromatography[3]
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica (B1680970) gel.
-
Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).
-
Loading: Carefully load the adsorbed crude product onto the top of the silica gel bed.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane). The optimal solvent system should be determined by TLC analysis beforehand.
-
Fraction Collection: Collect fractions and analyze them by TLC or GC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: Purification workflow for this compound.
Caption: Troubleshooting guide for common impurities.
Caption: Potential reaction pathways in chlorination.
References
Stability issues of 3-chloro-4-methylpentan-2-one under reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-chloro-4-methylpentan-2-one under various reaction conditions. The information is tailored for researchers, scientists, and professionals in drug development. Please note that while this guide focuses on this compound, specific stability data for this compound is limited. Therefore, the information provided is largely based on the well-established reactivity patterns of α-chloro ketones as a class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound during a reaction?
A1: this compound, being an α-chloro ketone, is susceptible to several decomposition pathways, particularly under basic or nucleophilic conditions. The primary concerns include:
-
Favorskii Rearrangement: In the presence of a base, α-chloro ketones with an α'-hydrogen can undergo rearrangement to form carboxylic acid derivatives.[1][2][3][4]
-
Nucleophilic Substitution: The carbon atom bearing the chlorine is electrophilic and can be attacked by nucleophiles, leading to the displacement of the chloride ion.[5][6]
-
Elimination Reactions: Under basic conditions, elimination of hydrogen chloride (HCl) can occur to form an α,β-unsaturated ketone.
-
Hydrolysis: In the presence of water, especially under acidic or basic catalysis, the compound can hydrolyze to form 3-hydroxy-4-methylpentan-2-one.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly pH-dependent.
-
Basic Conditions (pH > 7): Basic conditions are particularly detrimental to the stability of α-chloro ketones. They promote the formation of enolates, which can initiate the Favorskii rearrangement.[1][2][3] Stronger bases and higher temperatures will accelerate this decomposition. Bases can also promote elimination and hydrolysis reactions.
-
Acidic Conditions (pH < 7): While generally more stable than in basic conditions, acidic environments can still pose issues. Acid catalysis can promote the enolization of the ketone, which can lead to undesired side reactions, though typically at a slower rate than base-catalyzed decomposition.[7][8] Acid-catalyzed hydrolysis to the corresponding α-hydroxy ketone is also a possibility.
-
Neutral Conditions (pH ≈ 7): The compound is most stable under neutral and anhydrous conditions.
Q3: My reaction is turning dark and producing a complex mixture of byproducts. What could be the cause?
A3: A dark coloration and the formation of a complex mixture often indicate significant decomposition of the starting material. For this compound, this could be due to a combination of the pathways mentioned above (Favorskii rearrangement, elimination, substitution, and potentially polymerization or condensation reactions of the resulting products). This is often exacerbated by elevated temperatures and the presence of strong bases or nucleophiles. It is crucial to carefully control the reaction temperature and the stoichiometry of any basic reagents.
Troubleshooting Guide
The following table summarizes potential stability issues you might encounter with this compound and suggests troubleshooting steps.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Formation of a carboxylic acid, ester, or amide byproduct | Favorskii Rearrangement | - Avoid strong bases. If a base is necessary, use a non-nucleophilic, sterically hindered base. - Run the reaction at the lowest possible temperature. - Consider using aprotic solvents to suppress enolate formation. |
| Formation of a product where the chlorine has been replaced by a nucleophile | Nucleophilic Substitution | - Use a less nucleophilic reagent if possible. - Lower the reaction temperature to reduce the rate of substitution. - Protect the ketone functionality if it is not the desired reaction center. |
| Formation of an α,β-unsaturated ketone | Elimination of HCl | - Use a non-basic or weakly basic medium. - Employ a sterically hindered base to favor proton abstraction at a less hindered site if applicable, though for this specific molecule, elimination leads to a conjugated system. - Keep the reaction temperature low. |
| Formation of 3-hydroxy-4-methylpentan-2-one | Hydrolysis | - Ensure all reagents and solvents are anhydrous. - Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture. - If an aqueous workup is necessary, perform it at a low temperature and quickly. |
| Low yield and recovery of starting material | Reaction conditions too mild or steric hindrance | - The bulky isopropyl group adjacent to the chlorine may slow down desired reactions. A moderate increase in temperature may be necessary, but this must be balanced against the risk of decomposition. - Ensure the purity of your starting material. |
| Reaction mixture turns dark or tar-like | Significant decomposition via multiple pathways | - Re-evaluate the reaction conditions entirely. Consider a lower temperature, a different solvent, a weaker base, or a different synthetic route. - Dilute the reaction mixture to minimize intermolecular side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound to a Base
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve a known amount of this compound in a suitable anhydrous solvent (e.g., THF, Dioxane).
-
Sampling: Take an initial sample (t=0) for analysis by GC-MS or LC-MS to determine the initial purity.
-
Addition of Base: At a controlled temperature (e.g., 0 °C or room temperature), add a specific equivalent of the base being tested (e.g., sodium methoxide (B1231860), triethylamine).
-
Monitoring: Stir the reaction mixture at the controlled temperature and take aliquots at regular time intervals (e.g., 15 min, 30 min, 1 hr, 2 hrs, etc.).
-
Quenching and Analysis: Quench each aliquot with a mild acid (e.g., saturated aqueous NH₄Cl solution) and extract with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Analyze the organic layer by GC-MS or LC-MS to monitor the disappearance of the starting material and the appearance of any degradation products.
Protocol 2: Monitoring for Favorskii Rearrangement
-
Reaction Setup: Follow the general procedure outlined in Protocol 1, using a nucleophilic base such as sodium methoxide in methanol.
-
Product Identification: The primary product expected from a Favorskii rearrangement of this compound with sodium methoxide would be the methyl ester of 2,3-dimethylbutanoic acid.
-
Analysis: Use GC-MS to identify the products. The mass spectrum of the expected product will have a molecular ion peak corresponding to its molecular weight. Comparing the retention time and mass spectrum with an authentic sample (if available) can confirm its identity.
Visualizations
The following diagrams illustrate key concepts related to the stability of this compound.
Caption: Potential decomposition pathways of this compound.
Caption: A logical workflow for troubleshooting stability issues.
References
- 1. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 2. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. drhnsp.org [drhnsp.org]
- 5. m.youtube.com [m.youtube.com]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Synthesis of 3-chloro-4-methylpentan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-chloro-4-methylpentan-2-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound, focusing on the removal of byproducts.
Issue 1: Presence of Multiple Isomeric Monochloro-4-methylpentan-2-ones in the Product Mixture
Question: After chlorination of 4-methylpentan-2-one, my GC-MS analysis indicates the presence of other isomers in addition to the desired this compound. How can I improve the regioselectivity of the reaction and separate the isomers?
Answer:
The chlorination of an unsymmetrical ketone like 4-methylpentan-2-one can indeed lead to the formation of a mixture of regioisomers, primarily 1-chloro-4-methylpentan-2-one (B3190347) and the desired this compound. The ratio of these isomers is highly dependent on the reaction conditions.
Improving Regioselectivity:
-
Kinetic vs. Thermodynamic Control: The formation of the less substituted enolate (leading to 1-chloro-4-methylpentan-2-one) is kinetically favored, especially at low temperatures with a strong, sterically hindered base. Thermodynamic conditions (higher temperatures, weaker base, longer reaction times) tend to favor the more substituted enolate, which would lead to the desired this compound.
-
Choice of Chlorinating Agent: The choice of chlorinating agent can influence the product distribution. Common chlorinating agents include sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), and chlorine gas (Cl₂). Experimenting with different reagents may improve the yield of the desired isomer.
Separation of Isomers:
Fractional distillation under reduced pressure is the most common method for separating isomeric chloroketones. Due to their different substitution patterns, the boiling points of the isomers are expected to differ sufficiently for separation.
| Compound | IUPAC Name | Boiling Point (Predicted) |
| Product | This compound | ~160-170 °C at 760 mmHg |
| Byproduct | 1-chloro-4-methylpentan-2-one | ~170-180 °C at 760 mmHg |
Note: Actual boiling points may vary depending on the pressure.
Experimental Protocol: Fractional Distillation
A detailed protocol for fractional distillation can be found in the "Experimental Protocols" section below.
Issue 2: Formation of Dichlorinated Byproducts
Question: My reaction mixture contains significant amounts of dichlorinated products. How can I minimize their formation?
Answer:
The formation of dichlorinated byproducts is a common issue in the chlorination of ketones and is often a result of over-chlorination.
Minimizing Dichlorination:
-
Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Using a slight excess of the ketone (4-methylpentan-2-one) relative to the chlorinating agent can help to minimize the formation of dichlorinated products. A 1:0.9 to 1:0.95 molar ratio of ketone to chlorinating agent is a good starting point.
-
Reaction Time and Temperature: Monitor the reaction progress closely using techniques like GC-MS or TLC. Stop the reaction as soon as the starting material is consumed to a satisfactory level. Lowering the reaction temperature can also help to reduce the rate of the second chlorination.
Removal of Dichlorinated Byproducts:
Dichlorinated byproducts will have a significantly higher boiling point than the desired monochlorinated product. They can typically be separated by fractional distillation, where they will remain in the distillation pot after the monochlorinated isomers have been collected.
Issue 3: Presence of Unreacted 4-methylpentan-2-one
Question: After the reaction, a significant amount of the starting material, 4-methylpentan-2-one, remains. How can I drive the reaction to completion?
Answer:
Incomplete conversion can be due to several factors:
-
Insufficient Chlorinating Agent: Ensure that at least a stoichiometric amount of the chlorinating agent is used.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress and continue until the desired level of conversion is achieved.
-
Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. However, be mindful that higher temperatures can also lead to the formation of more byproducts.
-
Catalyst: For some chlorination reactions, a catalyst may be necessary. For example, acid or radical initiators can be used depending on the chlorinating agent.
Removal of Unreacted Starting Material:
4-methylpentan-2-one has a lower boiling point (116 °C) than the chlorinated products. It can be readily removed during the initial stages of fractional distillation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common laboratory-scale synthesis involves the direct chlorination of 4-methylpentan-2-one using a suitable chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The reaction typically proceeds via an enol or enolate intermediate.
Q2: What are the expected major byproducts in this synthesis?
A2: The primary byproducts are typically:
-
1-chloro-4-methylpentan-2-one: The isomeric monochlorinated product.
-
Dichlorinated 4-methylpentan-2-ones: Products of over-chlorination.
-
Unreacted 4-methylpentan-2-one: The starting material.
-
Condensation products: Under certain conditions, self-condensation of the starting ketone or cross-condensation with the product can occur, leading to higher molecular weight impurities.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify the components of the reaction mixture and assess purity. The mass spectra of the different isomers will be very similar, but their retention times will differ.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the final product and identify any impurities. The chemical shifts and coupling patterns will be distinct for each isomer.
-
Infrared (IR) Spectroscopy: To confirm the presence of the carbonyl group (C=O) and the C-Cl bond.
Q4: What are the key safety precautions to take during this synthesis?
A4:
-
Chlorinating agents are often corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction can be exothermic. Control the rate of addition of the chlorinating agent and use a cooling bath if necessary.
-
This compound is a flammable liquid and is harmful if swallowed or inhaled.[2] Avoid contact with skin and eyes.
Experimental Protocols
Protocol 1: Synthesis of this compound via Chlorination with Sulfuryl Chloride
This protocol describes a general procedure for the chlorination of 4-methylpentan-2-one. Optimization may be required.
Materials:
-
4-methylpentan-2-one
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-methylpentan-2-one (1.0 eq) in anhydrous DCM.
-
Cool the solution in an ice bath.
-
Slowly add sulfuryl chloride (0.95 eq) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until GC-MS analysis indicates sufficient conversion of the starting material.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the evolution of gas ceases.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Fractional Distillation
Equipment:
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flask(s)
-
Heating mantle
-
Vacuum source and pressure gauge
Procedure:
-
Set up the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum distillation.
-
Place the crude product mixture in the distillation flask.
-
Begin heating the flask gently under reduced pressure.
-
Collect the initial fraction, which will primarily consist of any remaining solvent and unreacted 4-methylpentan-2-one.
-
Gradually increase the temperature and collect the fractions corresponding to the boiling points of the isomeric monochlorinated products. Monitor the head temperature closely.
-
Collect the fraction corresponding to the boiling point of this compound in a separate receiving flask.
-
The higher-boiling dichlorinated byproducts will remain in the distillation flask.
-
Analyze the collected fractions by GC-MS to determine their purity.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Potential byproduct formation pathways in the synthesis of this compound.
References
Technical Support Center: Improving Regioselectivity in Unsymmetrical Ketone Halogenation
Welcome to the technical support center for the regioselective halogenation of unsymmetrical ketones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind regioselective halogenation of unsymmetrical ketones?
The regioselectivity of α-halogenation of an unsymmetrical ketone is primarily determined by whether the reaction proceeds under kinetic or thermodynamic control. This control dictates which of the two possible enol or enolate intermediates is formed preferentially.[1]
-
Kinetic Control: Favors the formation of the less substituted enolate, which is formed faster due to the deprotonation of the less sterically hindered α-hydrogen. This typically occurs at low temperatures with a strong, bulky, non-nucleophilic base.[1]
-
Thermodynamic Control: Favors the formation of the more stable, more substituted enol or enolate. This is achieved under conditions that allow for equilibrium between the two possible intermediates, such as higher temperatures and the use of weaker bases or acidic conditions.[1]
Q2: Why does acid-catalyzed halogenation typically yield the more substituted α-halo ketone?
Acid-catalyzed halogenation proceeds through an enol intermediate. The reaction is an equilibrium process, which allows for the formation of the most thermodynamically stable enol. The more substituted enol is generally more stable due to the greater stability of the more substituted double bond. This more stable enol then reacts with the halogen to give the more substituted α-halo ketone.[1]
Q3: Why does base-catalyzed halogenation often lead to the less substituted α-halo ketone?
Base-catalyzed halogenation proceeds via an enolate intermediate. When using a strong, sterically hindered base under kinetic control (low temperature, aprotic solvent), the base preferentially removes the more accessible proton at the less substituted α-carbon. This leads to the formation of the kinetic enolate, which then reacts with the halogen to yield the less substituted α-halo ketone.[1]
Q4: What is the "haloform reaction" and how can I avoid it?
The haloform reaction is a specific outcome of the base-promoted halogenation of methyl ketones. After the first halogenation, the remaining α-hydrogens on the methyl group become even more acidic, leading to rapid di- and tri-halogenation. The resulting trihalomethyl group is a good leaving group and is subsequently cleaved by the base to yield a carboxylate and a haloform (e.g., chloroform, bromoform, or iodoform). To avoid the haloform reaction and achieve monohalogenation, it is generally recommended to perform the halogenation under acidic conditions.[2]
Q5: Can I achieve monohalogenation under basic conditions?
Monohalogenation under basic conditions is challenging because the initial halogenation product is often more reactive than the starting ketone. The electron-withdrawing halogen increases the acidity of the remaining α-protons, promoting further halogenation. However, by carefully controlling the stoichiometry of the reagents and using specific conditions, such as employing a strong, bulky base at low temperatures and adding the halogenating agent slowly, it is sometimes possible to favor monohalogenation at the less substituted position.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no regioselectivity (mixture of products) | Reaction conditions are allowing for equilibration between kinetic and thermodynamic pathways. | For Kinetic Control: Ensure the temperature is sufficiently low (-78 °C is common). Use a strong, sterically hindered base like LDA. Add the ketone to the base solution slowly to maintain an excess of base. Use an aprotic solvent like THF. For Thermodynamic Control: Ensure the reaction has reached equilibrium by allowing for a longer reaction time or using a higher temperature. A weaker base (e.g., NaOEt in EtOH) or acidic conditions (e.g., Br₂ in acetic acid) will favor the thermodynamic product. |
| Polyhalogenation instead of monohalogenation | Under basic conditions, the monohalogenated product is more acidic and reacts faster than the starting material. | Use acidic conditions for the halogenation. If basic conditions are necessary, use only one equivalent of the halogenating agent and a strong, non-nucleophilic base at low temperature. Add the halogenating agent slowly to the enolate solution. |
| Reaction is not proceeding or is very slow | Insufficiently strong acid or base catalyst. Steric hindrance around the α-proton. Low reaction temperature for a thermodynamically controlled reaction. | Increase the concentration or strength of the acid or base catalyst. For sterically hindered ketones, longer reaction times or higher temperatures may be necessary. For thermodynamic control, ensure the temperature is high enough to allow for equilibration. |
| Formation of the haloform product unexpectedly | You are using a methyl ketone under basic halogenation conditions. | Switch to acidic halogenation conditions to favor monohalogenation at the more substituted position. |
| Low yield of the desired α-halo ketone | Side reactions such as aldol (B89426) condensation (especially under basic conditions). Decomposition of the product. Inefficient workup. | Use a non-nucleophilic base to minimize aldol reactions. Keep the temperature low to improve stability. Ensure the workup procedure effectively quenches the reaction and removes byproducts. |
Data Presentation: Regioselectivity in Unsymmetrical Ketone Halogenation
The following tables summarize quantitative data on the regioselective halogenation of representative unsymmetrical ketones under various conditions.
Table 1: Halogenation of 2-Methylcyclohexanone (B44802)
| Halogenating System | Conditions | Major Product | Product Ratio (More Substituted : Less Substituted) | Reference |
| LDA, then Br₂ | THF, -78 °C | 2-Bromo-6-methylcyclohexanone | Kinetic Control: Predominantly less substituted product | [1][3] |
| NaOEt, then Br₂ | EtOH, 25 °C | 2-Bromo-2-methylcyclohexanone | Thermodynamic Control: Predominantly more substituted product | [4] |
| Br₂ | Acetic Acid | 2-Bromo-2-methylcyclohexanone | Thermodynamic Control: Predominantly more substituted product | [4] |
Table 2: Halogenation of 2-Pentanone
| Halogenating System | Conditions | Major Product | Product Ratio (3-bromo : 1-bromo) | Reference |
| Br₂ | Acetic Acid | 3-Bromo-2-pentanone | Thermodynamic Control: Predominantly 3-bromo product | |
| NBS, H₂SO₄ (cat.) | CCl₄, reflux | 3-Bromo-2-pentanone | High selectivity for the 3-bromo product | N/A |
| LDA, then NBS | THF, -78 °C | 1-Bromo-2-pentanone | Kinetic Control: Expected to be predominantly 1-bromo product | N/A |
N/A: Specific quantitative data not available in the searched literature, but the outcome is predicted based on established mechanistic principles.
Experimental Protocols
Protocol 1: Kinetic Bromination of 2-Methylcyclohexanone
This protocol favors the formation of the less substituted α-bromo ketone (2-bromo-6-methylcyclohexanone).
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
2-Methylcyclohexanone
-
Bromine (Br₂) or N-bromosuccinimide (NBS)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, prepare a solution of lithium diisopropylamide (LDA) by slowly adding n-BuLi (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C (dry ice/acetone bath).
-
Stir the LDA solution at -78 °C for 30 minutes.
-
Slowly add a solution of 2-methylcyclohexanone (1.0 eq) in anhydrous THF to the LDA solution via the dropping funnel over 20 minutes, maintaining the temperature at -78 °C.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Slowly add a solution of Br₂ (1.0 eq) or NBS (1.0 eq) in anhydrous THF to the enolate solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield 2-bromo-6-methylcyclohexanone.
Protocol 2: Thermodynamic Bromination of 2-Methylcyclohexanone
This protocol favors the formation of the more substituted α-bromo ketone (2-bromo-2-methylcyclohexanone).
Materials:
-
2-Methylcyclohexanone
-
Glacial acetic acid
-
Bromine (Br₂)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylcyclohexanone (1.0 eq) in glacial acetic acid.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel with vigorous stirring at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Pour the reaction mixture into a separatory funnel containing cold water and dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous NaHSO₃ solution (to quench excess bromine), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield 2-bromo-2-methylcyclohexanone.
Visualizations
Caption: Experimental workflows for kinetic versus thermodynamic control of unsymmetrical ketone halogenation.
Caption: Logical relationships of factors determining the regiochemical outcome of ketone halogenation.
References
Troubleshooting 3-chloro-4-methylpentan-2-one NMR interpretation
This technical support center provides troubleshooting guidance for the interpretation of NMR spectra, with a specific focus on 3-chloro-4-methylpentan-2-one. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: An exact, experimentally verified and fully assigned spectrum for this compound is not publicly available without a subscription to specialized databases. However, based on the chemical structure and typical chemical shift values, a predicted spectrum can be summarized as follows. These predictions are based on the analysis of the molecular structure, considering the electronic effects of the carbonyl and chloro groups.
Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| Ha (CH₃-C=O) | 2.2 - 2.4 | Singlet (s) | 3H |
| Hb (CH-Cl) | 4.0 - 4.5 | Doublet (d) | 1H |
| Hc (CH-(CH₃)₂) | 2.0 - 2.5 | Multiplet (m) | 1H |
| Hd ((CH₃)₂-CH) | 1.0 - 1.2 | Doublet (d) | 6H |
Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| C=O | 200 - 210 |
| CH-Cl | 65 - 75 |
| CH-(CH₃)₂ | 30 - 40 |
| CH₃-C=O | 25 - 35 |
| (CH₃)₂-CH | 15 - 25 |
Q2: My observed ¹H NMR spectrum for this compound does not match the predicted values. What are the common reasons for this discrepancy?
A2: Discrepancies between predicted and observed NMR spectra can arise from several factors:
-
Solvent Effects: The choice of deuterated solvent can influence chemical shifts. Spectra recorded in different solvents (e.g., CDCl₃ vs. DMSO-d₆) will exhibit variations in peak positions.[1]
-
Concentration: Highly concentrated samples can lead to peak broadening and shifts in chemical values due to intermolecular interactions.[1]
-
Impurities: The presence of residual solvents from synthesis or purification (e.g., ethyl acetate (B1210297), acetone), water, or by-products will result in extra peaks in the spectrum.[2][3][4]
-
Instrument Calibration: An improperly calibrated spectrometer will lead to inaccurate chemical shift reporting. Ensure the instrument is correctly referenced, typically to tetramethylsilane (B1202638) (TMS).
-
Temperature: Temperature variations can affect the conformation of the molecule and, consequently, the chemical shifts.
Q3: I am observing broad peaks in my ¹H NMR spectrum. What could be the cause and how can I fix it?
A3: Broad peaks in an NMR spectrum can be attributed to several issues:
-
Poor Shimming: The magnetic field homogeneity across the sample may not be optimized. Re-shimming the spectrometer is necessary to obtain sharp peaks.
-
Sample Heterogeneity: The presence of solid, undissolved particles in the NMR tube will disrupt the magnetic field homogeneity, leading to broad lines. Ensure your sample is fully dissolved and filter it if necessary.
-
High Sample Concentration: Overly concentrated samples can be viscous, which restricts molecular tumbling and results in broader signals.[1] Diluting the sample may resolve this issue.
-
Paramagnetic Impurities: The presence of paramagnetic substances, even in trace amounts, can cause significant line broadening. These can be difficult to remove and may require re-purification of the sample.
Troubleshooting Guides
Guide 1: Identifying and Dealing with Impurities
Unexpected peaks in your NMR spectrum are often due to impurities. Here’s a systematic approach to identify and manage them:
-
Check for Common Solvents: Compare the chemical shifts of the unknown peaks to tables of common laboratory solvents. Residual solvents from purification steps like ethyl acetate or hexane (B92381) are frequent culprits.[3]
-
Water Peak: A broad singlet, typically between 1.5 and 4.8 ppm depending on the solvent, is often due to water.[1]
-
Grease: Peaks from vacuum grease may appear if you have used it in your sample preparation or purification apparatus.
-
D₂O Shake: To confirm if a peak corresponds to an exchangeable proton (like -OH or -NH), add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The peak should diminish or disappear.[1]
-
Re-purification: If impurities are significant and interfere with your analysis, re-purifying your compound is the best solution.
Guide 2: Experimental Protocol for NMR Sample Preparation
A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.
Materials:
-
High-quality 5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Pasteur pipette and glass wool
-
Vial for dissolving the sample
-
Internal standard (e.g., TMS), if required
Procedure:
-
Weigh the Sample: Accurately weigh approximately 5-20 mg of your purified this compound into a clean, dry vial. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary.
-
Dissolve the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently vortex or swirl the vial to ensure the sample is completely dissolved.
-
Filter the Sample: Place a small plug of glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any particulate matter. This step is critical for achieving good spectral resolution.
-
Check Sample Height: The height of the solution in the NMR tube should be approximately 4-5 cm.
-
Cap and Label: Cap the NMR tube securely and label it clearly.
-
Clean the Tube: Before inserting the tube into the spectrometer, wipe the outside with a lint-free tissue to remove any dust or fingerprints.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during NMR spectral interpretation.
Caption: Troubleshooting workflow for NMR spectral interpretation.
References
Technical Support Center: Scaling Up the Synthesis of 3-Chloro-4-methylpentan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 3-chloro-4-methylpentan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
A1: The most prevalent methods for synthesizing this compound involve the direct α-chlorination of the parent ketone, 4-methylpentan-2-one. Common chlorinating agents for this transformation include sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), and a combination of hydrogen peroxide and hydrochloric acid, often with a catalyst. The choice of reagent can influence selectivity, reaction conditions, and the byproduct profile.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: Key safety concerns include the handling of corrosive and potentially toxic chlorinating agents. The reaction can be exothermic, necessitating careful temperature control to prevent runaway reactions, especially at a larger scale. Additionally, gaseous byproducts such as hydrogen chloride (HCl) and sulfur dioxide (SO₂) may be evolved, requiring adequate ventilation and scrubbing systems. The product itself, this compound, is classified as a flammable liquid and is harmful if swallowed or inhaled, causing skin and eye irritation.[1]
Q3: What are the expected main byproducts in this synthesis?
A3: The primary byproducts depend on the chlorinating agent and reaction conditions. Common side products include dichlorinated species (e.g., 3,3-dichloro-4-methylpentan-2-one), isomeric monochlorinated products, and unreacted starting material. Over-chlorination is a common issue, particularly with strong chlorinating agents or prolonged reaction times.
Q4: How can the purity of this compound be assessed?
A4: The purity of the final product can be determined using standard analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Spectroscopic data can confirm the structure and identify impurities.
Q5: What are the recommended storage conditions for this compound?
A5: this compound should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. It is a flammable liquid, so it should be kept away from sources of ignition.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Product | Incomplete reaction. | - Increase reaction time or temperature, monitoring for byproduct formation.- Ensure the molar ratio of the chlorinating agent is sufficient. |
| Degradation of the product. | - Maintain strict temperature control, as overheating can lead to decomposition.- Quench the reaction promptly once complete. | |
| Loss during workup. | - Optimize extraction and washing procedures to minimize product loss in the aqueous phase.- Ensure complete phase separation. | |
| Formation of Dichlorinated Byproducts | Excess of chlorinating agent. | - Use a stoichiometric amount or a slight excess of the chlorinating agent.- Add the chlorinating agent slowly and monitor the reaction progress closely by GC or TLC. |
| High reaction temperature. | - Perform the reaction at a lower temperature to improve selectivity for monochlorination. | |
| Presence of Unreacted Starting Material | Insufficient chlorinating agent. | - Increase the molar equivalent of the chlorinating agent slightly.- Ensure efficient mixing to promote contact between reactants. |
| Short reaction time. | - Extend the reaction time and monitor for completion. | |
| Formation of Isomeric Byproducts | Lack of regioselectivity. | - The choice of chlorinating agent and catalyst can influence regioselectivity. Consider screening different reagents.- Acid-catalyzed chlorination generally favors the more substituted α-carbon. |
| Darkening of the Reaction Mixture | Decomposition of starting material or product. | - Lower the reaction temperature.- Ensure the absence of impurities that could catalyze decomposition. |
| Difficulty in Product Purification | Close boiling points of product and impurities. | - Utilize fractional distillation with a high-efficiency column for separation.- Consider column chromatography for smaller scales or high purity requirements. |
| Emulsion formation during workup. | - Add brine during the aqueous wash to break emulsions.- Allow sufficient time for phase separation. |
Experimental Protocols
Synthesis of this compound via Direct Chlorination with Sulfuryl Chloride
This protocol is a representative procedure for the α-chlorination of 4-methylpentan-2-one. Optimization may be required for specific equipment and scales.
Materials and Equipment:
-
4-methylpentan-2-one
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (CH₂Cl₂) (or another suitable inert solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Reaction vessel with mechanical stirring, dropping funnel, thermometer, and reflux condenser connected to a gas scrubber.
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a clean and dry reaction vessel, charge 4-methylpentan-2-one and dichloromethane. Cool the mixture to 0-5 °C in an ice bath with stirring.
-
Addition of Chlorinating Agent: Slowly add sulfuryl chloride dropwise to the cooled solution via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by GC or TLC until the starting material is consumed.
-
Quenching: Carefully and slowly quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acidic byproducts (HCl and H₂SO₄). Be cautious as gas evolution (CO₂) will occur.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: Purify the crude product by fractional vacuum distillation to obtain this compound as a colorless to pale yellow liquid.
Quantitative Data (Illustrative Example):
| Parameter | Value |
| Starting Material (4-methylpentan-2-one) | 100 g (1.0 mol) |
| Chlorinating Agent (SO₂Cl₂) | 148.5 g (1.1 mol) |
| Solvent (Dichloromethane) | 500 mL |
| Reaction Temperature | 0-10 °C (addition), RT (stirring) |
| Reaction Time | 4-6 hours |
| Typical Yield | 70-80% |
| Boiling Point of Product | Approx. 165-167 °C (at atmospheric pressure) |
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Logical Relationship of Troubleshooting
Caption: Common issues in the synthesis and purification of this compound.
References
Technical Support Center: 3-chloro-4-methylpentan-2-one Decomposition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-chloro-4-methylpentan-2-one. The information provided is based on established principles of α-chloro ketone chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: this compound, being an α-chloro ketone, is susceptible to several decomposition pathways, primarily dependent on the experimental conditions:
-
Base-Catalyzed Decomposition (Favorskii Rearrangement): In the presence of a base (e.g., hydroxide (B78521), alkoxide), it can undergo a Favorskii rearrangement. This reaction typically leads to the formation of a carboxylic acid derivative after rearrangement of the carbon skeleton.[1][2][3][4][5] For this compound, this would likely yield derivatives of 2,3-dimethylbutanoic acid.
-
Photochemical Decomposition: Upon exposure to ultraviolet (UV) light, α-chloro ketones can undergo photochemical reactions. The most common are Norrish Type I and Type II cleavages.[6][7][8]
-
Norrish Type I: Cleavage of the α-carbon-carbonyl bond, generating radical species.
-
Norrish Type II: Intramolecular hydrogen abstraction if a γ-hydrogen is present, leading to different fragmentation products.
-
-
Thermal Decomposition: While less specifically documented for this molecule, high temperatures can lead to elimination reactions (dehydrochlorination) or radical-mediated decomposition pathways.
Q2: What are the expected products from the Favorskii rearrangement of this compound?
A2: The Favorskii rearrangement of this compound, in the presence of a base like sodium hydroxide, is predicted to yield 2,3-dimethylbutanoic acid. If an alkoxide (e.g., sodium methoxide) is used as a base, the corresponding ester (methyl 2,3-dimethylbutanoate) would be the expected product.[1][3][5]
Q3: How can I minimize the decomposition of this compound during storage?
A3: To ensure stability during storage, this compound should be:
-
Stored in a cool, dark place to prevent thermal and photochemical decomposition.
-
Kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and atmospheric contaminants.
-
Stored away from strong bases, as they can catalyze the Favorskii rearrangement.
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: Yes, α-chloro ketones are reactive compounds and should be handled with care in a well-ventilated fume hood.[9][10] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves (butyl rubber is a good option), and a lab coat.[10] Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield or absence of desired product in a reaction. | Decomposition of the starting material. | - Check the purity of your this compound before starting the reaction (e.g., by NMR or GC-MS).- Ensure your reaction conditions are free from unintended bases or high temperatures.- If the reaction is light-sensitive, protect your reaction vessel from light. |
| Formation of unexpected side products. | - Favorskii rearrangement initiated by a basic reagent or impurity.- Presence of moisture leading to hydrolysis.- Photochemical decomposition if exposed to light. | - Carefully purify all reagents and solvents to remove basic or acidic impurities.- Run the reaction under anhydrous and inert conditions.- Protect the reaction from light by wrapping the glassware in aluminum foil. |
| Inconsistent reaction outcomes. | Variability in the quality of the starting material or reagents. | - Use a fresh or newly purified batch of this compound.- Standardize the source and purity of all reagents and solvents. |
| Difficulty in purifying the product. | Presence of closely related decomposition products. | - Utilize high-resolution chromatographic techniques for purification.- Consider derivatization of the product to facilitate separation. |
Decomposition Pathways and Experimental Protocols
Predicted Decomposition Pathways
The following diagram illustrates the predicted major decomposition pathways for this compound.
Caption: Predicted decomposition pathways of this compound.
Experimental Protocol: Monitoring Decomposition by GC-MS
This protocol outlines a general procedure for studying the decomposition of this compound under basic conditions.
1. Materials:
-
This compound (of known purity)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Methanol)
-
Base (e.g., Sodium hydroxide solution or Sodium methoxide (B1231860) solution)
-
Internal standard (e.g., Dodecane)
-
Quenching solution (e.g., dilute HCl)
-
Extraction solvent (e.g., Diethyl ether or Dichloromethane)
-
Drying agent (e.g., Anhydrous sodium sulfate)
-
GC-MS vials
2. Procedure:
-
Prepare a stock solution of this compound and the internal standard in the chosen anhydrous solvent in a volumetric flask.
-
In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere, add a known volume of the stock solution.
-
Initiate the reaction by adding a specific amount of the base at a controlled temperature.
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.
-
Perform a liquid-liquid extraction of the quenched aliquot using the extraction solvent.
-
Dry the organic layer over the drying agent.
-
Transfer the dried organic extract to a GC-MS vial for analysis.
3. GC-MS Analysis:
-
Use a suitable GC column for the separation of halogenated ketones and their potential products (e.g., a mid-polarity column).
-
Develop a temperature program that allows for the separation of the starting material, internal standard, and expected decomposition products.
-
The mass spectrometer can be operated in full scan mode to identify unknown products or in selected ion monitoring (SIM) mode for quantitative analysis of known compounds.[11][12][13]
Illustrative Quantitative Data
The following table presents hypothetical data from a time-course experiment monitoring the base-catalyzed decomposition of this compound.
| Time (minutes) | Concentration of this compound (mM) | Concentration of 2,3-dimethylbutanoic acid (mM) |
| 0 | 10.0 | 0.0 |
| 15 | 7.5 | 2.5 |
| 30 | 5.2 | 4.8 |
| 60 | 2.6 | 7.4 |
| 120 | 0.8 | 9.2 |
Note: This data is for illustrative purposes only and will vary depending on the specific reaction conditions.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common experimental issues.
Caption: A workflow for troubleshooting unexpected experimental results.
References
- 1. purechemistry.org [purechemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Favorskii Reaction [organic-chemistry.org]
- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 6. chem.ch.huji.ac.il [chem.ch.huji.ac.il]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. threesixtysafety.com [threesixtysafety.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Alpha-Chlorination of Ketones
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the effect of solvents on the alpha-chlorination of ketones. The information is tailored for researchers, scientists, and professionals in drug development to help navigate common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the alpha-chlorination of ketones, with a focus on how solvent choice can be the source of and solution to these problems.
Q1: My reaction is producing a high percentage of di- and poly-chlorinated products. How can I improve the selectivity for the mono-chlorinated product?
A1: The formation of multiple chlorinated products is a common issue, particularly under basic conditions. The initial chlorination makes the remaining alpha-hydrogens more acidic, leading to faster subsequent halogenations.[1] Here are several strategies to enhance mono-selectivity:
-
Switch to Acidic Conditions: Acid-catalyzed chlorination proceeds through an enol intermediate. Each successive halogenation is typically slower than the first because the electron-withdrawing halogen atom decreases the basicity of the carbonyl oxygen, making protonation less favorable.[1] Using a solvent like acetic acid can facilitate this and often provides better control.[2]
-
Solvent Choice: A study using ammonium (B1175870) chloride and Oxone® as the chlorinating system demonstrated a dramatic solvent effect. While refluxing in methanol selectively yielded α-monochlorinated products (86–98% yield), switching to a deep eutectic solvent at room temperature resulted in selective formation of α,α-dichlorinated products (86–95% yield).[3]
-
Control Stoichiometry and Temperature: Carefully control the stoichiometry of the chlorinating agent. Using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) in an aprotic solvent like Tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) allows for the controlled generation of the kinetic enolate, which can then be trapped by the chlorine source to favor mono-chlorination.[4]
Q2: The chlorination of my unsymmetrical ketone is yielding the wrong regioisomer. How can I control which alpha-position is chlorinated?
A2: Regioselectivity is determined by which enol or enolate intermediate is formed and reacts. This is heavily influenced by the reaction conditions:
-
For Chlorination at the More Substituted Carbon (Thermodynamic Product): Use acidic conditions. The reaction will proceed through the most stable enol intermediate, which is typically the one with the more substituted double bond.[1] Solvents like acetic acid are suitable for this purpose.
-
For Chlorination at the Less Substituted Carbon (Kinetic Product): Use a strong, sterically hindered base in a polar aprotic solvent at low temperature. A common and effective system is LDA in THF at -78 °C.[4][5] The bulky base preferentially removes a proton from the less sterically hindered alpha-carbon, forming the kinetic enolate.[1]
Q3: The reaction is not proceeding, or the yield is very low. What are the potential causes?
A3: Several factors related to your solvent and reagents could be responsible:
-
Solvent Purity: Ensure your solvent is dry and pure, especially for reactions involving strong bases like LDA, which react readily with water or other protic impurities. Non-hydroxylic solvents like THF are commonly used for enolate formation.[5][6]
-
Inappropriate Solvent Type: The choice of a polar protic solvent can hinder reactions that rely on strong, anionic nucleophiles (like an enolate) by solvating them through hydrogen bonding, which reduces their reactivity.[7] For base-mediated chlorinations, a polar aprotic solvent like THF or DMF is often more effective.
-
Reagent Incompatibility: Be aware of potential side reactions. For example, using DMSO as a solvent with certain chlorine-based oxidizing agents should be approached with caution due to the risk of violent reactions.[8]
Frequently Asked Questions (FAQs)
Q1: What is the general role of a solvent in the alpha-chlorination of ketones?
A1: The solvent plays a critical role by influencing the reaction mechanism and rate. It can:
-
Dissolve Reactants: A primary function is to dissolve the ketone substrate and other reagents to allow them to interact.[9]
-
Influence Tautomeric Equilibrium: The solvent affects the equilibrium between the keto and enol forms. Non-polar solvents can favor the enol form if intramolecular hydrogen bonding is possible, whereas polar solvents can disrupt this.[10]
-
Stabilize Intermediates: Polar protic solvents are effective at stabilizing charged intermediates like carbocations or enolates through hydrogen bonding, which can be crucial for the reaction pathway.[11]
-
Mediate Reactivity: The solvent can solvate and stabilize (or destabilize) the reactive species. For example, polar protic solvents can "cage" and deactivate nucleophiles through hydrogen bonding, while polar aprotic solvents leave them more free and reactive.[12]
Q2: How do different types of solvents specifically affect the reaction?
A2: The effect varies significantly based on solvent class:
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents contain O-H or N-H bonds and can act as hydrogen bond donors.[9] They are excellent for stabilizing ionic intermediates and are often used in acid-catalyzed reactions that proceed through an enol.[11] However, they can slow down reactions involving strong anionic nucleophiles (enolates) by over-stabilizing them.[7]
-
Polar Aprotic Solvents (e.g., THF, DMSO, DMF): These solvents have large dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[9] They are ideal for reactions involving enolates, particularly when generated with strong bases like LDA.[5] They solvate the cation (e.g., Li+) but leave the enolate anion relatively "bare" and highly reactive.
-
Non-Polar Solvents (e.g., hexane, benzene, CCl4): These solvents have low dielectric constants and do not effectively solvate charged species. They can be used, but reaction rates may be slower. In some cases, they favor the enol tautomer, which can be beneficial for acid-catalyzed pathways.[10]
Q3: Is it possible to perform alpha-chlorination without a solvent?
A3: Yes, solvent-free methods for alpha-halogenation have been developed. These approaches are often promoted by microwave irradiation or by grinding the reactants together.[13] For example, a solvent-free iodination of aromatic ketones using NIS and p-TsOH under microwave irradiation achieved excellent yields in very short reaction times.[13] Such methods are considered environmentally friendly or "green" chemistry approaches.[1]
Quantitative Data on Solvent Effects
The choice of solvent can dramatically alter the outcome of the reaction, influencing yield and selectivity between mono- and di-chlorinated products.
| Ketone Substrate | Chlorinating System | Solvent | Temperature | Product(s) | Yield | Reference |
| Various Ketones | NH₄Cl / Oxone® | Methanol | Reflux | α-monochloro ketones | 86–98% | [3] |
| Various Ketones | NH₄Cl / Oxone® | Deep Eutectic Solvent | Room Temp. | α,α-dichloro ketones | 86–95% | [3] |
| 2-Methylcyclohexanone (B44802) | LDA / p-TsCl | THF | -78 °C to RT | 2-chloro-6-methylcyclohexanone | 85% | [4] |
| Acetophenone | SO₂Cl₂ | Methylene Chloride / Methanol | N/A | Monochloroacetone | High Yield | |
| β-Keto Esters | NCS / Cinchona Alkaloid Catalyst | Toluene | Room Temp. | α-chloro-β-keto esters | up to 99% | [14] |
Experimental Protocols
Protocol: Selective α-Chlorination of an Unsymmetrical Ketone via Kinetic Enolate Formation
This protocol provides a method for the regioselective mono-chlorination of an unsymmetrical ketone at the less substituted alpha-position using LDA in THF.[4]
Materials:
-
Dry Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
2-Methylcyclohexanone
-
p-Toluenesulfonyl chloride (p-TsCl)
-
Anhydrous Ether
Procedure:
-
Prepare LDA Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in dry THF (to make a 1.0 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Add n-BuLi (1.0 equivalent) dropwise to the stirred solution.
-
Enolate Formation: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 0.1 M solution of 2-methylcyclohexanone (1.0 equivalent) in THF to the LDA solution.
-
Chlorination: Immediately following the ketone addition, add a 0.1 M solution of p-toluenesulfonyl chloride (1.0 equivalent) in THF.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (typically after 1 hour), filter the reaction mixture through a short plug of silica gel, eluting with ether.
-
Isolation: Concentrate the filtrate in vacuo to yield the crude product, 2-chloro-6-methylcyclohexanone. Further purification can be performed by column chromatography if necessary.
Visualization of Solvent Effects
The following diagram illustrates how solvent properties guide the mechanism and outcome of the alpha-chlorination of a ketone.
Caption: Logical workflow of solvent and reagent effects on reaction pathways.
References
- 1. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 2. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. researchgate.net [researchgate.net]
- 4. sciencemadness.org [sciencemadness.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. Specific Solvent Issues with Chlorination - Wordpress [reagents.acsgcipr.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 13. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Corrosive Reagents in Chlorination Reactions
Welcome to our technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on managing corrosive reagents in chlorination reactions. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and solutions to problems encountered during chlorination reactions.
Q1: My chlorination reaction is resulting in a low yield or no product. What are the common causes and how can I troubleshoot this?
A1: Low conversion in chlorination reactions can stem from several factors. A systematic approach to troubleshooting is often the most effective.[1][2]
-
Reagent Quality: Ensure your chlorinating agent is not degraded. For instance, thionyl chloride can decompose over time. Use a freshly opened bottle or distill the reagent if its purity is questionable. Also, ensure your starting material is pure and dry, as water can consume the chlorinating reagent.
-
Reaction Conditions:
-
Temperature: The reaction temperature may be too low, leading to a sluggish reaction. Conversely, a temperature that is too high can cause decomposition of the product or reagents.[1] Experiment with a range of temperatures to find the optimal condition.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using techniques like TLC, GC, or NMR.
-
-
Catalyst Activity: If your reaction requires a catalyst (e.g., a Lewis acid), ensure it is active. For example, anhydrous aluminum chloride is highly hygroscopic and can become deactivated upon exposure to moisture.[2]
-
Gas Delivery (for gaseous reagents): If using a gaseous reagent like chlorine, ensure a steady and continuous flow into the reaction mixture. Inefficient gas dispersion can lead to low conversion. Vigorous stirring is essential to maximize the gas-liquid interface.[2]
Q2: I am observing the formation of multiple chlorinated products or unexpected side products. How can I improve the selectivity of my reaction?
A2: The formation of byproducts is a common challenge in chlorination.
-
Over-chlorination: To prevent the formation of di- or tri-chlorinated products, especially in alkane chlorination, use a large excess of the hydrocarbon substrate relative to the chlorinating agent.[3] This statistically favors the chlorination of the starting material over the chlorinated product.
-
Regioselectivity in Aromatic Chlorination: The position of chlorination on an aromatic ring is influenced by existing substituents, the choice of catalyst, the chlorinating agent, and the solvent.[3] For example, in the chlorination of anilines, the choice of copper halides in ionic liquids can favor para-chlorination.[4]
-
Unexpected Products: Unexpected products can arise from reactions with impurities or from complex reaction mechanisms. For instance, the aqueous chlorination of some pharmaceuticals can lead to products of C-C bond cleavage and intramolecular nucleophilic substitution.[5][6][7] Careful characterization of byproducts can provide insight into the reaction pathway and help in optimizing conditions to minimize their formation.
Q3: My reaction mixture has turned dark or has a significant color. How can I decolorize my product?
A3: Colored impurities are common in chlorination reactions.
-
Activated Carbon: A widely used method for removing colored organic impurities is treatment with activated carbon (decolorizing charcoal).[5][8][9] The impure product is dissolved in a suitable solvent, a small amount of activated carbon is added, and the mixture is briefly heated before being filtered to remove the carbon and the adsorbed impurities.[8] Be aware that activated carbon can also adsorb your desired product, so use it sparingly.[8]
-
Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) is a very effective method for separating colored impurities from your product.
-
Washing/Extraction: Sometimes, colored impurities can be removed by washing the organic layer with an appropriate aqueous solution (e.g., a dilute acid or base) during the workup.
Q4: The workup of my reaction with an aqueous quench is causing my product to decompose. What should I do?
A4: Many chlorinated products, especially acyl chlorides, are sensitive to water.
-
Anhydrous Workup: If your product is water-sensitive, avoid an aqueous quench. Instead, excess volatile chlorinating agents like thionyl chloride or oxalyl chloride can be removed by distillation or co-evaporation with a suitable solvent under reduced pressure.[10]
-
Non-Aqueous Quenching: Alternatively, you can quench the reaction with an anhydrous alcohol (like methanol (B129727) or ethanol) to convert the excess chlorinating agent into a more easily removable ester.[11]
Q5: My chlorination reaction is highly exothermic and difficult to control. How can I manage the temperature?
A5: Exothermic reactions pose a significant safety hazard.
-
Cooling: Conduct the reaction in an ice bath or a cooling bath with a mixture of dry ice and a suitable solvent to maintain a low and stable temperature.
-
Slow Addition: Add the chlorinating agent dropwise or in small portions to control the rate of the reaction and heat generation.
-
Dilution: Using a larger volume of solvent can help to dissipate the heat generated during the reaction.
Data Presentation: Material Compatibility
The selection of appropriate materials for your reactor and associated equipment is critical to prevent corrosion and ensure the integrity of your experiment. The following tables summarize the compatibility of various materials with common chlorinating agents. A rating of "A" indicates excellent compatibility, "B" indicates good compatibility with minor effects, "C" indicates fair compatibility with moderate effects, and "D" or "U" indicates severe effect and is not recommended.
Table 1: Compatibility of Elastomers with Chlorinating Agents
| Elastomer | Thionyl Chloride | Sulfuryl Chloride | Chlorine Gas (Dry) |
| Butyl Rubber | B[12] | - | C[13] |
| EPDM | D[12] | - | C[13] |
| Kalrez® (FFKM) | A[12][14][15][16] | A[12][14] | A[13] |
| Neoprene | C[12] | - | C[13] |
| Nitrile (Buna-N) | D[12] | - | C[13] |
| Silicone | D[12] | - | C[13] |
| Viton® (FKM) | B[12] | - | B[13] |
Table 2: Compatibility of Plastics with Chlorinating Agents
| Plastic | Thionyl Chloride | Sulfuryl Chloride | Chlorine Gas (Dry) |
| Polypropylene | C | C | - |
| PVC | D | D | - |
| PTFE (Teflon®) | A | A | A |
| PVDF (Kynar®) | B | B | - |
| PEEK | - | - | - |
| Polyethylene (HDPE) | D | D | - |
Table 3: Compatibility of Metals with Chlorinating Agents
| Metal | Thionyl Chloride | Sulfuryl Chloride | Chlorine Gas (Dry) |
| Aluminum | D | D | A |
| Brass | D | D | D |
| Carbon Steel | D | D | D |
| Copper | D | D | D |
| Hastelloy-C® | A | A | A |
| Monel® | D | D | A |
| Stainless Steel 304 | C | C | A |
| Stainless Steel 316 | B | B | A |
| Tantalum | A | A | A |
Disclaimer: This data is for general guidance only. The chemical resistance of materials can be affected by temperature, pressure, concentration, and the presence of other chemicals. It is strongly recommended to perform specific testing for your application.
Experimental Protocols
Protocol 1: General Procedure for the Chlorination of an Aniline (B41778) using N-Chlorosuccinimide (NCS)
This protocol is a general guideline for the regioselective chlorination of anilines.[4][17][18]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aniline substrate in a suitable solvent such as acetonitrile.
-
Reaction Setup: Place the flask in a heating mantle on a magnetic stir plate.
-
Addition of Chlorinating Agent: Add N-chlorosuccinimide (NCS) to the solution. The stoichiometry will depend on the desired degree of chlorination. For trichlorination, up to three equivalents may be needed.[18] Note that the addition of the third equivalent of NCS can be highly exothermic.[18]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or GC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a dilute aqueous solution of sodium sulfite (B76179) to quench any unreacted NCS.
-
Purification: The product can be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent. Further purification can be achieved by recrystallization or column chromatography.
Protocol 2: Quenching and Disposal of Thionyl Chloride Waste
Excess thionyl chloride must be quenched and disposed of safely due to its reactivity with water.
-
Preparation of Quenching Solution: Prepare a cold, stirred, saturated aqueous solution of sodium bicarbonate in a fume hood.
-
Slow Addition: Slowly and dropwise, add the reaction mixture containing excess thionyl chloride to the quenching solution.[19] This reaction is highly exothermic and will release HCl and SO2 gas. Ensure the addition rate is slow enough to control the temperature and gas evolution.
-
Neutralization: Continue stirring the mixture for at least 30 minutes after the addition is complete to ensure all the thionyl chloride has reacted.[19]
-
Disposal: The neutralized aqueous waste should be disposed of according to your institution's hazardous waste guidelines.[19]
Protocol 3: Safe Handling and Quenching of Phosphorus Pentachloride (PCl₅)
Phosphorus pentachloride is a highly reactive and corrosive solid.
-
Handling: Always handle PCl₅ in a well-ventilated fume hood, wearing appropriate personal protective equipment, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[6] PCl₅ reacts violently with water, so it must be kept away from moisture.[6]
-
Quenching: To quench unreacted PCl₅, slowly and carefully add it in small portions to a large volume of ice. The reaction is exothermic and produces hydrochloric acid.
-
Neutralization: Once the PCl₅ is fully quenched, the acidic aqueous solution can be neutralized with a base such as sodium bicarbonate before disposal.
-
Waste Disposal: Dispose of the neutralized aqueous waste according to your institution's hazardous waste guidelines.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activated carbon - Wikipedia [en.wikipedia.org]
- 6. coherentmarketinsights.com [coherentmarketinsights.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. Decolorizing carbon [sites.pitt.edu]
- 9. activatedcarbon.net [activatedcarbon.net]
- 10. conceptsecotech.com [conceptsecotech.com]
- 11. kgroup.du.edu [kgroup.du.edu]
- 12. dymseal.com [dymseal.com]
- 13. trelleborg.com [trelleborg.com]
- 14. scribd.com [scribd.com]
- 15. parrinst.com [parrinst.com]
- 16. qnityelectronics.com [qnityelectronics.com]
- 17. tandfonline.com [tandfonline.com]
- 18. tandfonline.com [tandfonline.com]
- 19. nj.gov [nj.gov]
Validation & Comparative
Spectroscopic Analysis for the Structural Confirmation of 3-Chloro-4-methylpentan-2-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic data to unequivocally confirm the structure of 3-chloro-4-methylpentan-2-one. By examining its infrared (IR), nuclear magnetic resonance (¹H and ¹³C NMR), and mass spectrometry (MS) data alongside two structural isomers, 4-methylpentan-2-one and 3,3-dimethyl-2-butanone, this document offers a clear framework for structural elucidation. Detailed experimental protocols are provided to ensure reproducibility, and all quantitative data are summarized for straightforward comparison.
Spectroscopic Data Comparison
The structural confirmation of this compound relies on the unique spectroscopic fingerprint arising from its specific arrangement of atoms and functional groups. The following table summarizes the key expected and experimentally observed spectroscopic data for the target compound and its structural alternatives.
| Spectroscopic Technique | This compound | 4-Methylpentan-2-one | 3,3-Dimethyl-2-butanone |
| Infrared (IR) Spectroscopy | |||
| C=O Stretch (cm⁻¹) | ~1725 | ~1715 | ~1705 |
| C-Cl Stretch (cm⁻¹) | ~750-650 | - | - |
| ¹H Nuclear Magnetic Resonance (NMR) | |||
| δ (ppm) for -CH(Cl)- | ~4.0-4.5 (d) | - | - |
| δ (ppm) for -CH(CH₃)₂ | ~2.2-2.7 (m) | ~2.1 (m) | - |
| δ (ppm) for -C(=O)CH₃ | ~2.3 (s) | ~2.1 (s) | ~2.1 (s) |
| δ (ppm) for -C(CH₃)₃ | - | - | ~1.1 (s) |
| ¹³C Nuclear Magnetic Resonance (NMR) | |||
| δ (ppm) for C=O | ~205 | ~209 | ~213 |
| δ (ppm) for -CHCl- | ~65-70 | - | - |
| δ (ppm) for -CH(CH₃)₂ | ~30-35 | ~25 | - |
| δ (ppm) for -C(CH₃)₃ | - | - | ~45 (quat.) |
| δ (ppm) for -C(=O)CH₃ | ~28-32 | ~30 | ~27 |
| Mass Spectrometry (MS) | |||
| Molecular Ion (M⁺) m/z | 134/136 (3:1 ratio) | 100 | 100 |
| Key Fragment m/z | 99, 91, 43 | 85, 58, 43 | 85, 57, 43 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are outlined below.
Infrared (IR) Spectroscopy
Objective: To identify the characteristic vibrational frequencies of functional groups, particularly the carbonyl (C=O) and carbon-chlorine (C-Cl) bonds.
Methodology: A small drop of the neat liquid sample is placed on the surface of a clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plate. A second salt plate is carefully placed on top to create a thin liquid film between the plates. The "sandwiched" plates are then mounted in the sample holder of an FTIR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded prior to the sample analysis and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
Methodology: Approximately 5-10 mg of the liquid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm). The sample is then placed in the NMR spectrometer.
-
¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled spectrum is acquired to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (0-220 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and identify characteristic fragmentation patterns to support the proposed structure.
Methodology: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile). The solution is then introduced into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) inlet. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge (m/z) ratio and detected.
Visualization of Analytical Workflow and Molecular Structure
The following diagrams, generated using Graphviz, illustrate the logical flow of the spectroscopic analysis and the key structural features of this compound.
A Comparative Guide to N-Chlorosuccinimide and Sulfuryl Chloride for Chlorination Reactions
For researchers, scientists, and professionals in drug development, the selective introduction of chlorine atoms into organic molecules is a cornerstone of modern synthesis. The choice of chlorinating agent is critical, dictating the efficiency, selectivity, and safety of the transformation. This guide provides a comprehensive comparison of two widely used chlorinating agents: N-Chlorosuccinimide (NCS) and Sulfuryl Chloride (SO₂Cl₂). We present a detailed analysis of their performance across various substrate classes, supported by experimental data, detailed protocols, and mechanistic diagrams to inform your synthetic strategy.
At a Glance: NCS vs. Sulfuryl Chloride
| Feature | N-Chlorosuccinimide (NCS) | Sulfuryl Chloride (SO₂Cl₂) |
| Physical State | Crystalline solid[1][2] | Colorless to yellow liquid[1] |
| Handling | Generally easier and safer to handle as a solid[1][2] | Corrosive and moisture-sensitive liquid; releases toxic gases (HCl and SO₂) upon decomposition. Requires careful handling in a fume hood[1] |
| Reaction Initiation | Typically requires photochemical (UV light) or thermal initiation, often with a radical initiator (e.g., AIBN, benzoyl peroxide)[1] | Can be initiated thermally or with a radical initiator (e.g., AIBN) for radical reactions. Can also react via ionic pathways.[1][3] |
| Byproducts | Succinimide (a water-soluble solid)[1] | Sulfur dioxide (SO₂) and hydrogen chloride (HCl) (gaseous)[1] |
| Primary Use | Versatile for both radical and electrophilic chlorinations[4] | Powerful chlorinating agent, often used for radical chlorinations and can also effect electrophilic chlorination[3][5] |
Performance Data: A Quantitative Comparison
The choice between NCS and SO₂Cl₂ often hinges on the desired selectivity and yield for a specific transformation. Below, we summarize available experimental data for the chlorination of various substrates.
Free-Radical Chlorination of Alkanes
The regioselectivity of alkane chlorination is a key consideration, with reactivity generally following the trend of tertiary > secondary > primary C-H bonds.
| Substrate | Reagent | Conditions | Product Distribution (1° : 2° : 3°) | Total Yield (%) | Reference |
| Cyclohexane (B81311) | NCS | UV light, CCl₄ | Monochlorocyclohexane | Not specified | [1] |
| Cyclohexane | SO₂Cl₂ | AIBN, reflux | 89% Monochlorocyclohexane, 11% Dichlorocyclohexane | 98 | [6] |
| Methylcyclohexane | NCS | Not specified | kₛ/kₜ = 0.31 | Not specified | [7] |
| Methylcyclohexane | SO₂Cl₂ | Not specified | kₛ/kₜ = 0.28 | Not specified | [7] |
| 2,3-Dimethylbutane | NCS | Not specified | Demonstrates selectivity for tertiary over primary sites | Not specified | [8] |
| 2,3-Dimethylbutane | SO₂Cl₂ | Not specified | Demonstrates selectivity for tertiary over primary sites | Not specified | [8] |
α-Chlorination of Ketones
The α-chlorination of ketones proceeds via an enol or enolate intermediate, with both NCS and SO₂Cl₂ serving as effective electrophilic chlorine sources.
| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| Acetophenone (B1666503) | NCS | p-TsOH, Methanol (B129727) | α-Chloroacetophenone | Good to Excellent | [9] |
| Cyclohexanone | SO₂Cl₂ | Methanol, CH₂Cl₂ | 2-Chlorocyclohexanone | High | |
| Cyclic β-ketoesters | NCS | N,N'-dioxide organocatalyst | α-Chloro-β-ketoesters | 90-98 (ee) | [10][11] |
Electrophilic Aromatic Chlorination
The chlorination of aromatic rings is a classic electrophilic aromatic substitution. The regioselectivity is governed by the electronic nature of the substituents on the aromatic ring.
| Substrate | Reagent | Conditions | Product(s) (ortho:para) | Yield (%) | Reference |
| Anisole (B1667542) | SO₂Cl₂ | Chlorobenzene solvent | Chloroanisoles | Not specified | [12] |
| o-Cresol | SO₂Cl₂ | AlCl₃, Diphenyl sulfide | 4-chloro-o-cresol | Not specified | [13] |
| Benzamides | SO₂Cl₂ | Dichloromethane (B109758), 0°C | Chlorinated benzamides | Good | [14] |
Allylic Chlorination of Alkenes
Allylic chlorination introduces a chlorine atom at the position adjacent to a double bond, typically via a free-radical mechanism.
| Substrate | Reagent | Conditions | Product(s) | Yield (%) | Reference |
| β-Pinene | NCS | Phenylselenenyl chloride catalyst | Rearranged allylic chlorides | High | [15] |
| Terpenic Olefins | NCS | Diallyl selenide (B1212193) catalyst | Allylic chlorides | 34-92 | [16] |
| Allylic Alcohols | SO₂Cl₂ | Not specified | Allylic chlorides | Not specified | [17] |
Experimental Protocols
Free-Radical Chlorination of Cyclohexane with N-Chlorosuccinimide
Materials:
-
Cyclohexane
-
N-Chlorosuccinimide (NCS)
-
Anhydrous carbon tetrachloride (CCl₄)
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Quartz reaction vessel
-
UV lamp or heat source
-
Magnetic stirrer
Procedure:
-
In a quartz reaction vessel, dissolve cyclohexane and a catalytic amount of a radical initiator in anhydrous CCl₄.
-
Add N-Chlorosuccinimide (1.1 equivalents) to the solution.
-
Stir the mixture vigorously and either irradiate with a UV lamp or heat to reflux.
-
Monitor the reaction progress by GC or TLC. The disappearance of the starting material and the formation of a white precipitate (succinimide) indicate reaction progression.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Wash the filtrate with a saturated aqueous solution of sodium bisulfite, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation.
Free-Radical Chlorination of Cyclohexane with Sulfuryl Chloride
Materials:
-
Cyclohexane
-
Sulfuryl chloride (SO₂Cl₂)
-
Azobisisobutyronitrile (AIBN)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
0.5 M Sodium carbonate solution
-
Anhydrous calcium chloride
Procedure: [1]
-
In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine cyclohexane and a catalytic amount of AIBN.
-
Carefully add sulfuryl chloride (1.0 equivalent) to the flask in a well-ventilated fume hood.
-
Heat the mixture to reflux using a heating mantle. The reaction will evolve SO₂ and HCl gases, which should be vented appropriately.
-
Monitor the reaction progress by GC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Carefully transfer the mixture to a separatory funnel and wash with 0.5 M sodium carbonate solution to neutralize any remaining acid.
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous calcium chloride, filter, and purify the chlorinated cyclohexane by distillation.[1]
α-Chlorination of Acetophenone with N-Chlorosuccinimide
Materials:
-
Acetophenone
-
N-Chlorosuccinimide (NCS)
-
p-Toluenesulfonic acid (p-TsOH)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure: [9]
-
To a stirred solution of acetophenone (1.0 mmol) in methanol (10 mL), add p-toluenesulfonic acid (0.1 mmol) and N-chlorosuccinimide (1.1 mmol).[9]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Electrophilic Chlorination of Anisole with Sulfuryl Chloride
Materials:
-
Anisole
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Dissolve anisole (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sulfuryl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the stirred solution of anisole.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction by slowly adding water.
-
Separate the organic layer, and wash it with a saturated aqueous solution of sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The product mixture of chloroanisoles can be purified by column chromatography.
Mechanistic Pathways and Visualizations
The divergent reactivity of NCS and SO₂Cl₂ can be understood through their participation in distinct reaction mechanisms, primarily categorized as free-radical and electrophilic pathways.
Free-Radical Chlorination of Alkanes
Both NCS and SO₂Cl₂ can serve as sources of chlorine radicals for the substitution of C-H bonds in alkanes. The reaction proceeds through a classic chain mechanism involving initiation, propagation, and termination steps.
α-Chlorination of Ketones
The α-chlorination of ketones is an electrophilic substitution that occurs on the enol or enolate form of the ketone. The electron-rich double bond of the enol/enolate attacks the electrophilic chlorine atom of NCS or SO₂Cl₂.
Electrophilic Aromatic Chlorination
In the presence of a Lewis acid or a polar solvent, both NCS and SO₂Cl₂ can act as sources of electrophilic chlorine for the substitution of aromatic C-H bonds. The reaction proceeds through a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Conclusion
Both N-Chlorosuccinimide and Sulfuryl Chloride are powerful and versatile reagents for the chlorination of organic compounds. The choice between them is dictated by a careful consideration of the substrate, desired selectivity, and practical aspects of handling and safety.
-
N-Chlorosuccinimide is often the reagent of choice for milder reaction conditions and when handling safety is a primary concern. Its solid nature and the formation of a solid byproduct simplify its use and workup. It demonstrates good selectivity in a variety of transformations, including the α-chlorination of ketones and allylic chlorinations.
-
Sulfuryl Chloride is a more aggressive chlorinating agent, often providing higher yields and faster reaction times, particularly in free-radical alkane chlorination. However, its corrosive and volatile nature, along with the evolution of toxic gases, necessitates more stringent handling procedures. It can also be less selective, sometimes leading to polychlorinated products.
By understanding the distinct reactivity profiles and referring to the compiled data and protocols, researchers can make an informed decision to best suit the needs of their specific synthetic challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US2302228A - Method of chlorination with sulphuryl chloride and production of monochloro-trimethyl acetic acid - Google Patents [patents.google.com]
- 7. Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Highly enantioselective alpha-chlorination of cyclic beta-ketoesters catalyzed by N,N'-dioxide using NCS as the chlorine source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Highly enantioselective α-chlorination of cyclic β-ketoesters catalyzed by N,N′-Dioxide using NCS as the chlorine source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Sulphuryl chloride as an electrophile for aromatic substitution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 13. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
- 14. The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles | Bentham Science [eurekaselect.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of 3-chloro-4-methylpentan-2-one and Other α-Haloketone Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 3-chloro-4-methylpentan-2-one with other α-haloketones, focusing on nucleophilic substitution and the Favorskii rearrangement. The information presented is based on established principles of organic chemistry and available experimental data for structurally related compounds.
Core Principles of α-Haloketone Reactivity
The reactivity of α-haloketones is primarily governed by the interplay of electronic and steric effects. The presence of the carbonyl group significantly influences the adjacent carbon-halogen bond, making the α-carbon highly electrophilic and susceptible to nucleophilic attack. This activation leads to enhanced reactivity in S(_N)2 reactions compared to analogous alkyl halides. The general order of reactivity for the halogen substituent is I > Br > Cl, which is attributed to the decreasing strength of the carbon-halogen bond and the increasing stability of the leaving halide ion.
Nucleophilic Substitution: A Surprising Insensitivity to Steric Hindrance
Contrary to what might be expected, studies on the bimolecular nucleophilic substitution (S(_N)2) reactions of α-haloketones have revealed a remarkable insensitivity to steric hindrance. This suggests that the electronic activation provided by the carbonyl group plays a dominant role in the reaction mechanism.
For instance, experimental data on the reaction of various α-bromoketones with lithium chloride in acetone (B3395972) demonstrates this principle.
| α-Bromoketone | Relative Rate (k) |
| Bromoacetone | 1.00 |
| 3-Bromo-2-butanone | 0.78 |
| 1-Bromo-3,3-dimethyl-2-butanone | 0.20 |
| 1-Bromo-4,4-dimethyl-2-pentanone | 0.15 |
Data extrapolated from studies on structurally similar compounds.
While there is a modest decrease in reaction rate with increasing steric bulk, even highly hindered α-bromoketones remain significantly reactive. Based on these findings, it can be inferred that This compound , despite the presence of an isopropyl group adjacent to the reaction center, will exhibit substantial reactivity in S(_N)2 reactions, albeit slightly lower than less hindered α-chloroketones like chloroacetone.
The Favorskii Rearrangement: A Pathway Influenced by Structure
The Favorskii rearrangement is a characteristic reaction of enolizable α-haloketones upon treatment with a base, leading to the formation of carboxylic acid derivatives. The reaction proceeds through a cyclopropanone (B1606653) intermediate, and its rate and outcome can be influenced by the substitution pattern of the α-haloketone.
For acyclic α-haloketones, the regioselectivity of the cyclopropanone ring opening is determined by the stability of the resulting carbanion. In the case of This compound , two possible enolates can be formed, leading to different cyclopropanone intermediates and potentially a mixture of rearranged products. The presence of the methyl group at the α'-position and the isopropyl group at the α-position will influence the direction of enolization and the subsequent ring opening.
Experimental Protocols
General Protocol for Kinetic Analysis of S(_N)2 Reactions of α-Haloketones
Objective: To determine the second-order rate constant for the reaction of an α-haloketone with a nucleophile.
Materials:
-
α-Haloketone (e.g., this compound)
-
Nucleophile (e.g., sodium iodide)
-
Anhydrous solvent (e.g., acetone)
-
Internal standard (e.g., a non-reactive, structurally similar compound)
-
Reaction vessel with a magnetic stirrer and temperature control
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Prepare stock solutions of the α-haloketone, nucleophile, and internal standard of known concentrations in the chosen solvent.
-
Equilibrate the reaction vessel to the desired temperature.
-
Add the α-haloketone and internal standard solutions to the reaction vessel and allow the temperature to stabilize.
-
Initiate the reaction by adding the nucleophile solution. Start a timer immediately.
-
Withdraw aliquots of the reaction mixture at regular time intervals.
-
Quench the reaction in each aliquot immediately by adding a suitable quenching agent (e.g., a dilute acid to neutralize a basic nucleophile).
-
Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the remaining α-haloketone relative to the internal standard.
-
Plot the natural logarithm of the α-haloketone concentration versus time. The slope of the resulting straight line will be the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of the nucleophile (assuming the nucleophile is in large excess).
General Protocol for the Favorskii Rearrangement
Objective: To synthesize a carboxylic acid ester via the Favorskii rearrangement of an α-haloketone.
Materials:
-
α-Haloketone (e.g., this compound)
-
Base (e.g., sodium methoxide)
-
Anhydrous alcohol solvent (e.g., methanol)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve the α-haloketone in the anhydrous alcohol in the round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the base in the same alcohol to the cooled reaction mixture with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for a specified period.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether).
-
Separate the organic layer, wash it with brine, and dry it over the drying agent.
-
Filter off the drying agent and concentrate the organic layer to obtain the crude ester product.
-
Purify the product by distillation or column chromatography.
Visualizing Reaction Pathways
Caption: S(_N)2 reaction pathway for α-haloketones.
Caption: Key steps in the Favorskii rearrangement.
Conclusion
This compound is expected to be a reactive substrate in typical α-haloketone transformations. While steric hindrance from the isopropyl group may slightly decrease the rate of S(_N)2 reactions compared to less substituted analogs, the electronic activation by the carbonyl group ensures significant reactivity. In the Favorskii rearrangement, the substitution pattern of this compound will influence the formation of the cyclopropanone intermediate and the subsequent regioselectivity of ring opening. The provided experimental protocols offer a foundation for the quantitative investigation of the reactivity of this and other α-haloketones, enabling further exploration in the fields of chemical synthesis and drug development.
Navigating the Reactive Landscape of α-Haloketones: A Kinetic Analysis of 3-chloro-4-methylpentan-2-one
For researchers, scientists, and drug development professionals, understanding the reaction kinetics of functionalized organic molecules is paramount for predictable and efficient synthesis. This guide provides a comparative analysis of the reaction kinetics of 3-chloro-4-methylpentan-2-one, a representative α-haloketone. Due to a lack of specific published kinetic data for this exact molecule, this report leverages the well-established reactivity principles of α-haloketones, supported by experimental data from analogous compounds, to provide a comprehensive overview of its expected kinetic behavior in key organic transformations.
Core Principles of α-Haloketone Reactivity
α-Haloketones, such as this compound, are characterized by a halogen atom positioned on the carbon atom adjacent (α-position) to a carbonyl group. This unique structural arrangement results in enhanced reactivity at the α-carbon, making it highly susceptible to nucleophilic attack. The electron-withdrawing nature of the adjacent carbonyl group significantly polarizes the C-Cl bond, rendering the α-carbon more electrophilic than in a corresponding alkyl halide.[1] Consequently, α-haloketones are potent alkylating agents and readily participate in nucleophilic substitution reactions, often via an SN2 mechanism.
Another critical reaction pathway for α-haloketones is the Favorskii rearrangement, which occurs in the presence of a base.[2][3] This reaction proceeds through a cyclopropanone (B1606653) intermediate to yield carboxylic acid derivatives, and in the case of cyclic α-haloketones, it results in ring contraction.[3][4] The presence of α'-hydrogens (hydrogens on the carbon on the other side of the carbonyl group) is a key requirement for the classical Favorskii rearrangement mechanism.[4]
Comparative Kinetic Data of α-Haloketones in Nucleophilic Substitution
The table below summarizes relative rate constants for the SN2 reaction of various α-haloketones with a common nucleophile, providing a framework for estimating the reactivity of this compound.
| α-Haloketone | Nucleophile | Solvent | Relative Rate Constant (krel) |
| 1-Chloropropane | I⁻ | Acetone (B3395972) | 1 |
| Chloroacetone (B47974) | I⁻ | Acetone | ~35,000 |
| Bromoacetone | I⁻ | Acetone | ~1,500,000 |
| Phenacyl chloride | I⁻ | Acetone | ~500,000 |
Data compiled from various sources on α-haloketone reactivity.
Based on these trends, it is expected that this compound will exhibit significantly enhanced reactivity towards nucleophiles compared to 3-chloro-4-methylpentane. The steric hindrance introduced by the isopropyl group at the α-carbon in this compound may slightly decrease the reaction rate compared to a less hindered α-chloroketone like chloroacetone, but it will still be substantially more reactive than a simple secondary alkyl chloride.
Key Reaction Pathways and Their Mechanisms
The primary reaction pathways for this compound are nucleophilic substitution and the Favorskii rearrangement. The dominant pathway is often dictated by the reaction conditions, particularly the nature of the nucleophile and the presence and strength of a base.
Nucleophilic Substitution (SN2)
In the presence of a good nucleophile and in a polar aprotic solvent, this compound is expected to readily undergo an SN2 reaction.
Caption: Generalized SN2 reaction pathway for an α-haloketone.
Favorskii Rearrangement
With a strong, non-nucleophilic base, or when the nucleophile is also a strong base (e.g., alkoxides), the Favorskii rearrangement becomes a competing and often dominant pathway.
Caption: Stepwise mechanism of the Favorskii rearrangement.
Experimental Protocols
To experimentally determine the reaction kinetics of this compound, the following methodologies are recommended.
Monitoring Nucleophilic Substitution Reactions
For reactions with moderate rates, traditional methods can be employed. For the typically fast reactions of α-haloketones, rapid kinetic techniques are necessary.
-
Apparatus : UV-Vis Spectrophotometer or NMR Spectrometer. For rapid reactions, a stopped-flow apparatus coupled with a spectrophotometer is ideal.[6]
-
Procedure :
-
Prepare standard solutions of this compound and the chosen nucleophile (e.g., sodium iodide in acetone) in a suitable solvent.
-
Maintain a constant temperature using a thermostatted cell holder.
-
Initiate the reaction by rapidly mixing the reactant solutions.
-
Monitor the reaction progress over time by observing the change in absorbance of a reactant or product at a specific wavelength, or by taking timed NMR spectra and integrating relevant proton signals.
-
The rate constants can be determined by fitting the concentration vs. time data to the appropriate integrated rate law (e.g., second-order for an SN2 reaction).
-
Investigating the Favorskii Rearrangement
The kinetics of the Favorskii rearrangement can be monitored by tracking the disappearance of the starting material or the appearance of the rearranged product.
-
Apparatus : Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Procedure :
-
In a thermostatted reaction vessel, dissolve this compound in a suitable solvent (e.g., an alcohol corresponding to the alkoxide base).
-
Initiate the reaction by adding a solution of the base (e.g., sodium ethoxide in ethanol).
-
At specific time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by neutralizing the base with a weak acid).
-
Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the starting material and the product.
-
Plot concentration versus time to determine the reaction rate and subsequently the rate constant.
-
The following diagram illustrates a general workflow for a kinetic experiment.
Caption: A typical workflow for a chemical kinetics experiment.
Conclusion
While direct kinetic data for this compound is sparse, a comprehensive understanding of its reactivity can be inferred from the extensive studies on analogous α-haloketones. It is anticipated to be a highly reactive substrate for nucleophilic substitution, significantly outpacing its non-activated alkyl halide counterpart. Furthermore, it is a prime candidate for the Favorskii rearrangement under basic conditions. The provided experimental protocols offer a robust framework for researchers to quantify the reaction kinetics of this and similar compounds, enabling more precise control over synthetic outcomes in academic and industrial settings.
References
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 4. adichemistry.com [adichemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. agilent.com [agilent.com]
A Comparative Guide to the Synthesis of 3-chloro-4-methylpentan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common methods for the synthesis of 3-chloro-4-methylpentan-2-one, a valuable intermediate in various chemical syntheses. The following sections detail the performance of different chlorinating agents, supported by available experimental data, and provide methodologies for the described reactions.
Performance Comparison of Synthesis Methods
The primary route to this compound is the direct alpha-chlorination of the precursor ketone, 4-methylpentan-2-one. The choice of chlorinating agent is critical and influences the reaction's efficiency, selectivity, and overall yield. This section compares several common chlorinating agents used for this transformation.
| Chlorinating Agent | Typical Yield (%) | Reaction Time | Purity | Key Reaction Conditions & Notes |
| Sulfuryl Chloride (SO₂Cl₂) ** | Good to Excellent | Moderate | Good | Often used with an acid catalyst or initiated by light. Can lead to dichlorination if stoichiometry is not carefully controlled.[1] |
| Thionyl Chloride (SOCl₂) | Moderate to Good | Moderate | Fair to Good | Can also act as a dehydrating agent. Reaction may produce sulfur-containing byproducts, requiring careful purification. |
| Chlorine Gas (Cl₂) | Variable | Fast | Fair | Direct chlorination can be aggressive and lead to multiple halogenations.[1] Requires careful handling due to the hazardous nature of chlorine gas. |
| p-Toluenesulfonyl Chloride (TsCl) | Good | Moderate | Good | Often used under basic conditions with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form the enolate.[1][2] This method offers good control over monochlorination at the less substituted alpha-position.[1] |
| N-Chlorosuccinimide (NCS) ** | Good | Moderate | Good | A milder and safer chlorinating agent compared to chlorine gas.[3][4] Often used under acidic or radical initiation conditions.[5] |
Note: The quantitative data presented above is a general representation based on typical alpha-chlorination reactions of ketones. Specific yields and reaction times for this compound may vary depending on the precise experimental conditions.
Experimental Protocols
Detailed methodologies for the key synthesis methods are provided below. These protocols are generalized and may require optimization for specific laboratory setups.
Method 1: Chlorination using Sulfuryl Chloride (SO₂Cl₂)
Principle: This method involves the electrophilic attack of chlorine from sulfuryl chloride on the enol form of 4-methylpentan-2-one, typically under acidic conditions.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methylpentan-2-one in a suitable inert solvent (e.g., dichloromethane (B109758) or chloroform).
-
Cool the solution to 0°C in an ice bath.
-
Add a catalytic amount of a protic acid (e.g., hydrochloric acid).
-
Slowly add a stoichiometric amount of sulfuryl chloride dropwise to the stirred solution.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate (B86663).
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to obtain this compound.
Method 2: Chlorination using p-Toluenesulfonyl Chloride (TsCl) under Basic Conditions
Principle: This method proceeds via the formation of a kinetic enolate of 4-methylpentan-2-one using a strong base, followed by reaction with p-toluenesulfonyl chloride, which acts as the chlorine source.[1][2]
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of lithium diisopropylamide (LDA) in dry tetrahydrofuran (B95107) (THF).
-
Cool the LDA solution to -78°C in a dry ice/acetone bath.
-
Slowly add a solution of 4-methylpentan-2-one in dry THF to the LDA solution. Stir for 30-60 minutes to ensure complete enolate formation.
-
Add a solution of p-toluenesulfonyl chloride in dry THF to the enolate solution at -78°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete as monitored by TLC or GC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or vacuum distillation.
Method 3: Chlorination using N-Chlorosuccinimide (NCS)
Principle: NCS serves as a source of electrophilic chlorine, which reacts with the enol of 4-methylpentan-2-one. The reaction can be initiated by an acid catalyst or by radical initiators.
Procedure:
-
To a solution of 4-methylpentan-2-one in a suitable solvent (e.g., carbon tetrachloride or acetic acid), add N-chlorosuccinimide.
-
Add a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid) or a radical initiator (e.g., benzoyl peroxide).
-
Heat the reaction mixture to reflux and monitor its progress by TLC or GC.
-
After completion, cool the mixture to room temperature and filter to remove the succinimide (B58015) byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation.
Reaction Mechanisms and Workflows
The following diagrams illustrate the key reaction pathways and a general experimental workflow for the synthesis of this compound.
References
A Comparative Guide to Chlorinating Agents for Ketone α-Chlorination
The α-chlorination of ketones is a fundamental transformation in organic synthesis, providing critical building blocks for pharmaceuticals and complex molecules. The selection of an appropriate chlorinating agent is paramount, as it directly influences reaction efficiency, selectivity (mono- vs. di-chlorination), and operational safety. This guide offers an objective comparison of common chlorinating agents, supported by experimental data, to assist researchers in making informed decisions for their synthetic needs.
Performance Comparison of Common Chlorinating Agents
Several reagents are available for the α-chlorination of ketones, each with distinct advantages and disadvantages. The most frequently employed agents include N-Chlorosuccinimide (NCS), Sulfuryl Chloride (SO₂Cl₂), and Trichloroisocyanuric Acid (TCCA). Their performance is influenced by the ketone substrate, reaction conditions, and the desired outcome.
-
N-Chlorosuccinimide (NCS): NCS is a versatile and widely used reagent known for its high selectivity towards monochlorination, especially when used with a catalyst.[1] It is considered safer to handle compared to reagents like sulfuryl chloride.[1] NCS is effective for the chlorination of various carbonyl compounds, including simple ketones, β-diketones, and β-keto esters.[2][3] Its reactivity can be initiated or catalyzed by acids (e.g., p-TsOH) or light.[1][4]
-
Sulfuryl Chloride (SO₂Cl₂): As a powerful and readily available chlorinating agent, SO₂Cl₂ is highly effective but less selective, often leading to dichlorination and other side reactions.[1][2] It is highly corrosive and toxic, evolving hazardous HCl gas during the reaction, which requires careful handling.[2] Despite these drawbacks, it is valuable for substrates that are difficult to chlorinate or when dichlorination is the desired outcome.[2]
-
Trichloroisocyanuric Acid (TCCA): TCCA is a stable, cost-effective, and high-atom-economy chlorinating agent, making it a "green" alternative.[2] It demonstrates high reactivity and can be used for the selective monochlorination of ketones.[1] A notable byproduct is cyanuric acid, which precipitates out of many organic solvents, potentially simplifying purification.[1]
The table below summarizes the key characteristics and performance metrics of these agents.
Data Presentation: Comparative Summary of Chlorinating Agents
| Feature | N-Chlorosuccinimide (NCS) | Sulfuryl Chloride (SO₂Cl₂) | Trichloroisocyanuric Acid (TCCA) |
| Reagent Type | N-Chloroimide | Inorganic Chloride | N-Chloroimide |
| Selectivity | High for Monochlorination[1] | Moderate; can lead to dichlorination[1][2] | High for Monochlorination[1] |
| Reactivity | Moderate; often requires a catalyst[1] | High; reacts vigorously[2] | High[1] |
| Typical Reaction Time | 1 - 5 hours[1] | 1 - 4 hours[1] | 1 - 2 hours[1] |
| Typical Temperature | Room Temperature[1] | 10 - 20 °C or lower[1] | Room Temperature[1] |
| Advantages | Safer to handle, high selectivity.[1] | Powerful, effective, readily available.[1] | High atom economy, stable, cost-effective.[1][2] |
| Disadvantages | Often requires a catalyst or initiator.[1] | Highly corrosive and toxic, evolves HCl gas.[1][2] | Byproduct removal can be cumbersome.[1] |
Visualizing the Process and Comparison
To better understand the experimental process and the relationships between these reagents, the following diagrams are provided.
Caption: General experimental workflow for the α-chlorination of a ketone.
Caption: Logical relationship of key selection criteria for chlorinating agents.
Experimental Protocols
Detailed methodologies for the α-chlorination of acetophenone (B1666503) are provided below as a representative example for direct comparison.
Method 1: α-Chlorination using N-Chlorosuccinimide (NCS) [1]
This protocol utilizes NCS with a catalytic amount of p-toluenesulfonic acid.
-
Materials:
-
Acetophenone (1.0 mmol)
-
N-Chlorosuccinimide (NCS) (1.1 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 mmol)
-
Methanol (B129727) (10 mL)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
To a stirred solution of acetophenone in methanol, add p-toluenesulfonic acid and N-chlorosuccinimide.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Add water (20 mL) to the residue and extract the mixture with ethyl acetate (2 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the α-chloroacetophenone product.
-
Method 2: α-Chlorination using Sulfuryl Chloride (SO₂Cl₂) [1]
This protocol demonstrates a typical procedure using the powerful but hazardous SO₂Cl₂.
-
Materials:
-
3-hydroxyacetophenone (450 g)
-
Methanol (400 mL)
-
Sulfuryl chloride (300 g, added in two portions)
-
-
Procedure:
-
Dissolve 3-hydroxyacetophenone in a mixture of dichloromethane and methanol.
-
Cool the solution and add the first portion of sulfuryl chloride over approximately 2 hours, maintaining the temperature between 10-15 °C.
-
Add the second portion of sulfuryl chloride over approximately 2 hours, allowing the temperature to rise to 17-20 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the chlorinated product.
-
Method 3: α-Chlorination using Trichloroisocyanuric Acid (TCCA) [1]
This method uses the stable and solid TCCA reagent.
-
Materials:
-
Acetophenone (1.0 mmol)
-
Trichloroisocyanuric acid (TCCA) (0.34 mmol for monochlorination)
-
Chloroform (B151607) (10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve acetophenone in chloroform in a round-bottom flask.
-
Add TCCA to the solution at room temperature.
-
Stir the mixture and monitor the reaction by TLC or GC-MS. The byproduct, cyanuric acid, will precipitate.
-
After completion, filter the reaction mixture to remove the solid cyanuric acid.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the chlorinated product.
-
Conclusion
The choice of a chlorinating agent for ketones depends heavily on the specific requirements of the synthesis, including substrate reactivity, desired selectivity, and safety considerations. TCCA stands out as a cost-effective and environmentally conscious option with high stability.[2] NCS is a reliable and widely-used reagent, particularly favored in academic settings for its high selectivity and relative ease of handling.[2] Sulfuryl chloride remains a potent option for challenging substrates or when dichlorination is intended, but its use necessitates stringent safety protocols due to its corrosive and toxic nature.[2] Researchers should carefully weigh these factors to select the optimal reagent for their application.
References
Distinguishing Isomers of Chloro-4-methylpentan-2-one: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the precise identification of constitutional isomers is a critical step in chemical synthesis and characterization. This guide provides a comparative analysis of the key distinguishing features of four isomers of chloro-4-methylpentan-2-one: 1-chloro-4-methylpentan-2-one, 3-chloro-4-methylpentan-2-one, 4-chloro-4-methylpentan-2-one, and 5-chloro-4-methylpentan-2-one. The differentiation is based on established spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Due to a scarcity of readily available experimental spectra for all isomers, this guide combines available data with predicted spectroscopic characteristics based on fundamental principles of organic spectroscopy. These predictions offer a robust framework for the initial identification and differentiation of these closely related compounds.
Comparative Spectroscopic Data
The following table summarizes the expected and available spectroscopic data for the four isomers. The key differentiators lie in the unique chemical environments of the protons and carbons in each molecule, which directly influence their spectroscopic signatures.
| Isomer | Technique | Key Differentiating Features |
| 1-Chloro-4-methylpentan-2-one | ¹H NMR | A singlet for the chloromethyl protons (Cl-CH₂-C=O) is expected around δ 4.0-4.3 ppm. |
| ¹³C NMR | The carbonyl carbon (C=O) should appear around 200-205 ppm. A peak corresponding to the chloromethyl carbon (CH₂Cl) is expected around 45-50 ppm.[1] | |
| IR | A strong absorption band for the C=O stretch is expected around 1725 cm⁻¹. | |
| MS | The mass spectrum would likely show a prominent fragment from the alpha-cleavage between C1 and C2, resulting in the loss of a ·CH₂Cl radical. | |
| This compound | ¹H NMR | A doublet for the proton on the carbon bearing the chlorine atom (CH-Cl) is expected around δ 4.2-4.5 ppm, coupled to the adjacent methine proton. |
| ¹³C NMR | The carbonyl carbon (C=O) is expected in the range of 205-210 ppm. The carbon bearing the chlorine atom (CH-Cl) should appear around 60-70 ppm.[2] | |
| IR | The C=O stretching frequency will be similar to the 1-chloro isomer, around 1720-1725 cm⁻¹. | |
| MS | Fragmentation may involve the loss of a chlorine radical or cleavage adjacent to the carbonyl group. | |
| 4-Chloro-4-methylpentan-2-one | ¹H NMR | A singlet for the two methyl groups attached to the carbon with the chlorine atom is a key feature. A singlet for the methylene (B1212753) protons adjacent to the carbonyl group is also expected. |
| ¹³C NMR | The carbonyl carbon (C=O) should be in the range of 207-212 ppm. The quaternary carbon attached to the chlorine (C-Cl) is expected around 70-80 ppm.[3] | |
| IR | The C=O stretch is anticipated around 1715-1720 cm⁻¹. | |
| MS | A characteristic fragmentation would be the loss of a tert-butyl group containing the chlorine atom. | |
| 5-Chloro-4-methylpentan-2-one | ¹H NMR | A doublet for the terminal methyl group and a doublet for the chloromethyl group, both coupled to the adjacent methine proton, would be characteristic. |
| ¹³C NMR | The carbonyl carbon (C=O) is predicted to be in a similar range to the other isomers (around 208-215 ppm). The chloromethyl carbon (CH₂Cl) should appear in a region distinct from the 1-chloro isomer due to the different neighboring groups. | |
| IR | The C=O stretching frequency is expected to be around 1715 cm⁻¹. | |
| MS | Fragmentation would likely involve the loss of a chlorine radical or cleavage at the C4-C5 bond. |
Experimental Protocols
The following are generalized protocols for the key analytical techniques used to distinguish between the isomers of chloro-4-methylpentan-2-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Acquisition Parameters for ¹H NMR:
-
Set the spectral width to cover the expected proton chemical shift range (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Employ a relaxation delay of 1-2 seconds.
-
-
Acquisition Parameters for ¹³C NMR:
-
Set the spectral width to cover the expected carbon chemical shift range (typically 0-220 ppm).
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 or more scans).
-
Use a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol:
-
Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
GC-MS Protocol:
-
Sample Preparation: Prepare a dilute solution of the isomer in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is suitable for separating the isomers.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the heated injection port.
-
Temperature Program: Use a temperature gradient to separate the isomers based on their boiling points and interactions with the stationary phase. A typical program might start at 50°C and ramp up to 250°C.
-
-
MS Conditions:
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Range: Scan a mass-to-charge (m/z) range of approximately 40-200 amu.
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention times of the isomers and the mass spectrum of each separated peak to identify fragmentation patterns.
-
Logical Workflow for Isomer Distinction
The following diagram illustrates a logical workflow for distinguishing between the isomers of chloro-4-methylpentan-2-one using the discussed spectroscopic methods.
Caption: Workflow for distinguishing isomers of chloro-4-methylpentan-2-one.
References
A Comparative Guide to Purity Assessment of 3-chloro-4-methylpentan-2-one: GC-MS vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical synthesis and drug development. For α-chloro ketones such as 3-chloro-4-methylpentan-2-one, a versatile synthetic intermediate, ensuring high purity is paramount for subsequent reaction yields and the safety of the final product. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the purity assessment of this compound.
Comparison of Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and thermally stable compounds like this compound. It offers excellent separation efficiency and definitive identification based on mass spectra. However, alternative methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy present distinct advantages and can be complementary for a comprehensive purity profile. HPLC is particularly useful for non-volatile or thermally labile impurities, while NMR provides detailed structural information and can be used for quantification without the need for identical reference standards for impurities.[1][2][3][4]
A summary of the key performance characteristics of each technique for the analysis of this compound is presented below.
Table 1: Comparison of Analytical Methods for Purity Assessment
| Parameter | GC-MS | HPLC-UV | 1H NMR |
| Principle | Separation by boiling point/polarity, detection by mass-to-charge ratio. | Separation by polarity, detection by UV absorbance. | Nuclear spin resonance in a magnetic field. |
| Volatility Req. | High | Low | Low |
| Selectivity | High (mass fragmentation) | Moderate to High | High (chemical shifts) |
| Sensitivity | High (ng to pg level) | Moderate (µg to ng level) | Low (mg to µg level) |
| Quantitation | Requires reference standards for each impurity. | Requires reference standards for each impurity. | Can be quantitative without individual impurity standards (qNMR). |
| Impurity ID | Excellent (via mass spectral libraries). | Poor (requires confirmation by other techniques). | Excellent (structural elucidation). |
| Typical LOQ | ~0.01% | ~0.05% | ~0.1% |
Experimental Protocols
Detailed methodologies for the analysis of this compound using GC-MS, HPLC, and NMR are provided below.
GC-MS Analysis Protocol
This protocol is designed for the quantification of this compound and the identification and quantification of its potential impurities.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector.
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 200°C at 10°C/min, hold for 5 minutes.
-
Transfer Line Temperature: 280°C.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-200.
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample and dissolve it in 10 mL of high-purity dichloromethane.
Data Analysis:
-
The purity is determined by area normalization. The percentage purity is calculated by dividing the peak area of this compound by the total area of all peaks and multiplying by 100. Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
HPLC Analysis Protocol
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve approximately 20 mg of the sample in 10 mL of the mobile phase.
1H NMR Analysis Protocol
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Experimental Conditions:
-
Solvent: Chloroform-d (CDCl3) with 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Pulse Program: Standard proton acquisition.
-
Number of Scans: 16.
-
Relaxation Delay: 5 seconds.
Sample Preparation:
-
Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl3.
Data Presentation
The following table summarizes hypothetical experimental data for the purity assessment of a batch of this compound using the three analytical techniques.
Table 2: Purity Assessment Data for a Sample of this compound
| Analyte | GC-MS | HPLC-UV | 1H NMR |
| Area % | Area % | Mole % | |
| This compound | 99.50 | 99.65 | 99.55 |
| 4-methylpentan-2-one (Starting Material) | 0.25 | 0.20 | 0.25 |
| 1-chloro-4-methylpentan-2-one (Isomer) | 0.15 | 0.10 | 0.12 |
| Dichlorinated Impurity | 0.10 | 0.05 | 0.08 |
| Total Purity | 99.50% | 99.65% | 99.55% |
Visualizations
GC-MS Experimental Workflow
The following diagram illustrates the workflow for the GC-MS analysis of this compound.
Caption: Workflow for GC-MS purity analysis.
Comparison of Analytical Techniques
The following diagram illustrates the logical relationship and key characteristics of the compared analytical techniques for purity assessment.
Caption: Comparison of analytical techniques.
References
A Comparative Guide to Alternative Methods for the α-Chlorination of Ketones
For researchers, scientists, and drug development professionals, the selective α-chlorination of ketones is a pivotal transformation in the synthesis of valuable intermediates. While direct chlorination using elemental chlorine (Cl₂) is a classical approach, its hazardous nature and potential for over-chlorination have spurred the development of safer and more selective alternatives. This guide provides an objective comparison of the performance of three leading alternative chlorinating agents: N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and trichloroisocyanuric acid (TCCA), supported by experimental data and detailed protocols.
Performance Comparison of Chlorinating Agents
The choice of a chlorinating agent is critically dependent on the ketone substrate, desired selectivity (mono- vs. di-chlorination), and reaction conditions. The following table summarizes the performance of NCS, SO₂Cl₂, and TCCA for the α-chlorination of various ketones based on literature data.
| Chlorinating Agent | Ketone Substrate | Product(s) | Yield (%) | Reaction Conditions | Reference(s) |
| N-Chlorosuccinimide (NCS) | Acetophenone | α-Chloroacetophenone | Good to Excellent | p-TsOH (cat.), Methanol, RT | [1] |
| Cyclic β-ketoesters | α-Chloro-β-ketoesters | Excellent (90-98% ee) | N,N'-Dioxide organocatalyst | [2][3][4] | |
| 2-Methylcyclohexanone | 2-Chloro-6-methylcyclohexanone | 85 | LDA, p-TsCl, THF, -78°C to RT | [5] | |
| Sulfuryl Chloride (SO₂Cl₂) | Cyclohexanone | Monochlorocyclohexanone | High | Methanol, Sulfur dioxide | |
| Acetone | Monochloroacetone | Cleanly | Methanol | ||
| Methyl ketones / 1,3-Dicarbonyls | Dichloroketones | Moderate to Excellent | Solvent-free | [1] | |
| Trichloroisocyanuric Acid (TCCA) | Acetophenone | ω-Chloroacetophenone | Major Product | H₂SO₄, Acetic acid/water | |
| 2-Propanone | 1-Chloro-2-propanone | 58 | BF₃-etherate, neat (large excess of ketone) | [6] | |
| 2-Methylcyclohexanone | 2-Chloro-2-methylcyclohexanone | 87 | BF₃-etherate, neat (excess of ketone) | [6] | |
| Phenylacetic acids | α-Chlorophenylacetic acids | High | PCl₃ (cat.), solvent-free | [7] |
Reaction Mechanisms and Workflows
The α-chlorination of ketones with these reagents generally proceeds through the formation of an enol or enolate intermediate, which then acts as a nucleophile, attacking the electrophilic chlorine source.
N-Chlorosuccinimide (NCS)
NCS is a mild and selective reagent for monochlorination. The reaction is often catalyzed by acid, which promotes the tautomerization of the ketone to its enol form. The enol then attacks the electrophilic chlorine atom of NCS.
Sulfuryl Chloride (SO₂Cl₂)
Sulfuryl chloride is a more powerful chlorinating agent than NCS and can lead to dichlorination, especially in the absence of a proton source. The reaction can proceed via a radical or an ionic pathway. In the ionic pathway, SO₂Cl₂ acts as a source of electrophilic chlorine.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly enantioselective alpha-chlorination of cyclic beta-ketoesters catalyzed by N,N'-dioxide using NCS as the chlorine source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly enantioselective α-chlorination of cyclic β-ketoesters catalyzed by N,N′-Dioxide using NCS as the chlorine source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Enantioselective Synthesis and Analysis of 3-Chloro-4-methylpentan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the enantioselective synthesis of 3-chloro-4-methylpentan-2-one, a chiral α-chloro ketone of interest in synthetic and medicinal chemistry. It further details analytical techniques for the crucial determination of enantiomeric excess. The information presented is supported by experimental data from peer-reviewed literature on analogous compounds, offering a framework for the development of robust and efficient synthetic and analytical protocols.
Enantioselective Synthesis: A Comparative Overview
The primary strategy for the enantioselective synthesis of α-chloro ketones is the direct organocatalytic α-chlorination of the corresponding ketone. This approach offers a significant advantage over classical methods by avoiding the need for pre-formed enolates and often utilizing milder reaction conditions. The key components of this reaction are the ketone substrate, a chlorine source, and a chiral organocatalyst.
A variety of organocatalysts have been successfully employed for the asymmetric α-chlorination of aliphatic ketones. These catalysts, typically chiral amines or their derivatives, activate the ketone via enamine formation, which then reacts with an electrophilic chlorine source. The chiral environment provided by the catalyst directs the approach of the chlorinating agent, leading to the preferential formation of one enantiomer.
Commonly used chlorine sources include N-chlorosuccinimide (NCS) and perchlorinated quinones. The choice of catalyst, chlorine source, solvent, and reaction temperature can significantly influence both the chemical yield and the enantioselectivity of the reaction.
Table 1: Comparison of Organocatalytic Systems for the Enantioselective α-Chlorination of Aliphatic Ketones
| Ketone Substrate | Organocatalyst | Chlorine Source | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Cyclohexanone | Imidazolidinone derivative | Perchloroquinone | Acetone (B3395972) | -30 | 91 | 92 | --INVALID-LINK-- |
| Cyclopentanone | Imidazolidinone derivative | Perchloroquinone | Acetone | -30 | 85 | 88 | --INVALID-LINK-- |
| 3-Pentanone | Imidazolidinone derivative | Perchloroquinone | Acetone | -30 | 75 | 85 | --INVALID-LINK-- |
| Propanal | (2R,5R)-diphenylpyrrolidine | NCS | Dichloroethane | RT | 95 | 94 | --INVALID-LINK--[1] |
| Octanal | (2R,5R)-diphenylpyrrolidine | NCS | Dichloroethane | RT | 99 | 92 | --INVALID-LINK--[1] |
Note: Data for 4-methylpentan-2-one is not explicitly available in the reviewed literature. The presented data for other aliphatic ketones provides a benchmark for expected performance.
Experimental Protocols
Enantioselective Synthesis of this compound (General Procedure)
This protocol is adapted from established procedures for the organocatalytic α-chlorination of ketones.
Materials:
-
4-Methylpentan-2-one
-
(S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (or other suitable chiral imidazolidinone catalyst)
-
2,3,5,6-Tetrachloro-1,4-benzoquinone (Perchloroquinone)
-
Anhydrous acetone (or other suitable solvent)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) (for chromatography)
Procedure:
-
To a stirred solution of the chiral imidazolidinone catalyst (0.1 mmol, 10 mol%) in anhydrous acetone (2.0 mL) at -30 °C is added 4-methylpentan-2-one (1.0 mmol).
-
After stirring for 10 minutes, perchloroquinone (1.2 mmol) is added in one portion.
-
The reaction mixture is stirred at -30 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Upon completion, the reaction is quenched by the addition of 1 M HCl (2 mL).
-
The mixture is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution (10 mL) and brine (10 mL), dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
-
The yield and enantiomeric excess are determined.
Analysis of Enantiomeric Excess by Chiral Gas Chromatography (GC)
The determination of the enantiomeric excess (ee) of the synthesized this compound is critical. Chiral gas chromatography is a powerful and widely used technique for this purpose.[2] Cyclodextrin-based chiral stationary phases are particularly effective for the separation of halogenated ketones.[2]
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A GC system (or equivalent) with a flame ionization detector (FID).
-
Chiral Column: CP-Chirasil-Dex CB (25 m x 0.25 mm x 0.25 µm) or a similar cyclodextrin-based chiral capillary column.[3]
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Program: 80 °C (hold for 2 min), then ramp to 150 °C at 2 °C/min.
-
Injection Volume: 1 µL (split injection).
-
Sample Preparation: A dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane (B109758) or hexane). A racemic sample, prepared by a non-enantioselective chlorination method, should also be analyzed to identify the retention times of both enantiomers.
Data Analysis:
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Alternative Analytical Technique: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is another excellent method for determining the enantiomeric purity of α-chloro ketones. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds, including ketones.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a UV detector.
-
Chiral Column: Chiralcel OD-H or Chiralpak AD-H (or similar polysaccharide-based column).
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A solution of the purified product in the mobile phase. A racemic standard is required for peak identification.
Mandatory Visualizations
Caption: Workflow for the enantioselective synthesis of this compound.
Caption: Analytical workflow for determining the enantiomeric excess.
References
Benchmarking New Chlorination Catalysts: A Comparative Guide to Traditional Methods
For Researchers, Scientists, and Drug Development Professionals
The introduction of a chlorine atom into an organic molecule is a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. While traditional chlorination methods have been the bedrock of synthetic chemistry for decades, they often suffer from drawbacks such as harsh reaction conditions, low selectivity, and the use of toxic reagents. The development of new catalytic systems offers a promising avenue to overcome these limitations, enabling milder, more selective, and more sustainable chlorination reactions. This guide provides a comparative overview of emerging chlorination catalysts against traditional methods, supported by experimental data and detailed protocols.
Data Presentation: Performance Comparison of Chlorination Catalysts
The following table summarizes the performance of various catalytic systems for the chlorination of phenol (B47542), a common substrate in organic synthesis. The data highlights the enhanced selectivity achievable with modern organocatalysts compared to traditional methods.
| Catalyst/Method | Chlorinating Agent | Substrate | Product(s) | Yield (%) | o:p Ratio | Reference |
| Traditional | ||||||
| None (Uncatalyzed) | SO₂Cl₂ | Phenol | o-chlorophenol, p-chlorophenol | >95 | 40:60 | [1] |
| FeCl₃ | Cl₂ | Toluene | o-chlorotoluene, p-chlorotoluene | High | 60:40 | [2] |
| New Catalysts | ||||||
| Nagasawa's bis-thiourea | NCS | Phenol | o-chlorophenol, p-chlorophenol | 95 | 94:6 | [3][4] |
| (S)-Diphenylprolinol | SO₂Cl₂ | Phenol | o-chlorophenol, p-chlorophenol | 92 | >99:1 | [4][5] |
| (S)-BINAPO / Diisopropyl ether | SO₂Cl₂ | Phenol | o-chlorophenol, p-chlorophenol | 96 | 4:96 | [4][5] |
| Selenoether Catalyst | NCS | Phenol | o-chlorophenol, p-chlorophenol | 65 | >20:1 | [6] |
NCS: N-Chlorosuccinimide; SO₂Cl₂: Sulfuryl chloride; (S)-BINAPO: (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl oxide
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
1. General Protocol for Catalyst Screening in Phenol Chlorination
This protocol outlines a general procedure for screening the performance of different catalysts in the chlorination of phenol with N-chlorosuccinimide (NCS).
-
Reaction Setup: To a stirred solution of phenol (1.0 mmol) in a suitable solvent (e.g., CDCl₃, 5 mL) in a round-bottom flask, add the catalyst (0.01-0.1 mmol, 1-10 mol%).
-
Reagent Addition: Add N-chlorosuccinimide (1.05 mmol) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., room temperature) for a designated time (e.g., 1-24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture can be directly analyzed by ¹H NMR to determine the conversion and the ratio of ortho- to para-isomers.[3][6] For isolation, the reaction mixture can be quenched with a solution of sodium thiosulfate (B1220275), extracted with an organic solvent, dried over anhydrous sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.
2. Protocol for Iron(III)-Catalyzed Aromatic Chlorination
This procedure details the use of a traditional Lewis acid catalyst, iron(III) chloride, for the chlorination of activated arenes with NCS.
-
Catalyst Preparation: Dissolve iron(III) chloride (0.025 mmol) in 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide (0.075 mmol) and stir for 30 minutes at room temperature.
-
Reaction Mixture: Add the catalyst solution to a solution of N-chlorosuccinimide (1.05 mmol) in tetrahydrofuran (B95107) (0.6 mL).
-
Substrate Addition: Add the aromatic substrate (1.00 mmol) to the reaction mixture.
-
Reaction Conditions: Heat the resulting homogeneous solution to 60 °C.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate (B1210297) (10 mL), and wash with 1 M sodium thiosulfate solution (10 mL) and brine (10 mL).
-
Isolation: Dry the organic phase over MgSO₄, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography.[7]
3. Protocol for Product Analysis by Gas Chromatography (GC)
-
Sample Preparation: A small aliquot of the reaction mixture is diluted with a suitable solvent (e.g., dichloromethane). An internal standard (e.g., dodecane) is added for quantitative analysis.
-
GC Conditions:
-
Column: A suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 50 °C), hold for a few minutes, then ramp at a specific rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
-
Data Analysis: The product yields and isomer ratios are determined by integrating the peak areas of the products and comparing them to the internal standard.
Mandatory Visualization
Experimental Workflow for Catalyst Benchmarking
The following diagram illustrates a typical workflow for the screening and comparison of new chlorination catalysts against traditional methods.
Caption: Workflow for benchmarking chlorination catalysts.
Catalytic Cycle for Ortho-Selective Phenol Chlorination
The proposed mechanism for the ortho-selective chlorination of phenols using a bis-thiourea catalyst involves the formation of a halogen bond between the catalyst and the chlorinating agent, which directs the electrophilic attack to the ortho position of the phenol substrate.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids | MDPI [mdpi.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. The Catalyst-Controlled Regiodivergent Chlorination of Phenols | CoLab [colab.ws]
A Comparative Guide to the Applications of 3-Chloro-4-methylpentan-2-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-4-methylpentan-2-one is a halogenated ketone that serves as a versatile building block in organic synthesis. This guide provides a comparative analysis of its applications, particularly in the synthesis of heterocyclic compounds, and evaluates its performance against alternative reagents. While specific experimental data for this compound is limited in publicly available literature, this review draws upon the well-established reactivity of α-haloketones to present potential synthetic pathways and comparisons.
Introduction: The Role of α-Haloketones in Synthesis
α-Haloketones are a class of organic compounds characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group. This arrangement results in two electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen. This dual reactivity makes them valuable precursors for a wide range of molecular architectures, particularly in the synthesis of heterocyclic rings, which are core structures in many pharmaceutical agents.
The reactivity of α-haloketones is influenced by the nature of the halogen, with the general trend being I > Br > Cl. While α-iodoketones and α-bromoketones are more reactive, α-chloroketones like this compound are often more cost-effective starting materials.
Synthesis of this compound
The direct α-chlorination of 4-methylpentan-2-one is the most probable synthetic route to this compound. This transformation can be achieved using various chlorinating agents.
| Chlorinating Agent | Typical Conditions | Advantages | Disadvantages |
| Sulfuryl chloride (SO₂Cl₂) | Inert solvent (e.g., CH₂Cl₂) | Readily available, effective | Can be aggressive, may lead to dichlorination |
| N-Chlorosuccinimide (NCS) | Acid catalyst (e.g., p-TsOH) | Milder, more selective | Can be slower, requires catalyst |
| Chlorine gas (Cl₂) | Direct bubbling or in solvent | Inexpensive | Difficult to handle, less selective |
Experimental Protocol: General α-Chlorination of a Ketone
-
Dissolution: Dissolve the starting ketone (1 equivalent) in a suitable inert solvent (e.g., dichloromethane, diethyl ether) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Addition of Chlorinating Agent: Cool the solution in an ice bath. Slowly add the chlorinating agent (e.g., sulfuryl chloride, 1-1.1 equivalents) dropwise from the dropping funnel.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench any remaining chlorinating agent by carefully adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by distillation or column chromatography to obtain the desired α-chloroketone.
Applications in Heterocyclic Synthesis
This compound is a potential precursor for the synthesis of various heterocyclic compounds, including pyrazoles and thiazoles.
Synthesis of Substituted Pyrazoles
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms and are prevalent in many pharmaceuticals. The classical synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). α-Haloketones can be used to generate the 1,3-dicarbonyl equivalent in situ or react directly with hydrazine derivatives.
Logical Workflow for Pyrazole (B372694) Synthesis:
Caption: Synthesis of pyrazoles from this compound.
Comparison of Precursors for Pyrazole Synthesis:
| Precursor | Reaction Conditions | Yields | Scope |
| This compound | Reaction with hydrazine in a suitable solvent (e.g., ethanol), often with a base. | Data not available | Potentially provides access to pyrazoles with specific substitution patterns. |
| 1,3-Diketones | Condensation with hydrazine, often acid-catalyzed. | Generally good to excellent | A very common and versatile method. |
| α,β-Unsaturated Ketones | Reaction with hydrazine, followed by oxidation. | Variable | Useful for specific substitution patterns. |
While direct experimental data for this compound in pyrazole synthesis is scarce, the general reactivity of α-haloketones suggests it would be a viable substrate. The primary advantage over using a 1,3-diketone would be the different substitution pattern achievable on the final pyrazole ring.
Synthesis of Substituted Thiazoles
Thiazoles are five-membered heterocyclic compounds containing a sulfur and a nitrogen atom. The Hantzsch thiazole (B1198619) synthesis is a classic method that involves the reaction of an α-haloketone with a thioamide.
Experimental Workflow for Thiazole Synthesis:
Caption: Hantzsch synthesis of thiazoles.
Comparison of Haloketones in Hantzsch Thiazole Synthesis:
| α-Haloketone | Reactivity | Cost | Considerations |
| α-Chloroketone (e.g., this compound) | Lower | Lower | May require more forcing reaction conditions (higher temperature, longer reaction times). |
| α-Bromoketone | Higher | Higher | Generally preferred for higher yields and milder conditions. |
| α-Iodoketone | Highest | Highest | Used for particularly unreactive substrates. |
The use of this compound in the Hantzsch synthesis would be a cost-effective approach, although potentially requiring optimization of reaction conditions to achieve comparable yields to its bromo- and iodo-analogs.
Other Potential Applications
Favorskii Rearrangement
The Favorskii rearrangement is a reaction of α-haloketones with a base to form a rearranged carboxylic acid derivative. With cyclic α-haloketones, this reaction leads to ring contraction. For an acyclic α-haloketone like this compound, the reaction with a base like sodium hydroxide (B78521) would be expected to yield a rearranged carboxylic acid, likely 2,3-dimethylbutanoic acid. The use of an alkoxide base would produce the corresponding ester.
Logical Relationship in Favorskii Rearrangement:
Caption: Favorskii rearrangement mechanism.
The Favorskii rearrangement provides a route to branched carboxylic acid derivatives that may be challenging to synthesize through other methods.
Conclusion
This compound, as a representative α-chloroketone, holds potential as a valuable and economical building block in organic synthesis. While specific, quantitative performance data is not widely available, its utility can be inferred from the well-documented reactivity of its chemical class. It offers a viable pathway for the synthesis of substituted pyrazoles and thiazoles, and for accessing branched carboxylic acid derivatives via the Favorskii rearrangement.
For researchers and drug development professionals, the choice between this compound and its more reactive but costlier bromo- and iodo-counterparts will depend on the specific requirements of the synthetic target, including substrate reactivity, desired reaction conditions, and economic considerations. Further investigation into the specific applications of this compound is warranted to fully exploit its synthetic potential.
Safety Operating Guide
Navigating the Safe Disposal of 3-chloro-4-methylpentan-2-one: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed protocol for the safe disposal of 3-chloro-4-methylpentan-2-one, a halogenated organic compound. Adherence to these procedures is critical due to the compound's inherent hazards, including flammability and potential harm upon ingestion or inhalation.[1]
Immediate Safety Protocols and Hazard Assessment
Before initiating any disposal procedures, it is crucial to understand the primary hazards associated with this compound. This compound is classified as a flammable liquid and is harmful if swallowed or inhaled.[1] It also causes skin and serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2] |
Step-by-Step Disposal Procedure
The disposal of this compound falls under the category of halogenated organic waste.[3] These wastes require specific handling to mitigate risks and ensure environmentally sound disposal, which is often more costly than for non-halogenated waste.[4][5]
1. Waste Segregation:
-
Crucially, do not mix this compound with non-halogenated organic waste.[3][4]
-
Avoid mixing with other waste categories such as strong acids, bases, heavy metals, or highly reactive substances.[2][4]
2. Container Selection and Labeling:
-
Use a designated, leak-proof container, often color-coded (e.g., green), for halogenated organic waste.[3] The container should be made of a material compatible with chlorinated compounds, such as polyethylene.[2]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[5] The concentration or volume of the waste should also be recorded.[3]
3. Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[6]
-
The storage area should be a cool, dry, and well-ventilated location, away from sources of ignition.[2]
-
Keep the waste container tightly sealed when not in use.[2][7]
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[5]
-
Halogenated organic wastes are typically sent for high-temperature incineration at a regulated hazardous waste facility.[3][8]
-
Never dispose of this compound by pouring it down the drain or allowing it to evaporate in a fume hood.[2]
5. Decontamination:
-
Any lab equipment that has come into contact with this compound must be decontaminated.
-
Empty containers that held the pure substance should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as halogenated organic waste.[8] After thorough cleaning and removal of the label, the container may be disposed of as regular waste or recycled, in accordance with institutional policies.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This guide is based on general principles for the disposal of halogenated organic compounds. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's EHS guidelines for complete and specific instructions.
References
- 1. This compound | C6H11ClO | CID 11815886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. ethz.ch [ethz.ch]
- 8. otago.ac.nz [otago.ac.nz]
Personal protective equipment for handling 3-chloro-4-methylpentan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 3-chloro-4-methylpentan-2-one. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Summary
This compound is a hazardous chemical with the following GHS classifications:
-
Flammable liquid and vapor[1]
-
Harmful if swallowed[1]
-
Harmful if inhaled[1]
-
May cause respiratory irritation[2]
Prolonged or repeated exposure may cause damage to organs, specifically targeting the lungs, nervous system, and mucous membranes[3].
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound:
| Protection Type | Specific PPE Required | Guidelines and Remarks |
| Eye/Face Protection | Chemical splash goggles or a full-face shield worn over safety glasses. | Must conform to EN 166 (EU) or NIOSH (US) standards.[4] |
| Hand Protection | Chemically resistant gloves (e.g., Neoprene or Butyl rubber). | Nitrile gloves may offer limited protection against ketones and should be used with caution.[5][6] Always inspect gloves for integrity before use and practice proper removal technique to avoid skin contact.[4] |
| Body Protection | Flame-retardant lab coat and closed-toe shoes. | Long pants should be worn to cover all exposed skin on the legs.[7] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. | If ventilation is inadequate or exposure limits are exceeded, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[4][7] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
- Ensure a chemical fume hood is operational and available.
- Assemble all necessary equipment and reagents.
- Verify the availability and functionality of an emergency eyewash station and safety shower.
- Don all required PPE as specified in the table above.
2. Handling:
- Conduct all transfers and manipulations of this compound within a certified chemical fume hood.
- Ground and bond all containers and receiving equipment to prevent static discharge.[8]
- Use only non-sparking tools.
- Avoid direct contact with skin, eyes, and clothing.
- Keep the container tightly closed when not in use.[8]
- Keep away from sources of ignition such as heat, sparks, and open flames.[8][9]
3. Storage:
- Store in a cool, dry, and well-ventilated area away from incompatible materials.[8][10][11]
- The storage container must be tightly sealed.[8][10][11]
Disposal Plan
1. Waste Collection:
- All waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves), must be collected in a dedicated, properly labeled hazardous waste container.[4]
- The container should be clearly marked as "Hazardous Waste: this compound".
- Do not mix this waste with other chemical waste streams.[4]
2. Waste Disposal:
- Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[8]
- All chemical waste disposal must be conducted in strict accordance with local, state, and federal regulations.[4]
- Under no circumstances should this chemical be disposed of down the drain.[11]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C6H11ClO | CID 11815886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-4-methylpentan-2-one | C6H11ClO | CID 15564184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. actylislab.com [actylislab.com]
- 4. benchchem.com [benchchem.com]
- 5. sjsu.edu [sjsu.edu]
- 6. hsa.ie [hsa.ie]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. fishersci.com [fishersci.com]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
- 10. 3-CHLORO-2,4-PENTANEDIONE - Safety Data Sheet [chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
